Product packaging for Isorhynchophylline(Cat. No.:CAS No. 6859-01-4)

Isorhynchophylline

Katalognummer: B1663542
CAS-Nummer: 6859-01-4
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: DAXYUDFNWXHGBE-VKCGGMIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Isorhynchophylline (CAS Number: 6859-01-4) is a tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla (Gouteng) . This compound is a subject of extensive research due to its multifaceted pharmacological properties, demonstrating significant potential across several therapeutic areas. In recent studies, this compound has shown a remarkable protective effect against bone loss in ovariectomized (OVX) mice, a model for postmenopausal osteoporosis. Its mechanism of action involves anti-inflammatory and antioxidant activities, the modulation of gut microbiota, enhancement of short-chain fatty acids (SCFAs) production, and repair of the intestinal barrier . Research also highlights its potent neuroprotective effects. It can ameliorate cognitive deficits and protect against neuronal apoptosis, making it a candidate for investigating Alzheimer's and Parkinson's diseases . The compound has been shown to induce autophagy, promoting the clearance of pathogenic protein aggregates like α-synuclein in neuronal cells . Furthermore, in models of diabetic nephropathy, this compound exhibits a renoprotective role by suppressing ferroptosis, an iron-dependent form of cell death, potentially through the activation of the Nrf2/HO-1 pathway . Its applications extend to cardiovascular research, where it functions as a natural calcium channel blocker, demonstrating anti-arrhythmic and antihypertensive properties by inhibiting automaticity and contractile force in cardiac cells . Specifications: • CAS Number: 6859-01-4 • Molecular Formula: C22H28N2O4 • Molecular Weight: 384.47 g/mol • Purity: ≥98% (by HPLC) • Storage: Store lyophilized at -20°C, desiccated Important Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O4 B1663542 Isorhynchophylline CAS No. 6859-01-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYUDFNWXHGBE-VKCGGMIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6859-01-4
Record name 7-Isorhyncophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6859-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isorhyncophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6859-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISORHYNCHOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4P99KHLJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isorhynchophylline: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhynchophylline, a tetracyclic oxindole alkaloid, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams generated using the DOT language. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the genera Uncaria and Mitragyna, both of which are members of the Rubiaceae family. These plants are primarily distributed throughout Southeast Asia and Africa.

Uncaria Species

The genus Uncaria, commonly known as Cat's Claw or Gou-teng in traditional Chinese medicine, is a primary source of this compound. The hooks and stems of these climbing shrubs are rich in a variety of indole alkaloids, with this compound being a significant constituent.

Table 1: this compound Content in Various Uncaria Species

Plant SpeciesPart UsedThis compound Content (mg/kg)Geographical DistributionReference
Uncaria rhynchophyllaHooks and Stems2.60 - 1299China, Japan[1]
Uncaria macrophyllaHooks and StemsVariableSoutheast Asia
Uncaria tomentosaBarkVariableSouth and Central America
Uncaria hirsutaHooks and StemsVariableChina
Uncaria sinensisHooks and StemsVariableChina
Uncaria sessilifructusHooks and StemsVariableChina
Mitragyna Species

Several species within the Mitragyna genus, most notably Mitragyna speciosa (Kratom), also contain this compound, alongside a complex mixture of other alkaloids. While mitragynine is often the most abundant alkaloid in Kratom, this compound is also present and contributes to the plant's overall pharmacological profile.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, solvent partitioning, and various chromatographic techniques. The following protocols are generalized from methodologies reported in the scientific literature.

Extraction

Protocol 2.1.1: Maceration and Reflux Extraction from Uncaria rhynchophylla

  • Preparation of Plant Material: Air-dry the hooks and stems of Uncaria rhynchophylla and grind them into a coarse powder.

  • Maceration: Macerate 1 kg of the powdered plant material in 6 L of 70% aqueous ethanol for 24 hours at room temperature.

  • Reflux Extraction: Subject the mixture to reflux for 30 minutes.

  • Filtration and Concentration: Filter the extract and repeat the extraction process twice with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Solvent Partitioning

Protocol 2.2.1: Liquid-Liquid Partitioning of the Crude Extract

  • Resuspend the Extract: Resuspend the crude extract obtained from Protocol 2.1.1 in distilled water.

  • Sequential Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with ethyl acetate and then n-butanol.

  • Fraction Collection: Collect the ethyl acetate-soluble fraction, the n-butanol-soluble fraction, and the remaining water-soluble fraction. This compound will be enriched in the less polar fractions.

Chromatographic Purification

Protocol 2.3.1: Column Chromatography

  • Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of hexane and ethyl acetate.

  • Sample Loading: Apply the concentrated ethyl acetate or n-butanol fraction onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

Protocol 2.3.2: High-Performance Liquid Chromatography (HPLC) Purification

For final purification, preparative HPLC is often employed.

Table 2: HPLC Parameters for this compound Purification

ParameterValue
Column C18 reverse-phase
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Quantitative Analysis

The purity and quantity of isolated this compound can be determined using analytical HPLC or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Table 3: UPLC-MS/MS Parameters for Quantitative Analysis

ParameterValue
Column UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in water, B: Acetonitrile
Gradient 0-0.2 min, 10% B; 0.2-3.0 min, 10-35% B; 3.0-3.5 min, 35% B
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation, cell survival, and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] This inhibition leads to a downstream reduction in the activation of transcription factors like CREB and c-Jun, which are involved in inflammatory and apoptotic responses.[1]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound p38 p38 This compound->p38 inhibits phosphorylation ERK ERK This compound->ERK inhibits phosphorylation JNK JNK This compound->JNK inhibits phosphorylation CREB CREB p38->CREB ERK->CREB c-Jun c-Jun JNK->c-Jun Inflammation Inflammation CREB->Inflammation Apoptosis Apoptosis c-Jun->Apoptosis PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PI3K PI3K This compound->PI3K modulates Akt Akt PI3K->Akt activates GSK-3β GSK-3β Akt->GSK-3β inhibits Cell Survival Cell Survival Akt->Cell Survival Apoptosis Apoptosis GSK-3β->Apoptosis NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IκBα IκBα This compound->IκBα inhibits degradation IκBα-NF-κB Complex IκBα NF-κB NF-κB NF-κB NF-κB (active) NF-κB (active) IκBα-NF-κB Complex->NF-κB (active) translocation Inflammatory Gene Transcription Inflammatory Gene Transcription NF-κB (active)->Inflammatory Gene Transcription

References

Isorhynchophylline chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhynchophylline, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanisms of action, relevant signaling pathways, and established experimental protocols. The information is presented with a focus on quantitative data, structured for clarity and comparative analysis, and includes visual representations of complex biological processes to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a stereoisomer of rhynchophylline, distinguished by the configuration at the C-7 position. Its chemical structure is characterized by a spirooxindole core linked to a quinolizidine moiety.

Chemical Identifiers:

  • IUPAC Name: methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate[1]

  • CAS Number: 6859-01-4[1]

  • Molecular Formula: C₂₂H₂₈N₂O₄[1]

  • Canonical SMILES: CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O[2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

PropertyValueReference
Molecular Weight 384.47 g/mol [1]
Melting Point 114 °C[3]
Boiling Point 560.8 ± 50.0 °C (Predicted)[3]
pKa 13.61 ± 0.60 (Predicted)[3]
LogP (Octanol-Water Partition Coefficient) 2.68770[4]
Solubility
   DMSO≥ 12.95 mg/mL[1]
   Ethanol~1 mg/mL
   Dimethylformamide (DMF)~10 mg/mL
   Water< 0.1 mg/mL (insoluble)[3]
Appearance White powder[3]

Pharmacological Properties

This compound exhibits a diverse range of pharmacological effects, with significant potential in the therapeutic areas of neurodegenerative diseases, cancer, and cardiovascular disorders. The following table summarizes key quantitative data on its biological activities.

Pharmacological EffectExperimental ModelKey Findings (IC₅₀/EC₅₀/Other Metrics)Reference
Neuroprotective NMDA receptor-expressing Xenopus oocytesIC₅₀: 48.3 µM for inhibition of NMDA-induced current[3]
Aβ (25-35)-induced toxicity in PC12 cellsConcentration-dependent inhibition of cell viability loss[4]
Ischemia model in rat hippocampal slicesAttenuation of population spike amplitude decrease at 30 and 100 µM[4]
Anticancer HepG2 (Hepatocellular carcinoma)IC₅₀: 130-292 µM (range across various cancer cell lines)[4]
A549 (Lung carcinoma)IC₅₀: 130-292 µM[4]
BxPC-3 (Pancreatic carcinoma)IC₅₀: 130-292 µM[4]
Caki-1 (Renal carcinoma)IC₅₀: 130-292 µM[4]
HL60 (Promyelocytic leukemia)IC₅₀ > 40 µM
SW480 (Colon adenocarcinoma)IC₅₀ > 40 µM
Cardiovascular KCl-induced contraction in rat aortaIC₅₀: 20-30 µM
Phenylephrine-induced contraction in rat aortaIC₅₀: ~100 µM
Anti-inflammatory LPS-stimulated NO release in rat cortical microgliaInhibition observed at 3-15 µg/mL

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway, contributing to its neuroprotective effects. In models of β-amyloid-induced neurotoxicity, this compound promotes the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). This leads to the activation of the transcription factor CREB, promoting the expression of pro-survival genes.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) GSK-3β GSK-3β Akt->GSK-3β Inhibits (Phosphorylation) CREB CREB Akt->CREB Activates GSK-3β->CREB Inhibits Apoptosis Apoptosis GSK-3β->Apoptosis Promotes Pro-survival Genes Pro-survival Genes CREB->Pro-survival Genes Promotes Transcription Pro-survival Genes->Apoptosis Inhibits

This compound's activation of the pro-survival PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit this pathway by preventing the nuclear translocation of NF-κB, thereby exerting its anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Releases IκB->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->NF-κB_nuc Inhibits Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Induces Transcription

Inhibition of the NF-κB inflammatory pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38, ERK, and JNK pathways, is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, which contributes to its anticancer effects. Specifically, it can suppress the phosphorylation of p38, ERK, and JNK, leading to the inhibition of downstream transcription factors like c-Jun and CREB, and ultimately suppressing cell proliferation and inducing apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth Factors/\nStress Growth Factors/ Stress p38 p38 Growth Factors/\nStress->p38 ERK ERK Growth Factors/\nStress->ERK JNK JNK Growth Factors/\nStress->JNK This compound This compound This compound->p38 Inhibits (Phosphorylation) This compound->ERK Inhibits (Phosphorylation) This compound->JNK Inhibits (Phosphorylation) CREB CREB p38->CREB Activates ERK->CREB Activates c-Jun c-Jun JNK->c-Jun Activates Apoptosis Apoptosis JNK->Apoptosis Induces Cell Proliferation Cell Proliferation c-Jun->Cell Proliferation Promotes CREB->Cell Proliferation Promotes

This compound's modulation of the MAPK signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in this compound research. These protocols are intended as a guide and may require optimization based on specific cell lines, reagents, and equipment.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_48h Incubate for 48h Treat_this compound->Incubate_48h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and probing with antibodies.

Western_Blot_Workflow Start Start Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE for Protein Separation Quantification->SDS_PAGE Transfer Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking with BSA or Milk Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Workflow for Western blot analysis.

Protocol:

  • Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used in vivo model to study the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.

MCAO_Workflow Start Start Anesthesia Anesthetize the animal (e.g., rat) Start->Anesthesia Expose_Carotid Expose the common, internal, and external carotid arteries Anesthesia->Expose_Carotid Ligate_ECA Ligate the external carotid artery (ECA) Expose_Carotid->Ligate_ECA Insert_Filament Insert a nylon filament into the internal carotid artery (ICA) to occlude the middle cerebral artery (MCA) Ligate_ECA->Insert_Filament Occlusion_Period Maintain occlusion for a defined period (e.g., 90 min) Insert_Filament->Occlusion_Period Reperfusion Withdraw the filament to allow reperfusion Occlusion_Period->Reperfusion Post-operative_Care Provide post-operative care and monitoring Reperfusion->Post-operative_Care Evaluation Neurological scoring and histological analysis of infarct volume Post-operative_Care->Evaluation End End Evaluation->End

Workflow for the MCAO surgical procedure.

Protocol:

  • Anesthesia: Anesthetize the animal (typically a rat or mouse) with an appropriate anesthetic.

  • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA and insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature.

  • Assessment: Evaluate neurological deficits at various time points and determine the infarct volume using TTC staining after sacrificing the animal.

Conclusion

This compound is a pharmacologically active alkaloid with significant therapeutic potential, particularly in the fields of neuroprotection, oncology, and cardiovascular medicine. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK, provides a strong rationale for its further investigation and development. This technical guide has summarized the current knowledge on the chemical and pharmacological properties of this compound, offering a valuable resource for the scientific community to advance research and unlock the full therapeutic potential of this promising natural compound. The provided experimental protocols and pathway diagrams are intended to serve as a practical foundation for future studies in this exciting area of drug discovery.

References

The Multifaceted Mechanism of Action of Isorhynchophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Pharmacological Effects of a Promising Natural Alkaloid for Researchers, Scientists, and Drug Development Professionals.

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid primarily isolated from the plant Uncaria rhynchophylla, has garnered significant scientific attention for its diverse and potent pharmacological activities. Traditionally used in Eastern medicine for neurological and cardiovascular ailments, modern research is progressively elucidating the intricate molecular mechanisms that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on key signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological effects, primarily centered on neuroprotection, cardiovascular regulation, and anti-inflammatory actions.[1][2][3] Its therapeutic potential extends to a range of conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's, hypertension, cardiac hypertrophy, and inflammatory disorders.[4][5][6][7] The foundational mechanisms for these effects are rooted in its ability to modulate calcium ion channels, induce autophagy, and protect against neurotoxicity.[1][2]

Quantitative Pharmacological Data

To facilitate a clear understanding and comparison of this compound's potency and efficacy across different experimental models, the following table summarizes key quantitative data from various studies.

ParameterValueCell/Animal ModelConditionReference
Neuroprotection
IRN Concentration20 or 40 mg/kgTgCRND8 miceAlzheimer's Disease[5]
IRN Concentration20 or 40 mg/kgAβ25-35-treated ratsCognitive Impairment[8]
IRN Concentration1-50 μMPC12 cellsBeta-Amyloid-induced apoptosis[9]
IRN Concentration40 mg/kgD-galactose-induced miceLearning and memory deficits[9]
Cardiovascular Effects
IRN Concentration0.1-10.0 μMRat vascular smooth muscle cellsAngiotensin II-induced proliferation[9]
IC50 (Platelet Aggregation - ADP induced)1.60±0.54 mmol/LRabbit platelet-rich plasmaAnticoagulation[10]
IC50 (Platelet Aggregation - Thrombin induced)1.14±0.53 mmol/LRabbit platelet-rich plasmaAnticoagulation[10]
Anti-inflammatory & Other Effects
IRN Concentration0-300 μM (48h)Hepatocellular carcinoma cellsAnticancer effects[9]
IRN Concentration1-80 μM (24h)Synovial fibroblastsAttenuation of proliferation and migration[9]
IRN Concentration5-200 μM (48h)ChondrocytesAlleviation of cartilage degeneration[9]
IRN Concentration30 μM (24h)Hippocampal HT-22 cellsRelief of ferroptosis-induced nerve damage[9]

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways. These interactions are central to its therapeutic efficacy.

PI3K/Akt/GSK-3β Signaling Pathway

A pivotal mechanism underlying the neuroprotective effects of this compound is its ability to activate the PI3K/Akt/GSK-3β signaling pathway.[8][11][12] In the context of Alzheimer's disease models, Aβ-induced neurotoxicity is often associated with the downregulation of this pathway. This compound treatment has been shown to increase the phosphorylation of both Akt and GSK-3β, leading to the inhibition of GSK-3β activity.[8][12] This, in turn, prevents neuronal apoptosis and reduces the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[8] Furthermore, the activation of this pathway enhances the expression of phosphorylated cyclic AMP response element binding protein (p-CREB), which is crucial for neuronal survival and synaptic plasticity.[11][12]

PI3K_Akt_GSK3B_Pathway cluster_stress Cellular Stress cluster_survival Cell Survival Pathway IRN This compound PI3K PI3K IRN->PI3K Activates Abeta Amyloid-β Abeta->PI3K Inhibits Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B pAkt p-Akt Akt->pAkt P pGSK3B p-GSK-3β (inactive) GSK3B->pGSK3B P Tau Tau GSK3B->Tau Phosphorylates Apoptosis Neuronal Apoptosis GSK3B->Apoptosis Promotes pAkt->GSK3B Inhibits (via phosphorylation) CREB CREB pAkt->CREB Activates Neuroprotection Neuroprotection pGSK3B->Neuroprotection pTau Hyperphosphorylated Tau pCREB p-CREB pCREB->Neuroprotection Autophagy_Pathway cluster_protein_aggregation Pathogenic Protein IRN This compound Beclin1 Beclin 1 IRN->Beclin1 Activates mTOR mTOR IRN->mTOR Independent of Autophagy Autophagy Beclin1->Autophagy Induces AlphaSyn α-Synuclein Aggregates Autophagy->AlphaSyn Targets Degradation Degradation Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38) TLR4->MAPK Ikk IκBα TLR4->Ikk Leads to degradation IRN This compound IRN->MAPK Inhibits IRN->Ikk Prevents Degradation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Inflammation Promotes NFkB NF-κB Ikk->NFkB Releases Nucleus Nucleus NFkB->Nucleus Nucleus->Inflammation Gene Transcription Experimental_Workflow_AD_Model Start Start: TgCRND8 Mice Treatment Daily Oral Gavage (IRN or Vehicle) Start->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Euthanasia Euthanasia and Brain Tissue Collection Behavior->Euthanasia Biochem Biochemical Analysis (ELISA for Aβ, Cytokines) Euthanasia->Biochem IHC Immunohistochemistry (Aβ plaques, Glial activation) Euthanasia->IHC WB Western Blotting (APP processing, p-Tau) Euthanasia->WB End End: Data Analysis Biochem->End IHC->End WB->End

References

A Technical Guide to the Neuroprotective Properties of Isorhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid extracted from the traditional Chinese medicine Uncaria rhynchophylla, has emerged as a promising neuroprotective agent.[1][2] Extensive preclinical studies have demonstrated its therapeutic potential across a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia/reperfusion injury.[2][3][4] The neuroprotective efficacy of this compound is attributed to its multifaceted mechanisms of action, which include the attenuation of neuroinflammation, mitigation of amyloid-β and tau pathologies, induction of autophagy, and suppression of oxidative stress and apoptosis.[5][6][7][8] This document provides a comprehensive technical overview of the core molecular pathways, quantitative preclinical data, and key experimental methodologies related to the neuroprotective properties of this compound.

Introduction

This compound (IRN) is a primary active constituent of Uncaria rhynchophylla (Gouteng), an herb used for centuries in East Asia for treating neurological conditions like headaches and dementia.[1][9] Its ability to cross the blood-brain barrier makes it a viable candidate for central nervous system therapies.[1] Modern pharmacological research has validated its neuroprotective effects in various pathological contexts. In models of Alzheimer's disease, IRN improves cognitive function by targeting both amyloid-β (Aβ) plaque formation and tau protein hyperphosphorylation.[10][11] For Parkinson's disease, it facilitates the clearance of pathogenic α-synuclein aggregates.[7][12] Furthermore, in acute neurological injuries such as stroke, IRN reduces infarct volume and neuronal death by suppressing inflammatory responses.[1][13] This guide synthesizes the current understanding of these protective mechanisms, focusing on the underlying signaling cascades and experimental evidence.

Core Mechanisms of Neuroprotection

Attenuation of Neuroinflammation

Neuroinflammation is a critical factor in the progression of both acute and chronic neurological diseases. IRN exerts potent anti-inflammatory effects, primarily by modulating microglial activation.[1][8] In a rat model of cerebral ischemia/reperfusion (I/R) injury, IRN treatment was shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines like TNF-α and IL-1β.[1][9] This action is mediated through the suppression of the NF-κB signaling pathway.[1][9] Specifically, IRN inhibits the degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[1][8] Additionally, IRN has been found to inhibit the expression of CX3CR1, a chemokine receptor implicated in microglial activation during ischemic injury.[1][13]

Mitigation of Alzheimer's Disease Pathology

IRN addresses the primary pathological hallmarks of Alzheimer's disease: amyloid-β plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.

  • Amyloid-β Regulation: In the TgCRND8 transgenic mouse model of AD, oral administration of IRN significantly reduced the brain levels of both Aβ40 and Aβ42.[11] This effect is linked to the modulation of amyloid precursor protein (APP) processing. IRN decreases the expression of β-site APP cleaving enzyme-1 (BACE-1) and increases the levels of insulin-degrading enzyme (IDE), a major Aβ-degrading enzyme.[5] In vitro, IRN protects PC12 cells from Aβ-induced apoptosis by inhibiting oxidative stress.[6][14]

  • Tau Hyperphosphorylation: IRN has been shown to suppress the hyperphosphorylation of tau protein at multiple sites, including Ser396, Ser404, and Thr205, in the hippocampus of Aβ-treated rats.[5][15] This inhibitory action is largely mediated through the regulation of the PI3K/Akt/GSK-3β signaling pathway, where IRN treatment leads to the inhibitory phosphorylation of GSK-3β, a key kinase responsible for tau phosphorylation.[5][15]

Induction of Autophagy for α-Synuclein Clearance

The accumulation of α-synuclein is a central pathogenic event in Parkinson's disease. This compound has been identified as a potent inducer of neuronal autophagy, a cellular process for degrading aggregated proteins.[7][12] Studies using neuronal cell lines (N2a, SH-SY5Y) demonstrated that IRN promotes the clearance of wild-type, A53T, and A30P mutant forms of α-synuclein monomers and oligomers.[12][16] Significantly, this autophagic induction is independent of the classical mTOR pathway and is instead dependent on the function of Beclin 1, offering a distinct therapeutic mechanism.[7][16] This suggests that IRN could be valuable in clearing protein aggregates characteristic of various neurodegenerative synucleinopathies.[12]

Anti-Apoptotic and Antioxidant Effects

IRN demonstrates significant anti-apoptotic activity against various neurotoxic stimuli. In PC12 cells exposed to Aβ, pretreatment with this compound suppressed the formation of DNA fragmentation and the activity of caspase-3.[6] This was associated with the moderation of the Bcl-2/Bax ratio, indicating an inhibition of the mitochondrial pathway of apoptosis.[6] The neuroprotective effect is also attributed to its antioxidant capabilities; IRN effectively mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while restoring levels of the endogenous antioxidant glutathione (GSH).[6]

Key Signaling Pathways

PI3K/Akt/GSK-3β Signaling Pathway

The PI3K/Akt/GSK-3β pathway is central to cell survival and is a key target of this compound. IRN activates this pathway to confer protection against Aβ-induced neurotoxicity and to reduce tau hyperphosphorylation.[5][14][15] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates GSK-3β.[17] The inactivation of GSK-3β prevents the downstream hyperphosphorylation of tau protein and promotes neuronal survival.[5][15]

PI3K_Akt_Pathway This compound's Modulation of the PI3K/Akt/GSK-3β Pathway IRN This compound PI3K PI3K IRN->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Tau Tau Protein GSK3b->Tau Phosphorylates pAkt->GSK3b Phosphorylates (Inhibits) Survival Neuronal Survival pTau Hyperphosphorylated Tau (Pathological) pGSK3b->pTau      Inhibition of      Hyperphosphorylation Tau->pTau

Caption: IRN activates the PI3K/Akt pathway, leading to GSK-3β inhibition.
NF-κB-Mediated Neuroinflammation Pathway

This compound's anti-inflammatory effects are significantly mediated by its inhibition of the canonical NF-κB pathway.[1] In the resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Pro-inflammatory stimuli, such as those occurring during cerebral I/R injury, lead to the degradation of IκB-α and the subsequent translocation of NF-κB to the nucleus, where it drives the transcription of inflammatory cytokines. IRN prevents the degradation of IκB-α, thereby blocking this entire cascade.[1][9]

NFkB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Ischemic / Inflammatory Stimuli IkBa_Deg IκB-α Degradation Stimuli->IkBa_Deg IRN This compound IRN->IkBa_Deg Inhibits NFkB_Active Active NF-κB (p65) IkBa_Deg->NFkB_Active Releases NFkB_Complex NF-κB/IκB-α Complex NFkB_Complex->IkBa_Deg NFkB_Nuc NF-κB (p65) NFkB_Active->NFkB_Nuc Translocation DNA DNA NFkB_Nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Cytokines Transcription

Caption: IRN blocks IκB-α degradation, preventing NF-κB nuclear translocation.
mTOR-Independent Autophagy Pathway

A key neuroprotective mechanism of this compound in the context of synucleinopathies is its ability to induce autophagy. This process engulfs and degrades misfolded protein aggregates. Unlike many autophagy inducers that act by inhibiting the mTOR pathway, IRN's mechanism is mTOR-independent. It relies on the protein Beclin 1, a core component of the autophagosome initiation complex. This distinct mechanism may offer advantages by avoiding the potential side effects associated with chronic mTOR inhibition.

Autophagy_Pathway This compound's Induction of Autophagy IRN This compound mTOR mTOR Pathway IRN->mTOR Independent of Beclin1 Beclin 1 IRN->Beclin1 Activates Autophagosome Autophagosome Formation Beclin1->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion AlphaSyn α-Synuclein Aggregates AlphaSyn->Autophagosome Engulfment Lysosome Lysosome Lysosome->Autolysosome Degradation Aggregate Clearance Autolysosome->Degradation

Caption: IRN induces Beclin 1-dependent, mTOR-independent autophagy.

Preclinical Evidence: Quantitative Data Summary

The neuroprotective effects of this compound are supported by robust quantitative data from numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro models.

Table 1: Summary of Quantitative Data from In Vivo Neuroprotection Studies

Model Species Treatment Regimen Key Quantitative Findings Reference(s)
Cerebral I/R Injury (MCAO) Rat (Sprague-Dawley) 7-day treatment Attenuated infarct volume and reduced brain water content. [1][13][18]
Alzheimer's Disease (TgCRND8) Mouse 40 mg/kg, p.o. daily for 4 months Significantly ameliorated cognitive deficits; Markedly reduced levels of Aβ40, Aβ42, TNF-α, IL-6, and IL-1β. [11]
Aβ-Induced Cognitive Impairment Rat 40 mg/kg Led to a significant increase in the number of target crossings in the Morris water maze. [14]
Stress-Induced Cognitive Impairment Mouse 20, 40, 80 mg/kg, i.g. for 7 days Significantly reversed corticosterone-induced Long-Term Potentiation (LTP) impairment. [3]

| Chronic Unpredictable Mild Stress | Mouse | 20 or 40 mg/kg, p.o. daily for 3 weeks | Significantly reversed behavioral (forced swim test) and biochemical (increased BDNF, decreased TNF-α) changes. |[17][19] |

Table 2: Summary of Quantitative Data from In Vitro Neuroprotection Studies

Model Cell Line Treatment Key Quantitative Findings Reference(s)
Aβ-Induced Neurotoxicity PC12 1-50 μM IRN, 2h pre-treatment Protected cells against Beta-Amyloid-induced apoptosis via the PI3K/Akt signaling pathway. [14]
Aβ-Induced Neurotoxicity PC12 Pretreatment with IRN Significantly increased cell viability and mitochondrial membrane potential; Decreased ROS and MDA production. [6]
α-Synuclein Degradation N2a, SH-SY5Y, PC12 Treatment with IRN Induced autophagy and promoted the clearance of wild-type and mutant α-synuclein. [7][12]

| Ferroptosis-Induced Nerve Damage | HT-22 | 30 μM IRN, 24h | Relieved ferroptosis-induced nerve damage after intracerebral hemorrhage. |[14] |

Experimental Methodologies

The following section details the protocols for key experimental models used to evaluate the neuroprotective properties of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model

This is the standard model for inducing focal cerebral ischemia to mimic stroke.

  • Animals: Adult male Sprague-Dawley rats (250-300 g) are used.[1]

  • Anesthesia: Animals are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneal injection).[1]

  • Procedure: A midline cervical incision is made to expose the common carotid artery (CCA). A nylon monofilament suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is initiated by withdrawing the suture after a defined period (e.g., 2 hours).

  • Drug Administration: this compound or vehicle (normal saline) is administered, often intraperitoneally, at specified doses and time points relative to the MCAO procedure.[1]

  • Outcome Measures:

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct size.[18]

    • Neurological Deficit Scoring: A graded scale is used to assess motor and neurological function post-surgery.[1]

    • Histology: Brain tissue from the ischemic penumbra is analyzed using H&E and Nissl staining to assess neuronal death.[18]

    • Western Blot: Protein expression levels (e.g., NF-κB p65, IκB-α, CX3CR1) are quantified in brain lysates.[1]

Amyloid-β Induced Neurotoxicity Model (In Vitro)

This model is used to screen for compounds that protect against Aβ-mediated neuronal damage.

  • Cell Line: Pheochromocytoma (PC12) cells are commonly used as they acquire a neuron-like phenotype upon differentiation.[6]

  • Procedure:

    • PC12 cells are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum).

    • Cells are pre-treated with various concentrations of this compound (e.g., 1-50 μM) for a specified duration (e.g., 2 hours).[14]

    • Aβ peptide (commonly the neurotoxic fragment Aβ25-35) is added to the culture medium to induce toxicity.[6]

  • Outcome Measures:

    • Cell Viability: Assessed using assays such as MTT or LDH release.

    • Apoptosis: Measured by TUNEL staining for DNA fragmentation or by quantifying caspase-3 activity.[6]

    • Oxidative Stress: Intracellular ROS is measured with fluorescent probes (e.g., DCFH-DA); MDA and GSH levels are quantified using colorimetric assay kits.[6]

    • Mitochondrial Function: Mitochondrial membrane potential is assessed using dyes like JC-1 or Rhodamine 123.[6]

General Experimental Workflow

The evaluation of a neuroprotective compound like this compound typically follows a multi-stage process from initial screening to in-depth mechanistic studies.

Experimental_Workflow General Workflow for Neuroprotection Studies cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_mech Mechanistic Studies Cell_Model 1. Cellular Model (e.g., PC12, SH-SY5Y) Toxicity 2. Induce Toxicity (e.g., Aβ, H2O2, α-Syn) Cell_Model->Toxicity Treatment 3. IRN Treatment (Dose-Response) Toxicity->Treatment Assays 4. Viability & Apoptosis Assays (MTT, Caspase) Treatment->Assays Animal_Model 5. Animal Model (e.g., MCAO Rat, AD Mouse) Assays->Animal_Model Promising Candidate Admin 6. IRN Administration (p.o. / i.p.) Animal_Model->Admin Behavior 7. Behavioral Tests (e.g., Morris Water Maze) Admin->Behavior Histo 8. Histopathology & Imaging (TTC, IHC) Behavior->Histo WB 9. Western Blot (Signaling Proteins) Histo->WB qPCR 10. qRT-PCR (Gene Expression) Histo->qPCR ELISA 11. ELISA (Cytokines, Aβ levels) Histo->ELISA

References

Isorhynchophylline: A Comprehensive Technical Guide to its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhynchophylline (IRN) is a tetracyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus, commonly known as Gou-teng in traditional Chinese medicine.[1][2] For centuries, extracts containing this compound have been utilized for their therapeutic properties. Modern pharmacological research has identified this compound as a key active component, demonstrating a wide array of effects, including neuroprotective, cardiovascular, anti-inflammatory, and anticancer activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological effects of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and drug development.

Neuroprotective Effects

This compound has shown significant promise in the realm of neuroprotection, with potential applications in neurodegenerative diseases such as Alzheimer's and ischemic stroke.[3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.

Key Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a key target. Additionally, this compound has been shown to influence the MAPK and NF-κB signaling pathways, both of which are crucial in the cellular response to stress and inflammation.

This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Apoptosis Apoptosis GSK3b->Apoptosis Bcl2 Bcl-2 CREB->Bcl2 Upregulates Bcl2->Apoptosis Inhibits CellSurvival Cell Survival Bcl2->CellSurvival cluster_CNS Central Nervous System cluster_Vascular Vascular Smooth Muscle Isorhynchophylline_CNS This compound Hypothalamus Hypothalamus Isorhynchophylline_CNS->Hypothalamus Neurotransmitters Neurotransmitter Metabolism (e.g., Tyrosine, Glutamate) Hypothalamus->Neurotransmitters Regulates SNS Sympathetic Nervous System Activity Neurotransmitters->SNS Modulates BloodPressure Decreased Blood Pressure SNS->BloodPressure Isorhynchophylline_Vascular This compound CaChannels L-type Ca2+ Channels Isorhynchophylline_Vascular->CaChannels Inhibits CaInflux Ca2+ Influx CaChannels->CaInflux Vasoconstriction Vasoconstriction CaInflux->Vasoconstriction Vasoconstriction->BloodPressure Leads to LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatoryGenes Induces Inflammation Inflammation ProInflammatoryGenes->Inflammation cluster_pro_survival Pro-Survival Pathways cluster_pro_apoptotic Pro-Apoptotic Pathway This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits Akt_cancer Akt This compound->Akt_cancer Inhibits STAT3 STAT3 This compound->STAT3 Inhibits p53 p53 This compound->p53 Enhances CellProliferation Cell Proliferation & Survival MAPK->CellProliferation Metastasis Metastasis (Migration & Invasion) MAPK->Metastasis Akt_cancer->CellProliferation Akt_cancer->Metastasis STAT3->CellProliferation Caspases Caspase-8, -9, -3 p53->Caspases Activates PARP_cleavage PARP Cleavage Caspases->PARP_cleavage Apoptosis_cancer Apoptosis PARP_cleavage->Apoptosis_cancer

References

The Anti-Inflammatory Activity of Isorhynchophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Natural Alkaloid

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has garnered significant scientific attention for its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory activity of this compound, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets implicated in the inflammatory response. The primary mechanisms identified to date involve the inhibition of the NF-κB and MAPK signaling cascades, as well as the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway.[2][3] In inflammatory conditions, the degradation of IκB-α allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines and enzymes.[3] this compound treatment has been demonstrated to prevent the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[3][4] This leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][5]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, p38, and JNK, is another critical regulator of inflammation. This compound has been observed to suppress the phosphorylation of ERK and p38 MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] By inhibiting the activation of these kinases, this compound can downregulate the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of Caspase-1.[2] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] This inhibitory effect is linked to its ability to suppress the upstream NF-κB signaling, which is often required for the priming step of NLRP3 inflammasome activation.[2] Studies have demonstrated that this compound treatment leads to decreased expression of NLRP3, Caspase-1, and IL-18 in both in vitro and in vivo models of inflammation.[2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
Murine Alveolar Macrophages (MH-S)LPS (10 ng/mL)20 µMTNF-α, IL-1β, IL-6 releaseSignificant reduction[1]
Murine Alveolar Macrophages (MH-S)LPS (10 ng/mL)20 µMiNOS, COX-2 expressionSignificant reduction[1]
Human Umbilical Vein Endothelial Cells (HUVECs)LPSNot specifiedNLRP3, NF-κB, Caspase-1, IL-18 expressionDecreased expression[2]
RAW264.7 MacrophagesLPSNot specifiedNLRP3, NF-κB, Caspase-1, IL-18 expressionDecreased expression[2]
Mouse N9 Microglial CellsLPSConcentration-dependentTNF-α, IL-1β, NO productionSignificant inhibition[4]
Human Osteoarthritis ChondrocytesIL-1βDose-dependentNO, PGE2, TNF-α, IL-6, COX-2, iNOS expressionSignificant decrease (p < 0.001)[5]
Human Osteoarthritis ChondrocytesIL-1βDose-dependentMMP13, ADAMTS5 productionSignificant inhibition (p < 0.001)[5]

Table 2: In Vivo Anti-Inflammatory Effects of this compound

Animal ModelDisease ModelThis compound DosageMeasured ParameterResultReference
MiceLPS-induced Acute Lung InjuryNot specifiedPro-inflammatory cytokine IL-1β expressionSignificantly decreased (p < 0.001)[6]
MiceLPS-induced Acute Lung InjuryNot specifiedAnti-inflammatory factor Arg1 expressionIncreased (p < 0.001)[6]
RatsCerebral Ischemia/Reperfusion InjuryNot specifiedInfarct volume, neurological functionAttenuated infarct volume, improved function[3]
RatsCerebral Ischemia/Reperfusion InjuryNot specifiedIκB-α degradation, NF-κB p65 activationInhibited[3]
ApoE-/- MiceAtherosclerosis (High-fat diet)Not specifiedNLRP3, NF-κB, IL-18, Caspase-1 expression in aortaHigher in model group, reduced by IRN[2]
Ovariectomized (OVX) MiceOsteoporosis10 mg/kg, 20 mg/kgSerum TNF‐α, IL‐1β, IL‐6 levelsReduced[7]
Ovariectomized (OVX) MiceOsteoporosis10 mg/kg, 20 mg/kgSerum IL-10 levelsIncreased[7]
Ovariectomized (OVX) MiceOsteoporosis10 mg/kg, 20 mg/kgSerum NO, iNOS, ROS levelsLowered[7]

Experimental Protocols

This section provides a detailed methodology for a representative in vitro experiment to assess the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

1. Cell Culture and Treatment:

  • Murine alveolar macrophage cell lines (e.g., MH-S or RAW264.7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

  • Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL or 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with vehicle) are included.

2. Measurement of Inflammatory Mediators:

  • Cytokine Analysis (ELISA): The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Assay (Griess Reagent): The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

3. Western Blot Analysis for Signaling Proteins:

  • Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against key signaling proteins such as phospho-p65, total p65, IκB-α, phospho-p38, total p38, phospho-ERK, total ERK, NLRP3, Caspase-1, and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

  • Total RNA is extracted from the treated cells using TRIzol reagent or a commercial RNA extraction kit.

  • RNA is reverse-transcribed into cDNA using a reverse transcription kit.

  • qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes such as Tnf-α, Il-1β, Il-6, Nos2 (iNOS), and Ptgs2 (COX-2).

  • The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., Actb or Gapdh) as an internal control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 NLRP3 Inflammasome Activation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκB-α IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (Nuclear Translocation) NFkappaB->NFkappaB_nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkappaB_nucleus->Pro_inflammatory_genes NLRP3_priming NLRP3 & Pro-IL-1β Expression (Priming) NFkappaB_nucleus->NLRP3_priming NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_priming->NLRP3_inflammasome Caspase1 Pro-Caspase-1 NLRP3_inflammasome->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage Pro_IL1beta Pro-IL-1β Active_Caspase1->Pro_IL1beta IL1beta Mature IL-1β (Secretion) Pro_IL1beta->IL1beta Cleavage This compound This compound This compound->IKK Inhibits This compound->NFkappaB_nucleus Inhibits This compound->NLRP3_inflammasome Inhibits

Caption: this compound's inhibition of the NF-κB/NLRP3 pathway.

G cluster_0 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 MAPK TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Inflammatory_mediators Inflammatory Mediator Expression (iNOS, COX-2) AP1->Inflammatory_mediators This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

G cluster_0 Analysis of Supernatant cluster_1 Analysis of Cell Lysate start Start: Cell Culture pretreatment Pre-treatment with This compound start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation collection Sample Collection (Supernatant & Cell Lysate) stimulation->collection elisa ELISA (Cytokine Quantification) collection->elisa griess Griess Assay (NO Measurement) collection->griess western Western Blot (Signaling Protein Expression) collection->western qpcr qRT-PCR (Gene Expression) collection->qpcr end End: Data Analysis elisa->end griess->end western->end qpcr->end

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent. Its multifaceted mechanism of action, targeting key pro-inflammatory signaling pathways such as NF-κB and MAPK, and the NLRP3 inflammasome, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing inflammatory mediators. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic applications of this compound in human inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this promising natural compound.

References

Biological Activities of Uncaria rhynchophylla Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria rhynchophylla (Miq.) Miq. ex Havil., a plant utilized for centuries in traditional Chinese medicine under the name Gou Teng, is a rich source of tetracyclic and pentacyclic oxindole alkaloids.[1] These compounds have garnered significant scientific interest due to their diverse and potent biological activities. Modern research has begun to elucidate the pharmacological mechanisms underlying their traditional uses, revealing a spectrum of effects primarily targeting the central nervous and cardiovascular systems.[2] This technical guide provides an in-depth overview of the biological activities of key alkaloids isolated from Uncaria rhynchophylla, with a focus on their neuroprotective, cardiovascular, anti-inflammatory, and anti-cancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Core Bioactive Alkaloids

The primary bioactive constituents of Uncaria rhynchophylla are a group of structurally related indole alkaloids. The most extensively studied of these include:

  • Rhynchophylline (Rhy) [3]

  • Isorhynchophylline (IRN) [4]

  • Corynoxine (Cory) [5]

  • Corynoxine B (Cory B) [6]

  • Hirsutine [7]

  • Geissoschizine methyl ether (GM) [8]

This guide will delve into the specific activities of these and other alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Neuroprotective Activities

Alkaloids from Uncaria rhynchophylla have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases and ischemic brain injury.[9]

Anti-Alzheimer's Disease Activity

Rhynchophylline and this compound have shown promise in models of Alzheimer's disease by targeting key pathological features, including amyloid-beta (Aβ)-induced neurotoxicity and tau hyperphosphorylation.[8][10]

Quantitative Data: Neuroprotection in Alzheimer's Disease Models

AlkaloidModelConcentration/DoseKey FindingsReference(s)
This compoundAβ₂₅₋₃₅-treated PC12 cells10 and 50 μMIncreased cell viability; Decreased intracellular ROS and MDA; Increased GSH; Stabilized mitochondrial membrane potential (84% and 89% of control, respectively).[11]
Rhynchophylline & this compoundAβ₂₅₋₃₅-treated PC12 cells100 μMSignificantly decreased Aβ-induced cell death, intracellular calcium overloading, and tau protein hyperphosphorylation.[12]
This compoundAβ₂₅₋₃₅-injected rats20 and 40 mg/kgAmeliorated cognitive deficits and neuronal apoptosis in the hippocampus; Suppressed tau hyperphosphorylation at Ser396, Ser404, and Thr205 sites.[8][13]

Signaling Pathway: PI3K/Akt/GSK-3β in Alzheimer's Disease

This compound has been shown to exert its neuroprotective effects against Aβ-induced toxicity by modulating the PI3K/Akt/GSK-3β signaling pathway. Activation of this pathway leads to the inhibition of GSK-3β, a key kinase involved in tau hyperphosphorylation.[8][14]

PI3K_Akt_GSK3B_AD This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B GSK-3β Akt->GSK3B Inhibits Neuroprotection Neuroprotection (Inhibition of Apoptosis) Akt->Neuroprotection Tau Tau GSK3B->Tau Phosphorylates TauP Hyperphosphorylated Tau Tau->TauP

Caption: PI3K/Akt/GSK-3β signaling pathway modulated by this compound.

Anti-Parkinson's Disease Activity

Several alkaloids, notably rhynchophylline and corynoxine, have exhibited protective effects in cellular and animal models of Parkinson's disease by mitigating neurotoxin-induced damage and promoting the clearance of pathogenic proteins.[9][15]

Quantitative Data: Neuroprotection in Parkinson's Disease Models

AlkaloidModelConcentration/DoseKey FindingsReference(s)
RhynchophyllineMPP⁺-treated cerebellar granule neurons10–50 μMSignificantly prevented neurotoxicity and reversed the increased Bax/Bcl-2 ratio.[16][17]
CorynoxineRotenone-induced rat model2.5 and 5 mg/kgImproved motor dysfunction; Prevented TH-positive neuronal loss; Decreased α-synuclein aggregates.[5][18]
CorynoxineRotenone-induced mouse model5 and 10 mg/kgImproved motor dysfunction; Prevented TH-positive neuronal loss; Decreased α-synuclein aggregates.[5][18]
Corynoxine B derivative (CB6)MPTP-induced mouse model10 and 20 mg/kg/daySignificantly improved motor dysfunction and prevented dopaminergic neuron loss.[6]

Signaling Pathway: PI3K/Akt/GSK-3β/MEF2D in Parkinson's Disease

Rhynchophylline protects against MPP⁺-induced neurotoxicity by activating the transcription factor MEF2D through the PI3K/Akt/GSK-3β signaling cascade.[16][17]

PI3K_Akt_GSK3B_PD Rhynchophylline Rhynchophylline PI3K PI3K Rhynchophylline->PI3K Activates MPP MPP⁺ MPP->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3B GSK-3β Akt->GSK3B Inhibits MEF2D MEF2D GSK3B->MEF2D Inhibits Neuronal_Survival Neuronal Survival MEF2D->Neuronal_Survival Promotes

Caption: Neuroprotective signaling of Rhynchophylline in a Parkinson's model.

Protection Against Cerebral Ischemia

Rhynchophylline and this compound have demonstrated neuroprotective effects in models of cerebral ischemia by reducing infarct volume, ameliorating neurological deficits, and inhibiting inflammatory responses.[4][19]

Quantitative Data: Neuroprotection in Cerebral Ischemia Models

AlkaloidModelDoseKey FindingsReference(s)
RhynchophyllinepMCAO in rats30 mg/kgSignificantly reduced infarct volume and brain edema; Improved neurological deficit scores.[19]
This compoundMCAO/reperfusion in ratsNot specifiedAttenuated infarct volume and improved neurological function.[4][20]

Signaling Pathway: Akt/mTOR and TLRs in Cerebral Ischemia

Rhynchophylline protects against ischemic brain injury by activating the pro-survival PI3K/Akt/mTOR pathway and inhibiting the pro-inflammatory TLRs/NF-κB pathway.[19][21]

Ischemia_Signaling cluster_pro_survival Pro-survival cluster_pro_inflammatory Pro-inflammatory Rhynchophylline_pro Rhynchophylline PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Rhynchophylline_pro->PI3K_Akt_mTOR Activates Neuroprotection Neuroprotection PI3K_Akt_mTOR->Neuroprotection Rhynchophylline_inflam Rhynchophylline TLRs_NFkB TLRs/NF-κB Pathway Rhynchophylline_inflam->TLRs_NFkB Inhibits Neuroinflammation Neuroinflammation TLRs_NFkB->Neuroinflammation

Caption: Dual signaling pathways of Rhynchophylline in cerebral ischemia.

Cardiovascular Activities

The alkaloids from Uncaria rhynchophylla have been traditionally used to treat hypertension and other cardiovascular ailments.[20][22] Scientific studies have validated these uses, demonstrating vasodilatory and antihypertensive effects.

Vasodilatory Effects

Rhynchophylline, this compound, and hirsutine have been shown to induce vasodilation in isolated arterial preparations.[7][23]

Quantitative Data: Vasodilatory Activity

Alkaloid/ExtractModelConcentration/DoseKey FindingsReference(s)
95% Ethanolic ExtractPhenylephrine-precontracted rat aortic ringsEC₅₀ = 0.028 ± 0.002 mg/mLRₘₐₓ = 101.30% ± 2.82% relaxation.[10]
Rhynchophylline & this compoundPhenylephrine-precontracted rat aortic rings3–300 μMDose-dependent relaxation.[23]
HirsutineRat thoracic aorta10⁻⁶ to 3 x 10⁻⁵ MVasodilation via inhibition of transmembrane Ca²⁺ influx.[7]

Mechanism of Action: Modulation of Calcium Channels

A primary mechanism for the vasodilatory effects of these alkaloids is the inhibition of calcium influx through voltage-dependent calcium channels in vascular smooth muscle cells.[7][23] Hirsutine has also been shown to affect intracellular calcium stores.[24]

Vasodilation_Mechanism Alkaloids Rhynchophylline This compound Hirsutine Ca_channel Voltage-dependent Ca²⁺ Channels Alkaloids->Ca_channel Inhibits Vasodilation Vasodilation Alkaloids->Vasodilation Leads to Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction

Caption: Mechanism of vasodilation by Uncaria rhynchophylla alkaloids.

Anti-inflammatory Activities

Several alkaloids from Uncaria rhynchophylla exhibit potent anti-inflammatory properties, particularly in the context of neuroinflammation.

Quantitative Data: Anti-inflammatory Activity

AlkaloidModelIC₅₀ Value (μM)Reference(s)
3S,15S-N4-methoxymethyl-geissoschizine methyl etherLPS-induced NO production in BV-2 microglia58.66 ± 2.94
IsocorynoxeineLPS-induced NO production in BV-2 microglia33.62 ± 4.01
AkuammigineLPS-induced NO production in BV-2 microglia5.87 ± 0.15
Rhynchophylline & this compoundLPS-induced NO release in rat cortical microglia13.7–19.0[23]

Signaling Pathway: MAPK/NF-κB in Microglia

Rhynchophylline suppresses the production of pro-inflammatory mediators in LPS-stimulated microglia by inhibiting the phosphorylation of MAPKs and blocking the activation of the NF-κB pathway.[2]

Anti_inflammatory_Signaling LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Rhynchophylline Rhynchophylline Rhynchophylline->MAPK Inhibits Rhynchophylline->NFkB Inhibits Pro_inflammatory Pro-inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β) MAPK->Pro_inflammatory NFkB->Pro_inflammatory

Caption: Anti-inflammatory signaling of Rhynchophylline in microglia.

Anti-Cancer Activities

Preliminary studies have indicated that extracts and alkaloids from Uncaria species possess cytotoxic activity against various cancer cell lines.

Quantitative Data: Anti-Cancer Activity

Extract/AlkaloidCell LineIC₅₀ Value (μg/mL)Reference(s)
Uncaria tomentosa extract (B/SRT)Cervical carcinoma (KB)23.57[14][21]
Uncaria tomentosa extract (B/SRT)Breast carcinoma (MCF-7)29.86[14][21]
Uncaria tomentosa extract (B/SRT)Lung carcinoma (A-549)40.03[14][21]

Other Biological Activities

Geissoschizine methyl ether has been identified as a potent serotonin 5-HT₁A receptor agonist, suggesting its potential role in ameliorating aggressiveness and improving sociality.[1][25]

Experimental Protocols

Neuroprotection Against Aβ-Induced Toxicity in PC12 Cells

a. Cell Culture and Treatment: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells are seeded in 96-well plates. Cells are pre-treated with various concentrations of the test alkaloid for 2 hours, followed by the addition of Aβ₂₅₋₃₅ (20 μM) for another 24 hours.[12]

b. Cell Viability Assessment (MTT Assay): After treatment, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 100 μL of DMSO is added to dissolve the formazan crystals. Absorbance is measured at 570 nm using a microplate reader.[20]

MTT_Assay_Workflow Start Seed PC12 cells in 96-well plate Pretreat Pre-treat with Alkaloid (2h) Start->Pretreat Treat Add Aβ₂₅₋₃₅ (24h) Pretreat->Treat Add_MTT Add MTT solution (4h incubation) Treat->Add_MTT Solubilize Add DMSO to dissolve formazan Add_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

c. Intracellular Calcium Measurement (Fura-2 AM): Treated PC12 cells are incubated with Fura-2/AM (5 μM) at 37°C for 50 minutes. After washing, the fluorescence intensity is measured using a fluorescence spectrophotometer with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration.[19]

Neuroprotection in a Permanent Middle Cerebral Artery Occlusion (pMCAO) Rat Model

a. Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and the left common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.[19][26]

b. Drug Administration: Rhynchophylline (e.g., 10 or 30 mg/kg) is administered intraperitoneally once daily for four consecutive days before surgery and once more after surgery.[19]

c. Infarct Volume Assessment (TTC Staining): 24 hours after pMCAO, rats are euthanized, and brains are sectioned into 2 mm coronal slices. The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 10-20 minutes at 37°C. Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is quantified using image analysis software.[5][11]

pMCAO_Workflow Start Daily Rhynchophylline Administration (4 days) Surgery pMCAO Surgery Start->Surgery Post_treatment Post-surgery Rhynchophylline Dose Surgery->Post_treatment Euthanasia Euthanasia (24h post-pMCAO) Post_treatment->Euthanasia Brain_section Brain Sectioning (2 mm) Euthanasia->Brain_section TTC_staining TTC Staining Brain_section->TTC_staining Analysis Infarct Volume Quantification TTC_staining->Analysis

Caption: Experimental workflow for the pMCAO rat model.

Anti-inflammatory Activity in LPS-Induced BV-2 Microglia

a. Cell Culture and Treatment: BV-2 microglial cells are cultured in DMEM. For experiments, cells are seeded in 96-well plates and pre-treated with test alkaloids for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.[2]

b. Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 μL of supernatant is mixed with 100 μL of Griess reagent, and the absorbance is measured at 570 nm.[27]

Vasodilation Assay in Isolated Rat Thoracic Aorta

a. Tissue Preparation: The thoracic aorta is isolated from male Sprague-Dawley rats and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[10]

b. Vasodilation Measurement: The aortic rings are pre-contracted with phenylephrine (1 μM). Once a stable contraction is achieved, cumulative concentrations of the test alkaloid are added to the bath, and the relaxation response is recorded.[23]

Conclusion

The alkaloids derived from Uncaria rhynchophylla represent a promising class of natural compounds with significant therapeutic potential, particularly for neurological and cardiovascular disorders. Their multifaceted mechanisms of action, including the modulation of key signaling pathways such as PI3K/Akt and MAPK/NF-κB, and their effects on ion channels, provide a strong rationale for their continued investigation. This technical guide summarizes the current state of knowledge on the biological activities of these alkaloids, offering a foundation for future research and development efforts aimed at harnessing their therapeutic benefits. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles for the treatment of human diseases.

References

Isorhynchophylline: A Multifaceted Alkaloid with Therapeutic Potential in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. Traditionally used in Eastern medicine for neurological conditions, modern scientific investigation has begun to unravel the multifaceted mechanisms by which IRN exerts its neuroprotective effects. This technical guide provides an in-depth analysis of the current research on this compound's role in combating neurodegeneration, with a focus on its impact on Alzheimer's and Parkinson's disease pathologies. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. The pathological hallmarks of these diseases are complex and include the aggregation of misfolded proteins, neuroinflammation, oxidative stress, and neuronal apoptosis. This compound, a primary active component of Uncaria rhynchophylla, has demonstrated significant potential in preclinical studies to counteract these pathological processes.[1][2][3] This guide will explore the molecular mechanisms, experimental evidence, and future directions for the development of this compound as a neurotherapeutic agent.

Mechanisms of Action in Neurodegenerative Diseases

This compound's neuroprotective effects are attributed to its ability to modulate multiple pathological pathways implicated in neurodegeneration.

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to address the core pathologies of amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau protein aggregation.[1][4][5]

  • Amyloid-β Pathology: Studies have shown that IRN can reduce the levels of Aβ40 and Aβ42.[5] It modulates the processing of the amyloid precursor protein (APP) by altering the expression of β-site APP cleaving enzyme-1 (BACE-1) and presenilin-1 (PS-1).[5] Furthermore, it has been found to enhance the activity of insulin-degrading enzyme (IDE), a key enzyme in Aβ clearance.[5]

  • Tau Hyperphosphorylation: this compound has been observed to inhibit the phosphorylation of tau protein at multiple sites, including Thr205, Ser396, and Ser404.[1][4][5] This action is mediated, in part, through the inhibition of glycogen synthase kinase 3β (GSK-3β), a key kinase involved in tau phosphorylation.[4][6] The activation of the PI3K/Akt signaling pathway by IRN leads to the phosphorylation and inhibition of GSK-3β.[1][4][6]

  • Neuroinflammation: IRN has been shown to suppress the activation of microglia and astrocytes, key players in the neuroinflammatory response in AD.[5] It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][7] This anti-inflammatory effect is partly mediated by the inhibition of the JNK signaling pathway.[5]

  • Neuronal Apoptosis: this compound protects neurons from Aβ-induced apoptosis by modulating the Bcl-2/Bax ratio and inhibiting the activation of caspase-3 and caspase-9.[2][4]

Parkinson's Disease

In models of Parkinson's disease, this compound's primary mechanism of action revolves around its ability to promote the clearance of α-synuclein aggregates and protect dopaminergic neurons.

  • α-Synuclein Degradation: A key finding is that this compound induces autophagy in neuronal cells, a cellular process responsible for the degradation of aggregated proteins.[8][9][10] This mTOR-independent autophagy is dependent on Beclin 1 and promotes the clearance of wild-type, A53T, and A30P α-synuclein monomers and oligomers.[8][9]

  • Neuroprotection of Dopaminergic Neurons: IRN has been shown to protect against neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which are used to model Parkinson's disease in vitro and in vivo.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound.

Parameter Experimental Model Treatment Result Reference
Cognitive Improvement Aβ25-35-treated rats20 or 40 mg/kg IRN for 21 daysSignificant amelioration of cognitive deficits[4]
Cognitive Improvement TgCRND8 mice40 mg/kg IRNSignificant amelioration of cognitive deficits[5]
Aβ40 and Aβ42 Levels TgCRND8 mice40 mg/kg IRNMarkedly reduced levels[5]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TgCRND8 mice40 mg/kg IRNMarkedly reduced levels[5]
Pro-inflammatory Cytokines (TNF-α, IL-1β) LPS-activated mouse N9 microglial cellsIRN (concentration-dependent)Attenuated production[7]
α-synuclein aggregation Transgenic C. elegans (NL5901)10 μg/ml AC11 (contains IRN)Reduced aggregation by 40%[11]
Cell Viability Aβ25-35-treated PC12 cells1, 10, and 50 μM IRNSignificantly increased cell viability[2]
Intracellular Calcium Concentration Aβ25–35-treated PC12 cells100 μM IRNSignificantly decreased intracellular calcium level[12]
NMDA Receptor Inhibition (IC50) Xenopus oocytes expressing rat brain receptorsThis compound48.3 μM

Table 1: In Vivo and In Vitro Efficacy of this compound.

Pharmacokinetic Parameter Administration Route Dose Value (IRN) Value (RIN) Reference
Bioavailability Oral10 mg/kg3.3 ± 0.8%25.9 ± 8.7%[13]
Bioavailability Oral10 mg/kg~2.8%~25.8%[14]
Cmax Oral10 mg/kg20.3 ± 4.5 ng/mL130.1 ± 21.7 ng/mL[14]
AUC0-t Oral10 mg/kg41.2 ± 11.3 ng·h/mL374.9 ± 62.1 ng·h/mL[14]
Systemic Exposure (AUCPlasma) OralEqual dose6.5-fold lower than RIN-[13]
Brain Disposition OralEqual dose2.5-fold lower than RIN-[13]
CSF Disposition OralEqual dose3-fold lower than RIN-[13]

Table 2: Comparative Pharmacokinetics of this compound (IRN) and its isomer Rhynchophylline (RIN) in Rats.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Aβ-Induced Neurotoxicity Model
  • Cell Line: PC12 (rat pheochromocytoma) cells.

  • Differentiation: Cells are differentiated with 50 ng/mL Nerve Growth Factor (NGF) in serum-free DMEM for 3 days.[6]

  • Treatment:

    • Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 50 μM) for 2 hours.[6]

    • Aβ25-35 peptide is then added to a final concentration of 20 μM for an additional 24 hours.[6]

    • For inhibitor studies, kinase inhibitors like LY294002 (PI3K inhibitor) or LiCl (GSK-3β inhibitor) are added 1 hour prior to IRN treatment.[6]

  • Assays:

    • Cell Viability: MTT assay.

    • Cell Death: Lactate dehydrogenase (LDH) release assay.

    • Apoptosis: DNA fragmentation analysis (e.g., TUNEL staining).

    • Protein Expression: Western blotting for p-Akt, p-GSK-3β, p-CREB, Bcl-2, Bax, cleaved caspases.

    • Oxidative Stress: Measurement of intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) levels.[2]

    • Mitochondrial Membrane Potential: JC-1 staining.[2]

In Vivo Alzheimer's Disease Model (TgCRND8 Mice)
  • Animal Model: Male TgCRND8 transgenic mice, which overexpress a mutant form of human APP.

  • Treatment: this compound (e.g., 40 mg/kg) administered orally for a specified duration (e.g., several months).[5]

  • Behavioral Testing: Spatial learning and memory are assessed using tests like the Radial Arm Maze (RAM).[5]

  • Biochemical and Histological Analysis:

    • Brain tissues are collected and processed.

    • Immunohistochemistry/Immunofluorescence: Staining for Aβ deposition, activated microglia (Iba-1), and astrocytes (GFAP).[5]

    • Biochemical Assays: ELISA for Aβ40, Aβ42, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[5]

    • Western Blotting: Analysis of proteins involved in APP processing (BACE-1, PS-1), tau phosphorylation (p-tau at Thr205, Ser396), and signaling pathways (p-JNK, p-c-Jun).[5]

In Vitro Autophagy Induction and α-Synuclein Clearance
  • Cell Lines: Neuronal cell lines such as N2a, SH-SY5Y, and PC12, as well as primary cortical neurons.[8]

  • Treatment: Cells are treated with this compound for a specified time.

  • Autophagy Assessment:

    • Western Blotting: Monitoring the conversion of LC3-I to LC3-II and the degradation of p62.

    • Fluorescence Microscopy: Observing the formation of GFP-LC3 puncta.

  • α-Synuclein Clearance:

    • Transfection: Cells are transfected with plasmids expressing wild-type or mutant (A53T, A30P) α-synuclein.

    • Western Blotting: Assessing the levels of α-synuclein protein after IRN treatment.[8]

    • Filter Trap Assay: To detect α-synuclein aggregates.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are orchestrated through its influence on several key intracellular signaling pathways.

PI3K/Akt/GSK-3β Signaling Pathway in Alzheimer's Disease

This compound promotes cell survival and reduces tau hyperphosphorylation by activating the PI3K/Akt pathway, which in turn inhibits GSK-3β.[1][4][6]

PI3K_Akt_GSK3b_Pathway IRN This compound PI3K PI3K IRN->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits CREB CREB Akt->CREB activates Tau Tau GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Apoptosis Neuronal Apoptosis pTau->Apoptosis promotes Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 upregulates Bcl2->Apoptosis inhibits

Caption: PI3K/Akt/GSK-3β pathway modulation by this compound.

JNK Signaling Pathway in Neuroinflammation

This compound mitigates neuroinflammation by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by Aβ.[5]

JNK_Pathway Abeta Amyloid-β JNK JNK Abeta->JNK activates IRN This compound IRN->JNK inhibits cJun c-Jun JNK->cJun phosphorylates Inflammation Neuroinflammation (↑ TNF-α, IL-6, IL-1β) cJun->Inflammation promotes

Caption: Inhibition of the JNK neuroinflammatory pathway by this compound.

Autophagy Induction in Parkinson's Disease

This compound promotes the clearance of α-synuclein aggregates by inducing Beclin 1-dependent, mTOR-independent autophagy.[8][9]

Autophagy_Pathway IRN This compound mTOR mTOR-independent pathway IRN->mTOR Beclin1 Beclin 1 IRN->Beclin1 activates mTOR->Beclin1 Autophagy Autophagy Induction Beclin1->Autophagy aSyn α-synuclein aggregates Autophagy->aSyn targets Degradation Degradation of α-synuclein aSyn->Degradation

Caption: mTOR-independent autophagy induction by this compound.

Experimental Workflow for In Vivo AD Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Experimental_Workflow cluster_0 Animal Model and Treatment cluster_1 Behavioral Assessment cluster_2 Post-mortem Analysis start TgCRND8 Mice treatment Oral Administration (IRN or Vehicle) start->treatment behavior Radial Arm Maze Test treatment->behavior tissue Brain Tissue Collection behavior->tissue immuno Immunohistochemistry (Aβ, Iba-1, GFAP) tissue->immuno biochem Biochemical Assays (ELISA, Western Blot) tissue->biochem

Caption: Experimental workflow for in vivo Alzheimer's disease studies.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in a variety of preclinical models of neurodegenerative diseases. Its ability to concurrently target multiple pathological cascades, including protein aggregation, neuroinflammation, and apoptosis, makes it a particularly attractive candidate for complex diseases like Alzheimer's and Parkinson's.

However, several challenges remain before this compound can be considered for clinical application. Its pharmacokinetic profile, particularly its lower bioavailability compared to its isomer rhynchophylline, requires further investigation and potential formulation strategies to enhance its delivery to the central nervous system.[13][14] While numerous in vitro and in vivo studies have established its efficacy, long-term safety and toxicity studies are essential.

Future research should focus on:

  • Optimizing drug delivery systems to improve the bioavailability and brain penetration of this compound.

  • Conducting comprehensive preclinical toxicology and safety pharmacology studies.

  • Identifying more specific molecular targets to fully elucidate its mechanism of action.

  • Exploring the therapeutic potential of this compound in other neurodegenerative disorders.

References

Isorhynchophylline effects on central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Central Nervous System Effects of Isorhynchophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IRN), a tetracyclic oxindole alkaloid, is a primary active constituent of Uncaria rhynchophylla (Gouteng), a herb long used in traditional medicine for central nervous system (CNS) ailments.[1][2][3][4] This document provides a comprehensive technical overview of the pharmacological effects of this compound on the CNS. It details its neuroprotective and neuromodulatory mechanisms, summarizes quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the complex signaling pathways involved. The evidence presented underscores IRN's potential as a therapeutic candidate for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, cerebral ischemia, and depression.

Pharmacodynamics and Core Mechanisms of Action

This compound exerts pleiotropic effects on the CNS through multiple mechanisms, including modulation of neurotransmitter systems, anti-inflammatory actions, and regulation of key signaling pathways involved in cell survival and death. It readily penetrates the blood-brain barrier, enabling its therapeutic action within the CNS.[5][6]

Neuroprotection

IRN has demonstrated significant neuroprotective properties in various models of neurodegenerative diseases and ischemic injury.

  • Alzheimer's Disease (AD): IRN mitigates AD pathology by targeting amyloid-β (Aβ) and tau protein. It protects against Aβ-induced neurotoxicity by inhibiting oxidative stress and apoptosis.[5][7] In transgenic AD mouse models, IRN treatment reduces Aβ generation and deposition, modulates amyloid precursor protein (APP) processing, and decreases tau hyperphosphorylation.[8] These effects are linked to the inhibition of the JNK and PI3K/Akt/GSK-3β signaling pathways.[8][9]

  • Parkinson's Disease (PD): A key mechanism of IRN in PD models is the induction of autophagy to promote the degradation of α-synuclein, a protein that aggregates pathologically in the disease.[10][11][12] This autophagic process is notably independent of the mTOR pathway but dependent on Beclin 1.[10][13]

  • Cerebral Ischemia: In models of ischemia/reperfusion (I/R) injury, IRN reduces infarct volume, brain edema, and neuronal death.[14][15][16] Its protective effects are attributed to the inhibition of microglia-mediated neuroinflammation by suppressing the NF-κB signaling pathway and the expression of CX3CR1.[14][15][17] IRN also provides protection by blocking voltage-dependent calcium channels and exhibiting non-competitive antagonism at NMDA receptors.[18][19]

Neuromodulation and Psychiatric Disorders
  • Depression and Anxiety: IRN exhibits significant antidepressant-like effects. Studies show it reduces immobility time in forced swimming and tail suspension tests without affecting locomotor activity.[4][20] The mechanisms involve modulating monoamine neurotransmitters, specifically by increasing levels of norepinephrine (NE) and 5-hydroxytryptamine (5-HT) and inhibiting monoamine oxidase A (MAO-A).[4] Furthermore, in chronic stress models, IRN alleviates anxiety and depression-like behaviors by attenuating neuroinflammation and modulating the PI3K/Akt/GSK-3β signaling pathway.[3][21]

  • Addiction: Emerging research suggests IRN may ameliorate morphine dependence. It has been shown to reverse morphine-induced changes in the gut microbiota and the expression of microbiota-gut-brain axis (MGBA)-related genes, indicating a novel mechanism for treating substance abuse disorders.[22][23][24]

  • Neurotransmitter System Regulation: IRN directly modulates neurotransmitter systems implicated in hypertension and CNS disorders. In spontaneously hypertensive rats, it reverses imbalances in key neurotransmitters by regulating tyrosine and glutamate metabolism in the hippocampus.[25] It also modulates NMDA receptor function, which plays a critical role in stress-induced emotional and cognitive impairment.[3][26] Specifically, it can restore normal levels of glutamate and D-serine and decrease the expression of GluN2B subunits in the hippocampus of chronically stressed mice.[3][26]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the CNS effects of this compound.

Table 1: Summary of In Vivo Studies

Disease Model Animal This compound (IRN) Dosage Key Quantitative Findings Reference
Alzheimer's Disease TgCRND8 Mice 20 or 40 mg/kg/day (p.o.) for 4 months 40 mg/kg dose significantly reduced brain levels of Aβ₄₀ and Aβ₄₂, TNF-α, IL-6, and IL-1β. [8]
Alzheimer's Disease Aβ₂₅₋₃₅-injected Rats 20 or 40 mg/kg/day (p.o.) Significantly improved spatial memory in Morris water maze test; suppressed tau hyperphosphorylation at Ser396, Ser404, and Thr205 sites. [7][9]
Cerebral Ischemia MCAO Rats 20 mg/kg Significantly attenuated infarct volume and improved neurological function scores 7 days post-injury. Reduced brain water content. [14][15]
Depression CUMS Mice 20 or 40 mg/kg/day (p.o.) for 3 weeks Significantly increased sucrose preference and decreased immobility time in forced swim test. Reduced TNF-α and IL-6 in hippocampus. [21]
Depression BALB/c Mice 10, 20, 40 mg/kg/day (i.g.) for 7 days Dose-dependently reduced immobility time in forced swimming and tail suspension tests. Increased levels of NE and 5-HT in the hippocampus and frontal cortex. [4]
Stress/Cognition CUMS Mice 20 mg/kg/day (p.o.) for 28 days Reversed CUMS-induced increases in hippocampal glutamate and decreases in D-serine. Decreased expression of GluN2A and GluN2B subunits. [3][26]

| Morphine Dependence | Zebrafish | Not specified | Reversed morphine-induced changes in gut flora composition and richness. Modulated expression of MGBA-related genes in the brain and intestine. |[22][23] |

Table 2: Summary of In Vitro Studies

Cell Model Insult/Stimulus IRN Concentration Key Quantitative Findings Reference
Neurotoxicity PC12 Cells Aβ₂₅₋₃₅ (20 µM) 1-50 µM IRN pretreatment significantly elevated cell viability. 10 and 50 µM IRN significantly decreased ROS and MDA levels and increased GSH levels. [5][27]
Neurotoxicity HT22 Cells Glutamate (3.0 mM) IRN exhibited potent neuroprotective effects against glutamate-induced cell death. Metabolites showed little to no activity. [28]
Parkinson's Disease N2a, SH-SY5Y, PC12 α-synuclein overexpression Induced autophagy and promoted the clearance of wild-type, A53T, and A30P α-synuclein monomers and oligomers. [10][12]

| Neuroinflammation | N9 Microglial Cells | Lipopolysaccharide (LPS) | Potently inhibited the release of NO, TNF-α, and IL-1β. |[28] |

Key Signaling Pathways Modulated by this compound

IRN's neuroprotective and neuromodulatory effects are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/GSK-3β Pathway

This pathway is central to cell survival, neurogenesis, and synaptic plasticity. IRN activates this cascade, leading to the inhibition of GSK-3β, which in turn reduces tau hyperphosphorylation and promotes neuronal survival. This mechanism is crucial for its effects in models of AD and depression.[9][21][29]

PI3K_Akt_GSK3b cluster_outcomes Downstream Effects IRN This compound PI3K PI3K IRN->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (p-Ser9) CREB p-CREB Akt->CREB Activates Tau Tau Protein GSK3b->Tau Hyperphosphorylates Apoptosis Apoptosis GSK3b->Apoptosis Promotes Neuroprotection Neuroprotection CREB->Neuroprotection

IRN activates the PI3K/Akt pathway, inhibiting GSK-3β and promoting neuroprotection.
NF-κB Signaling Pathway

Chronic activation of the NF-κB pathway drives neuroinflammation, a key component of cerebral ischemia and neurodegenerative diseases. IRN exerts potent anti-inflammatory effects by inhibiting this pathway. It prevents the degradation of IκB-α, thereby blocking the nuclear translocation and activation of the NF-κB p65 subunit.[14][15][16]

NFkB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., Ischemia, LPS) IkBa IκB-α Inflammatory_Stimuli->IkBa Promotes Degradation IRN This compound IRN->IkBa Inhibits Degradation NFkB NF-κB p65 IkBa->NFkB Sequesters in Cytosol Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Neuroinflammation Neuroinflammation Transcription->Neuroinflammation NFkB_n NF-κB p65 NFkB_n->Transcription

IRN inhibits neuroinflammation by preventing IκB-α degradation and NF-κB activation.
Beclin 1-Dependent Autophagy

In models of Parkinson's disease, IRN promotes the clearance of pathogenic α-synuclein aggregates by inducing autophagy. This process is initiated through a Beclin 1-dependent mechanism that is independent of mTOR, a canonical regulator of autophagy. This highlights a distinct and targeted mechanism for clearing protein aggregates.[10][13]

Autophagy_Pathway IRN This compound mTOR mTOR Pathway IRN->mTOR Independent of Beclin1 Beclin 1 IRN->Beclin1 Activates Autophagosome Autophagosome Formation Beclin1->Autophagosome Degradation Aggregate Clearance Autophagosome->Degradation Leads to aSyn α-synuclein Aggregates aSyn->Autophagosome Engulfed by

IRN induces mTOR-independent, Beclin 1-dependent autophagy to clear α-synuclein.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to evaluate the CNS effects of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This model is used to simulate focal cerebral ischemia and assess the neuroprotective effects of IRN against stroke.[14][15]

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with chloral hydrate or isoflurane).

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a nylon monofilament (e.g., 4-0) coated with silicone via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined occlusion period (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

    • Suture the incision. Sham-operated animals undergo the same procedure without filament insertion.

  • This compound Administration: IRN (e.g., 20 mg/kg) or vehicle (e.g., normal saline) is typically administered intraperitoneally or orally at the onset of reperfusion and/or daily thereafter.[15]

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess motor and neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

    • Infarct Volume Measurement: At the study endpoint, perfuse and section the brains. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).

    • Brain Water Content: Measure the wet and dry weight of brain hemispheres to quantify cerebral edema.

    • Immunohistochemistry/Western Blot: Analyze brain tissue for markers of inflammation (Iba1, TNF-α), apoptosis (cleaved caspase-3), and relevant signaling proteins (p-Akt, NF-κB).

In Vitro Model: Aβ-Induced Neurotoxicity in PC12 Cells

This assay assesses the ability of IRN to protect neuronal-like cells from amyloid-beta toxicity, a hallmark of Alzheimer's disease.[5]

  • Cell Culture: Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Experimental Procedure:

    • Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well.

    • After 24 hours, pre-treat cells with various concentrations of IRN (e.g., 1, 10, 50 µM) for 2 hours.

    • Introduce aggregated Aβ₂₅₋₃₅ peptide (e.g., 20 µM) to the media and co-incubate for an additional 24-48 hours.

  • Outcome Measures:

    • Cell Viability: Quantify using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Oxidative Stress:

      • Measure intracellular reactive oxygen species (ROS) using the DCFH-DA fluorescent probe.

      • Quantify malondialdehyde (MDA) levels as a marker of lipid peroxidation.

      • Measure levels of the antioxidant glutathione (GSH).

    • Apoptosis:

      • Assess caspase-3 activity using a colorimetric or fluorometric assay kit.

      • Determine the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins via Western blot.

Experimental_Workflow cluster_invivo In Vivo: MCAO Model cluster_invitro In Vitro: PC12 Neurotoxicity Model MCAO_Surgery MCAO Surgery (Ischemia Induction) Reperfusion Reperfusion MCAO_Surgery->Reperfusion IRN_Admin_Vivo IRN (20 mg/kg) Administration Reperfusion->IRN_Admin_Vivo Neuro_Assess Neurological Scoring IRN_Admin_Vivo->Neuro_Assess Tissue_Harvest Brain Tissue Harvest Neuro_Assess->Tissue_Harvest Analysis_Vivo Infarct Volume (TTC) & Western Blot Tissue_Harvest->Analysis_Vivo Cell_Culture Culture PC12 Cells IRN_Pretreat IRN Pre-treatment (1-50 µM) Cell_Culture->IRN_Pretreat Abeta_Insult Aβ₂₅₋₃₅ Insult (20 µM) IRN_Pretreat->Abeta_Insult Incubation Incubate 24h Abeta_Insult->Incubation Analysis_Vitro Cell Viability (MTT) ROS & Apoptosis Assays Incubation->Analysis_Vitro

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Isorhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria (Gouteng) genus, has garnered significant attention for its therapeutic potential in cardiovascular and central nervous system diseases.[1][2] Preclinical in vivo studies have demonstrated its efficacy in animal models of hypertension, neuroinflammation, cerebral ischemia, and cognitive impairment.[3][4][5][6] These notes provide an overview of its application in relevant animal models and detailed protocols for hypertension and neuroinflammation studies.

Key Therapeutic Applications in Animal Models:

  • Antihypertensive Effects: this compound has been shown to significantly lower blood pressure in Spontaneously Hypertensive Rats (SHRs).[3][7] Its mechanism is linked to the regulation of neurotransmitters in the brain, particularly within the tyrosine and glutamate metabolism pathways in the hippocampus and hypothalamus.[3][7][8] It also appears to inhibit the renin-angiotensin system and reduce sympathetic overactivity.[7][8]

  • Neuroprotection and Anti-neuroinflammation: In models of cerebral ischemia/reperfusion injury, such as the middle cerebral artery occlusion (MCAO) model in rats, IRN reduces infarct volume, improves neurological function, and decreases neuronal death.[4][9][10] The underlying mechanism involves the inhibition of microglial activation and the inflammatory response.[4][9][10] Specifically, IRN can suppress the NF-κB signaling pathway, reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β, and inhibit the degradation of IκB-α.[4][9][11][12]

  • Cognitive Enhancement: Studies have shown that IRN can ameliorate learning and memory deficits in mice with cognitive impairments induced by D-galactose or chronic stress.[5][6] This effect is associated with its antioxidant and anti-inflammatory properties in brain tissue.[5]

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

This protocol details the methodology for assessing the blood pressure-lowering effects of this compound in a well-established genetic model of hypertension.

1. Animal Model:

  • Species/Strain: Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats as normotensive controls.

  • Age/Weight: Typically, male rats, 12-16 weeks old.

  • Housing: Standard laboratory conditions (22-25°C, 12h light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): WKY rats receiving vehicle.

  • Group 2 (Disease Model): SHR rats receiving vehicle.

  • Group 3 (Treatment): SHR rats receiving this compound (e.g., 20 mg/kg, daily).[5]

  • Group 4 (Positive Control): SHR rats receiving a standard antihypertensive drug (e.g., Captopril, 8 mg/kg).[13]

3. Drug Administration:

  • Compound: this compound (purity ≥ 98%).

  • Vehicle: Prepare a solution suitable for the route of administration (e.g., dissolved in 0.1 M HCl and diluted with water).[14]

  • Route: Intragastric (i.g.) gavage is common for daily administration.[5]

  • Duration: Typically 3 to 8 weeks.[5][13]

4. Experimental Workflow:

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (SHR & WKY Rats, 1 week) grouping Random Group Assignment (n=10/group) acclimatize->grouping baseline Baseline BP Measurement (Tail-cuff method) grouping->baseline admin Daily Drug Administration (Oral Gavage, 3-8 weeks) baseline->admin monitoring Weekly BP & HR Monitoring admin->monitoring final_bp Final BP Measurement monitoring->final_bp euthanasia Euthanasia & Tissue Collection (e.g., Hippocampus, Hypothalamus) final_bp->euthanasia biochem Biochemical Analysis (e.g., Neurotransmitters, Enzyme Levels) euthanasia->biochem

Caption: Workflow for SHR hypertension study.

5. Key Measurements & Analysis:

  • Blood Pressure: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.

  • Tissue Analysis: After the final administration, anesthetize the animals (e.g., with 1% pentobarbital sodium, 40 mg/kg) and collect brain tissues like the hippocampus and hypothalamus.[3] Store at -80°C.

  • Metabolomics: Use techniques like UPLC-MS to analyze neurotransmitter levels (e.g., tyrosine, glutamate, GABA, norepinephrine) in brain tissue homogenates.[3][7]

  • Gene/Protein Expression: Determine the expression of key enzymes in neurotransmitter metabolic pathways (e.g., TH, DDC, MAO) using RT-PCR and Western Blot.[3]

6. Data Presentation:

Table 1: Effect of this compound on Blood Pressure in SHRs

Group Treatment Systolic BP (mmHg) Diastolic BP (mmHg)
WKY Control Vehicle Baseline Baseline
SHR Control Vehicle Significantly Higher vs. WKY Significantly Higher vs. WKY

| SHR + IRN | 20 mg/kg/day | Significant Decrease vs. SHR Control | Significant Decrease vs. SHR Control |

Note: Data represents expected qualitative outcomes based on published studies.[3]

Table 2: Neurotransmitter Level Changes in the Hippocampus of SHRs

Neurotransmitter SHR Control vs. WKY SHR + IRN vs. SHR Control
Glutamate Increased Reversed (Decreased)
Glutamine Increased Reversed (Decreased)
γ-GABA Decreased Reversed (Increased)
Tyrosine Decreased Reversed (Increased)

| Norepinephrine | Increased | Reversed (Decreased) |

Note: Qualitative changes based on targeted metabolomics analysis.[3][7]

Protocol 2: Evaluation of Neuroprotective Effects in a Rat MCAO Model

This protocol describes the use of a middle cerebral artery occlusion (MCAO) model to induce cerebral ischemia/reperfusion (I/R) injury and assess the anti-neuroinflammatory effects of this compound.

1. Animal Model:

  • Species/Strain: Adult male Sprague-Dawley (SD) rats.[10]

  • Weight: 250-300g.[10]

  • Housing: Standard conditions, acclimatize for at least one week.

2. Experimental Groups:

  • Group 1 (Sham): Rats undergo surgery without MCAO.

  • Group 2 (I/R Model): Rats undergo MCAO surgery and receive vehicle (e.g., normal saline).

  • Group 3 (Treatment): Rats undergo MCAO and receive this compound (e.g., 20 mg/kg, i.p.) post-surgery.[5]

3. MCAO Surgery:

  • Anesthesia: Anesthetize rats with sodium pentobarbital (50 mg/kg, i.p.).[10]

  • Procedure: Expose the common carotid artery. Introduce a nylon monofilament suture into the internal carotid artery to block the origin of the middle cerebral artery. Induce ischemia for a set period (e.g., 2 hours), then withdraw the filament to allow reperfusion.

4. Drug Administration:

  • Compound: this compound (purity ≥ 98%).[10]

  • Route: Intraperitoneal (i.p.) injection immediately after reperfusion.

  • Duration: Administer daily for the duration of the reperfusion period (e.g., 3 or 7 days).[15]

5. Key Measurements & Analysis:

  • Neurological Scoring: Evaluate neurological deficits at 24h post-MCAO and at the end of the experiment using a standardized scoring system (e.g., 0-5 scale).[9]

  • Infarct Volume: At the end of the experiment (e.g., day 3 or 7), euthanize animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct area.[15]

  • Histology: Perform H&E and Nissl staining on brain sections from the ischemic penumbra to assess neuronal damage.[15]

  • Immunohistochemistry: Stain brain sections for markers of microglia activation (Iba-1) and astrocytes (GFAP).[9][15]

  • Western Blot: Analyze protein levels of key inflammatory pathway components (e.g., p-NF-κB p65, IκB-α, CX3CR1) and inflammatory markers (TNF-α, IL-1β) in the ischemic penumbra.[9][12]

6. Data Presentation:

Table 3: Effect of this compound on MCAO-Induced Injury

Parameter I/R Model + Vehicle I/R Model + IRN (20 mg/kg)
Neurological Score High (Deficit) Significantly Improved
Infarct Volume (%) Large Significantly Attenuated
Neuronal Death Rate High Significantly Reduced

| Brain Water Content | Increased (Edema) | Significantly Reduced |

Note: Qualitative outcomes based on published studies.[4][9][10]

Signaling Pathway Diagrams

1. Antihypertensive Mechanism

This compound lowers blood pressure by modulating central neurotransmitter systems. It reverses the imbalance of key neurotransmitters like glutamate and norepinephrine in brain regions such as the hippocampus and hypothalamus, which are crucial for regulating sympathetic activity.[3][7][8]

G cluster_brain CNS (Hippocampus/Hypothalamus) cluster_system Systemic Effects IRN This compound Tyro Tyrosine Metabolism IRN->Tyro Regulates Glut Glutamate Metabolism IRN->Glut Regulates RAS Renin-Angiotensin System (RAS) Activity IRN->RAS Inhibits SNS Sympathetic Nervous System Activity Tyro->SNS Modulates Glut->SNS Modulates BP Blood Pressure SNS->BP Reduces RAS->BP Reduces

Caption: IRN's antihypertensive mechanism.

2. Anti-Neuroinflammatory Mechanism

In the context of cerebral ischemia, neuronal injury triggers the activation of microglia. This compound intervenes by inhibiting the pro-inflammatory NF-κB pathway, thereby reducing microglial activation and the subsequent release of damaging inflammatory cytokines.[4][9][12]

G cluster_pathway Intracellular Signaling IRN This compound IkB IκB-α Degradation IRN->IkB Inhibits Microglia Microglia Activation IRN->Microglia Inhibits Injury Ischemia/Reperfusion Injury Injury->IkB NFkB NF-κB p65 Activation IkB->NFkB CX3CR1 CX3CR1 Expression NFkB->CX3CR1 CX3CR1->Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Neuroprotection Neuroprotection Cytokines->Neuroprotection

Caption: IRN's anti-neuroinflammatory pathway.

References

Isorhynchophylline: Application Notes and Protocols for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2] In vitro studies have demonstrated its potential as an anti-cancer, neuroprotective, and anti-inflammatory agent.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro cell culture studies, aimed at facilitating research into its mechanisms of action and therapeutic potential.

This compound exerts its biological effects by modulating a variety of cellular signaling cascades. In cancer cells, it has been shown to induce apoptosis and inhibit metastasis by regulating pathways involving MAPKs (ERK, p38, JNK), Akt, and NF-κB.[5][6] Its neuroprotective properties are linked to the activation of the PI3K/Akt signaling pathway and the inhibition of oxidative stress and apoptosis in neuronal cells.[1][7] Furthermore, IRN exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory mediators through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[3][4]

These application notes provide a summary of its effects on various cell lines, quantitative data on its activity, and detailed protocols for key in vitro assays.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)Reference
HepG2Hepatocellular CarcinomaMTT48~130[2][5]
A549Lung CarcinomaMTT48>300[5]
BxPC-3Pancreatic CancerMTT48~250[2]
Caki-1Renal CarcinomaMTT48~292[2]
RPMI-8226Multiple MyelomaMTT48~280[2]
786-ORenal CarcinomaMTT48~290[2]
Du145Prostate CancerMTT48>300[5]
FaDuHead and Neck CancerMTT48>300[5]
H1299Lung CarcinomaMTT48>300[5]
MDA-MB-231Breast CancerMTT48>300[5]
U266Multiple MyelomaMTT48>300[5]
H4Brain CancerMTT48>300[5]
U87MGGlioblastomaMTT48>300[5]
T98GGlioblastomaMTT48>300[5]
LN18GlioblastomaMTT48>300[5]
HL60Promyelocytic LeukemiaMTT48>40[1]
SW480Colon AdenocarcinomaMTT48>40[1]
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound
Cell LineModelEffectConcentrationExposure TimeReference
PC12β-Amyloid-induced neurotoxicityIncreased cell viability, reduced oxidative stress1-50 µM2 h (pretreatment)[1][7]
HT-22Glutamate-induced neurotoxicityNeuroprotective effect100 nM - 100 µM24 h[8]
HT-22Ferroptosis-induced nerve damageRelieved nerve damage30 µM24 h[1]
Rat Cortical MicrogliaLPS-stimulated inflammationInhibited NO release3-15 µg/mL48 h[1]
MH-S, NR8383LPS-stimulated inflammationInhibited inflammatory cytokines and oxidative stressNot specified24 h[4]
C28/I2IL-1β-induced osteoarthritis modelAlleviated cartilage degeneration5-200 µM48 h[1][9]
Rat Vascular Smooth Muscle CellsAngiotensin II-induced proliferationInhibited proliferation0.1-10.0 µM24 h[1]

Mandatory Visualizations

Isorhynchophylline_Anticancer_Signaling IRN This compound CellSurface IRN->CellSurface MAPK_pathway MAPK Pathway CellSurface->MAPK_pathway Inhibits PI3K_Akt_pathway PI3K/Akt Pathway CellSurface->PI3K_Akt_pathway Inhibits NFkB_pathway NF-κB Pathway CellSurface->NFkB_pathway Inhibits ERK p-ERK MAPK_pathway->ERK p38 p-p38 MAPK_pathway->p38 JNK p-JNK MAPK_pathway->JNK Akt p-Akt PI3K_Akt_pathway->Akt IkBa p-IκBα NFkB_pathway->IkBa Proliferation Cell Proliferation & Metastasis ERK->Proliferation Inhibits Apoptosis Apoptosis p38->Apoptosis Induces JNK->Apoptosis Induces Akt->Proliferation Inhibits NFkB NF-κB IkBa->NFkB Inhibits NFkB->Proliferation Inhibits

Caption: Anticancer signaling pathways modulated by this compound.

Isorhynchophylline_Neuroprotection_Workflow start Seed Neuronal Cells (e.g., PC12, HT-22) pretreatment Pre-treat with this compound (1-100 µM) start->pretreatment induce_toxicity Induce Neurotoxicity (e.g., β-Amyloid, Glutamate) pretreatment->induce_toxicity incubation Incubate for 24-48h induce_toxicity->incubation analysis Analyze Cellular Endpoints incubation->analysis viability Cell Viability (MTT, Calcein-AM) analysis->viability apoptosis Apoptosis (Flow Cytometry, Western Blot) analysis->apoptosis oxidative_stress Oxidative Stress (ROS, MDA levels) analysis->oxidative_stress

Caption: Experimental workflow for neuroprotection studies.

Isorhynchophylline_Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IRN This compound IRN->TLR4 Inhibits NFkB_pathway NF-κB Pathway IRN->NFkB_pathway Inhibits NLRP3_pathway NLRP3 Inflammasome IRN->NLRP3_pathway Inhibits TLR4->NFkB_pathway TLR4->NLRP3_pathway NFkB NF-κB Activation NFkB_pathway->NFkB NLRP3 NLRP3 Activation NLRP3_pathway->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 NLRP3->Cytokines

Caption: Anti-inflammatory signaling of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound (dissolved in DMSO as a stock solution)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is used to quantify apoptosis induced by this compound.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to detect changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • This compound

  • Complete cell culture medium

  • Cell culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, p-Akt, total Akt, cleaved caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in gene expression levels upon treatment with this compound.

Materials:

  • This compound

  • Complete cell culture medium

  • Cell culture dishes

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with this compound for the desired time.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green or TaqMan master mix, primers, and cDNA.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Conclusion

This compound is a promising natural compound with multifaceted biological activities demonstrated in a range of in vitro cell culture models. The protocols and data presented here provide a foundation for researchers to further investigate its mechanisms of action and explore its therapeutic potential in various disease contexts. Careful optimization of experimental conditions, including cell type, drug concentration, and treatment duration, is crucial for obtaining reliable and reproducible results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isorhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhynchophylline is a tetracyclic oxindole alkaloid and one of the primary bioactive constituents found in plants of the Uncaria genus, commonly known as Gou-teng in traditional Chinese medicine. It exhibits significant neuroprotective and cardiovascular activities. Accurate and precise quantification of this compound in various matrices, including plant material, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust HPLC method for the quantification of this compound.

Experimental Protocols

This section outlines the necessary equipment, reagents, and detailed procedures for the quantification of this compound.

Instrumentation and Materials
  • Instrumentation: An Agilent 1260 HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is suitable for this method.[1]

  • Chromatographic Column: A Phenomenex Gemini C18 column (250 x 4.6 mm, 5 µm) is recommended for optimal separation.[1] Alternatively, a Kromasil C18 column (250 x 4.6 mm, 5 µm) can be used.[2][3]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (analytical grade)[1]

    • Triethylamine (analytical grade)[2][3]

    • Acetic acid (analytical grade)[2][3]

    • Ammonia solution[1][4]

    • Water (ultrapure or HPLC grade)

Preparation of Solutions
  • Mobile Phase Preparation (Method 1): Prepare a solution of methanol and water (60:40, v/v). The aqueous component should contain 0.01 mol/L ammonium acetate, with the pH adjusted to 8.0 using ammonia.[1]

  • Mobile Phase Preparation (Method 2): Prepare a solution of methanol and water (55:45, v/v). Add 0.01 mol/L triethylamine to the mixture and adjust the pH to 7.5 with acetic acid.[2][3]

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a 70% ethanol-water solution to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1] Store this solution at 4°C.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a desired concentration range.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterCondition 1Condition 2
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1]Kromasil C18 (250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase Methanol: 0.01 M Ammonium Acetate buffer (pH 8.0) (60:40, v/v)[1]Methanol: Water with 0.01 M Triethylamine (pH 7.5) (55:45, v/v)[2][3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]
Detection Wavelength 245 nm[1]254 nm[2][3]
Column Temperature 30 °C[1]Not specified
Injection Volume 20 µL[1]20 µL[3]
Sample Preparation
  • Herbal Material: Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

  • Liquid Formulations: Dilute the formulation with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

  • Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a threefold volume of acetonitrile or methanol to the plasma sample. Vortex the mixture and then centrifuge to pellet the precipitated proteins. Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before analysis.

Data Presentation and Method Validation

A summary of the quantitative data and validation parameters from various methods is presented below for easy comparison.

Table 1: Linearity and Range
AnalyteMatrixLinear RangeCorrelation Coefficient (r)Reference
This compoundRat Plasma1–2000 ng/mL>0.994[4]
This compound-10.74–11000 ng/mL0.9997[5][6]
This compoundOral Liquid0.08–0.80 µg0.9993[2]
Table 2: Accuracy and Recovery
AnalyteMatrix/MethodAverage Recovery (%)Reference
This compoundOral Liquid98.75%[2]
This compound2D-HPLC93.63%–101.38%[6]
Table 3: Precision
AnalyteMethodRelative Standard Deviation (RSD) (%)Reference
This compoundRepeatability1.92%[1]
This compoundStability (12h)1.7%[1]
This compoundPrecision<5.00%[6]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (Herbal, Liquid, Biological) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Standard Reference Standard Preparation Calibration Calibration Curve Standards Standard->Calibration Calibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC quantification workflow for this compound.

Logical Relationship of Method Development

Method_Development cluster_optimization Parameter Optimization cluster_validation Method Validation cluster_application Application Column Column Selection (e.g., C18) Validation Validation Column->Validation MobilePhase Mobile Phase (Composition, pH) MobilePhase->Validation DetectionWL Detection Wavelength DetectionWL->Validation FlowRate Flow Rate FlowRate->Validation Linearity Linearity & Range Application Application Accuracy Accuracy Precision Precision Specificity Specificity Robustness Robustness QC Quality Control PK Pharmacokinetic Studies Optimization Method Development Optimization->Column Optimization->MobilePhase Optimization->DetectionWL Optimization->FlowRate Validation->Linearity Validation->Accuracy Validation->Precision Validation->Specificity Validation->Robustness Validation->Application Application->QC Application->PK

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols for Isorhynchophylline Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the hook of Uncaria rhynchophylla, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its neuroprotective, anti-inflammatory, and cardiovascular protective effects, making it a promising candidate for the development of novel therapeutics for a range of disorders, including Alzheimer's disease, ischemic stroke, and inflammatory conditions. This document provides a comprehensive overview of established protocols for the administration of this compound to mice in a research setting, along with detailed methodologies for key experimental procedures to assess its biological effects.

Data Presentation: Quantitative Administration Protocols

The following tables summarize the quantitative data for this compound administration in mice across various experimental models as reported in the literature.

Table 1: this compound Administration Protocols for Neuroprotective and Cognitive Enhancement Studies in Mice

Indication/ModelMouse StrainDosage (mg/kg)Administration RouteFrequency & DurationReference
Alzheimer's Disease (TgCRND8 mice)TgCRND820 or 40Oral gavageDaily for 4 months[2][3]
Aluminum Chloride-Induced Cognitive ImpairmentBalb-c20 or 40Oral gavageDaily for 8 weeks[4][5]
D-galactose-Induced AgingNot Specified20 or 40Oral gavageDaily for 8 weeks[4]
Stress-Induced Emotional Disorder and Cognitive ImpairmentNot Specified20IntragastricDaily for 35 days[6]
Antidepressant-like EffectsNot Specified10, 20, or 40IntragastricDaily for 7 days[4][7]

Table 2: this compound Administration Protocols for Anti-inflammatory and Other Studies in Mice

Indication/ModelMouse StrainDosage (mg/kg)Administration RouteFrequency & DurationReference
Silicon-dioxide-induced lung injuryNot Specified20Intraperitoneal (i.p.)Daily for 14 or 42 days[4]
Cerebral Ischemia/Reperfusion Injury (MCAO model)Not Specified20IntragastricOnce a day for 3 or 7 consecutive days[8][9]
Ovariectomized (OVX) Mice (Bone Loss)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound (purity ≥ 98%)

  • Vehicle (e.g., Normal Saline, 0.5% Sodium Carboxymethyl Cellulose, or distilled water)

  • Vortex mixer

  • Sonicator (optional)

  • Gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal injection)

Protocol for Oral Gavage:

  • Preparation of IRN Suspension: Weigh the required amount of this compound powder. Suspend it in the chosen vehicle (e.g., normal saline) to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse with a 0.2 mL administration volume).[9]

  • Ensure a homogenous suspension by vortexing thoroughly. Sonication can be used to aid dissolution if necessary.

  • Animal Handling and Dosing: Gently restrain the mouse.

  • Measure the appropriate volume of the IRN suspension into a syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the esophagus and administer the suspension.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol for Intraperitoneal (i.p.) Injection:

  • Preparation of IRN Solution: Prepare the this compound solution in a sterile vehicle as described above.

  • Animal Handling and Injection: Restrain the mouse to expose the abdomen.

  • Wipe the injection site with an alcohol swab.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the internal organs.

  • Inject the solution and gently withdraw the needle.

  • Return the mouse to its cage and observe for any signs of distress.[11]

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

This model is used to induce focal cerebral ischemia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament suture (6-0) with a rounded tip

  • Heating pad to maintain body temperature

Protocol:

  • Anesthetize the mouse and maintain its body temperature at 37°C.

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Insert a 6-0 nylon monofilament suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[12]

  • After the desired occlusion period (e.g., 1-2 hours for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.[5]

  • Suture the incision and allow the mouse to recover.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to study the anti-inflammatory effects of this compound.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Syringes and needles

Protocol:

  • Dissolve LPS in sterile saline to the desired concentration.

  • Administer this compound (or vehicle) to the mice, typically 1 hour before LPS injection.

  • Inject LPS intraperitoneally (i.p.) at a dose of 0.2 mg/kg to 10 mg/kg, depending on the desired severity of the inflammatory response.[13]

  • Monitor the mice for signs of inflammation and collect tissues at specified time points for analysis.

Western Blotting for NF-κB and Nrf2/HO-1 Pathway Analysis

Materials:

  • Brain tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-NF-κB p65, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Homogenize brain tissue in RIPA buffer and centrifuge to collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[14][15][16]

Immunohistochemistry for Microglial Activation (Iba-1)

Materials:

  • Brain sections (fixed and sliced)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Blocking solution (e.g., 3% normal goat serum in PBS with 0.5% Triton X-100)

  • Primary antibody (rabbit anti-Iba1, 1:1000 dilution)

  • Biotinylated secondary antibody (goat anti-rabbit)

  • ABC complex (Vectastain kit)

  • DAB substrate kit

  • Microscope

Protocol:

  • Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde and prepare 50 µm frozen brain sections.[17]

  • Washing and Blocking: Wash the sections in PBS and then block with blocking solution for 2 hours at room temperature.[2]

  • Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.[4]

  • Secondary Antibody and ABC Complex Incubation: Wash the sections and incubate with the biotinylated secondary antibody for 2 hours at room temperature, followed by incubation with the ABC complex for 30 minutes.[2][4]

  • Staining and Visualization: Develop the stain using a DAB substrate kit. Mount the sections on slides and visualize under a microscope.[2]

Radial Arm Maze (RAM) for Cognitive Assessment

The RAM test is used to assess spatial learning and memory.

Apparatus:

  • An eight-arm radial maze, with a central platform from which the arms radiate.

Protocol:

  • Habituation: For two days, allow the mice to explore the maze for 10 minutes with food pellets placed along each arm to encourage exploration.[18]

  • Training: For several days, bait four of the eight arms with a food reward. Place the mouse in the central platform and allow it to explore the maze for a set time (e.g., 5-10 minutes).

  • Testing: After a delay, place the mouse back in the maze with all arms open but only the previously un-baited arms now containing a reward.

  • Data Collection: Record the number of entries into baited and un-baited arms. An entry into a previously visited arm is counted as a working memory error, and an entry into an arm that was never baited is a reference memory error.[19] The trial ends when all baited arms have been visited or after a set time has elapsed.

Visualization of Signaling Pathways and Workflows

Isorhynchophylline_Signaling_Pathways cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NFκB_nucleus->Pro-inflammatory\nCytokines induces transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds HO1 HO-1 ARE->HO1 induces expression Anti-inflammatory\nEffects Anti-inflammatory Effects HO1->Anti-inflammatory\nEffects promotes IRN This compound IRN->IKK inhibits IRN->Keap1 inhibits

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_MCAO cluster_pretreatment Pre-treatment cluster_surgery Surgical Procedure cluster_post_treatment Post-treatment & Analysis start Start administer_irn Administer this compound (e.g., 20 mg/kg, i.g.) start->administer_irn mcao Induce MCAO administer_irn->mcao reperfusion Reperfusion (optional) mcao->reperfusion behavioral Behavioral Tests (e.g., Neurological Score) reperfusion->behavioral tissue Tissue Collection (Brain) behavioral->tissue analysis Biochemical Analysis (Western Blot, IHC) tissue->analysis

Caption: Experimental workflow for the MCAO model.

References

Application Notes and Protocols for the UPLC-MS/MS Analysis of Isorhynchophylline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid extracted from plants of the Uncaria genus, has garnered significant attention for its diverse pharmacological activities, including neuroprotective and antihypertensive effects. A thorough understanding of its metabolic fate is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathways of this compound

This compound undergoes extensive phase I and phase II metabolism in vivo. The primary metabolic reactions include hydroxylation, oxidation, hydrolysis, demethylation, reduction, dehydrogenation, and glucuronide conjugation.[1] Studies in rats have shown that hydroxylation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D, CYP1A1/2, and CYP2C, is a key metabolic pathway.[2][3][4] The resulting metabolites are then often conjugated with glucuronic acid for excretion.

dot

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (IRN) M3 Rhynchophylline (M3) This compound->M3 Isomerization M4 5-oxoisorhynchophyllic acid (M4) This compound->M4 Oxidation & Hydrolysis (CYP450) M2 17-O-demethyl-16,17-dihydro- This compound (M2) This compound->M2 Oxidation, Reduction, & O-demethylation (CYP450) MI3 11-hydroxythis compound (MI3) This compound->MI3 Hydroxylation (CYP450) MI4 10-hydroxythis compound (MI4) This compound->MI4 Hydroxylation (CYP450) M1 5-oxoisorhynchophyllic acid-22-O-β-D-glucuronide (M1) M4->M1 Glucuronidation (UGTs) MI1 11-hydroxythis compound 11-O-β-D-glucuronide (MI1) MI3->MI1 Glucuronidation MI2 10-hydroxythis compound 10-O-β-D-glucuronide (MI2) MI4->MI2 Glucuronidation

Caption: Proposed metabolic pathways of this compound (IRN).

Quantitative Data Summary

The following tables summarize the identified metabolites of this compound in various biological matrices from rat studies.

Table 1: this compound and its Metabolites Identified in Rat Biological Samples.

Metabolite IDMetabolite NameMolecular FormulaBiological MatrixReference
M0This compoundC₂₂H₂₈N₂O₄Urine, Plasma, Bile, Feces[4][5]
M15-oxoisorhynchophyllic acid-22-O-β-D-glucuronideC₂₇H₃₂N₂O₁₁Urine, Bile[5]
M217-O-demethyl-16,17-dihydro this compoundC₂₁H₂₆N₂O₄Urine[5]
M3RhynchophyllineC₂₂H₂₈N₂O₄Urine[5]
M45-oxoisorhynchophyllic acidC₂₁H₂₄N₂O₅Urine[5]
MI111-hydroxythis compound 11-O-β-D-glucuronideC₂₈H₃₄N₂O₁₀Bile[2][3]
MI210-hydroxythis compound 10-O-β-D-glucuronideC₂₈H₃₄N₂O₁₀Bile[2][3]
MI311-hydroxythis compoundC₂₂H₂₈N₂O₅Urine, Feces[2][3]
MI410-hydroxythis compoundC₂₂H₂₈N₂O₅Urine, Feces[2][3]

Table 2: Excretion of this compound and its Metabolites in Rats.

Route of ExcretionPercentage of Oral Dose (37.5 mg/kg)Time FrameReference
Feces (as this compound)71.6%24 hours[3][6]
Urine (as this compound)13.8%24 hours[3][6]
Urine (as MI3 and MI4)8.5% of total dose24 hours[3][6]

Experimental Protocols

This section provides a detailed methodology for the UPLC-MS/MS analysis of this compound and its metabolites.

Sample Preparation

a) In Vivo Samples (Rat Urine, Plasma, Feces, Bile)

  • Urine: Centrifuge urine samples to remove particulate matter. The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for enrichment.

  • Plasma: To 1 mL of plasma, add 3 mL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 2 minutes and centrifuge. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Feces: Homogenize fecal samples and extract with a suitable organic solvent (e.g., methanol). Centrifuge to separate the solid and liquid phases. The supernatant can be further purified by SPE.

  • Bile: Dilute bile samples with the initial mobile phase before injection.

b) In Vitro Samples (Rat Liver Microsomes)

  • Incubate this compound with rat liver microsomes in the presence of an NADPH-generating system.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant directly or after concentration.

UPLC-MS/MS Analysis

a) Chromatographic Conditions

  • UPLC System: A high-performance UPLC system equipped with a binary solvent manager and a sample manager.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is typically used for the separation of alkaloids.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or a specified buffer like ammonium acetate.[7]

    • B: Acetonitrile or methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase (B), gradually increasing to elute the metabolites, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-10 µL.

b) Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally preferred for the analysis of nitrogen-containing alkaloids.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification on triple quadrupole instruments, offering high selectivity and sensitivity. For metabolite identification, full scan and product ion scan modes are employed on high-resolution instruments.

  • Key MS Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Temperature: 350 - 500 °C

    • Desolvation Gas Flow: 600 - 1000 L/hr

    • Collision Gas: Argon

    • Collision Energy: Optimized for each specific metabolite transition.

Table 3: Exemplary MRM Transitions for this compound and its Metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound385.2158.1, 224.1
Hydroxylated Metabolites (MI3, MI4)401.2383.2, 158.1
Glucuronidated Metabolites (MI1, MI2)577.2401.2, 383.2
5-oxoisorhynchophyllic acid (M4)401.2357.2, 224.1

Note: These are representative values and should be optimized for the specific instrument used.

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of this compound metabolites.

dot

cluster_sample Sample Collection & Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Interpretation BiologicalSample Biological Sample (Urine, Plasma, etc.) Extraction Extraction / Protein Precipitation BiologicalSample->Extraction Purification Purification (SPE) Extraction->Purification UPLC UPLC Separation Purification->UPLC MSMS MS/MS Detection UPLC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition MetaboliteID Metabolite Identification DataAcquisition->MetaboliteID Quantification Quantification DataAcquisition->Quantification

References

Application Notes: Cell Viability Assays with Isorhynchophylline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, is a pharmacologically active component with known antihypertensive, neuroprotective, anti-inflammatory, and anticancer properties.[1][2] Preliminary research indicates that IRN can impact cell viability through various mechanisms, including the induction of apoptosis (programmed cell death) and autophagy.[3][4] Therefore, assessing its effect on cell viability is a critical first step in evaluating its therapeutic potential. This document provides a detailed protocol for determining the cytotoxic effects of this compound on a cancer cell line using the MTT assay, along with information on its known signaling pathways.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570-590 nm).[5]

Experimental Workflow & Protocols

The general workflow for assessing the effect of this compound on cell viability using the MTT assay is depicted below.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubation1 Incubate (24h) for Adherence seed_cells->incubation1 prep_irn Prepare this compound Dilutions treat_cells Treat Cells with IRN incubation1->treat_cells prep_irn->treat_cells incubation2 Incubate (e.g., 48h) treat_cells->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (3-4h) add_mtt->incubation3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer shake_plate Shake Plate to Dissolve Formazan add_solubilizer->shake_plate read_absorbance Read Absorbance (570 nm) shake_plate->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells (e.g., HepG2 human hepatocellular carcinoma cells) grown in a 96-well plate format.

Materials:

  • This compound (IRN)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HepG2 cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells for "cells + vehicle" (control) and "medium only" (blank).

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to attach.[8]

  • This compound Preparation and Treatment:

    • Prepare a stock solution of IRN (e.g., 100 mM) in DMSO.[3]

    • Perform serial dilutions of the IRN stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0, 50, 100, 150, 200, 300 µM).[3][9] The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity.[10]

    • Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the respective IRN concentrations. For control wells, add medium with the same final concentration of DMSO.

    • Incubate the plate for the desired treatment period (e.g., 48 hours).[3][9]

  • MTT Reagent Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Correct Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100 [11]

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of IRN that inhibits cell viability by 50%. This value is determined by plotting a dose-response curve (% Cell Viability vs. Log[IRN Concentration]) and using non-linear regression analysis.[11]

Data Presentation

The cytotoxic effect of this compound on various cancer cell lines after 48 hours of treatment can be summarized in a table.

Cell LineCancer TypeIC₅₀ (µM)Reference
HepG2 Hepatocellular Carcinoma~130[2]
A549 Lung Carcinoma~205[2]
BxPC-3 Pancreatic Carcinoma~195[2]
Caki-1 Renal Carcinoma~292[2]
RPMI-8226 Multiple Myeloma~231[2]
786-O Renal Carcinoma~287[2]

Note: IC₅₀ values are approximate and can vary based on experimental conditions and cell line passage number.

Mechanism of Action & Signaling Pathways

This compound has been shown to induce cell death and inhibit proliferation through the modulation of several key signaling cascades. Its primary mechanisms involve the induction of apoptosis and autophagy.

Apoptosis Induction

IRN can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3][9] It has been observed to activate initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), leading to the cleavage of PARP (poly-ADP ribose polymerase) and subsequent cell death.[3] Furthermore, IRN can enhance the phosphorylation of the tumor suppressor protein p53 while abrogating the signals of pro-survival pathways like Akt and MAPK (ERK, p38, JNK).[3]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_survival Survival Pathways (Inhibited by IRN) IRN This compound caspase8 Caspase-8 IRN->caspase8 activates Bcl2 Bcl-2 IRN->Bcl2 inhibits Akt Akt IRN->Akt MAPK MAPK (ERK, p38) IRN->MAPK caspase3 Caspase-3 caspase8->caspase3 activates Bax Bax Mito Mitochondria Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC release caspase9 Caspase-9 CytoC->caspase9 activates caspase9->caspase3 activates PARP PARP caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic pathways modulated by this compound.

Autophagy Regulation

IRN is also known as an inducer of autophagy, a cellular process involving the degradation of cellular components through lysosomes.[4][12] In some contexts, this can promote cell survival, while in others, excessive autophagy can lead to cell death. IRN has been shown to activate autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a key negative regulator of autophagy.[13][14] It can also induce autophagy in a Beclin-1 dependent, mTOR-independent manner.[12][15]

Autophagy_Pathway cluster_pathway PI3K/Akt/mTOR Pathway cluster_autophagy Autophagy Machinery IRN This compound PI3K PI3K IRN->PI3K Akt Akt IRN->Akt mTOR mTOR IRN->mTOR Beclin1 Beclin-1 IRN->Beclin1 activates PI3K->Akt Akt->mTOR mTOR->Beclin1 LC3 LC3-I → LC3-II Beclin1->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome

Caption: Autophagy signaling pathway induced by this compound.

References

Application Notes: Western Blot Analysis of Isorhynchophylline Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the medicinal herb Uncaria rhynchophylla, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2][3][4] Understanding the molecular mechanisms underlying these therapeutic potentials is crucial for drug development. Western blot analysis is an indispensable technique for elucidating the signaling pathways modulated by this compound, allowing researchers to quantify changes in the expression and phosphorylation of key proteins.

Mechanism of Action

This compound has been shown to modulate several critical signaling pathways implicated in cell survival, apoptosis, inflammation, and neuroprotection.[1][2][5] Western blot analyses have been instrumental in identifying the impact of this compound on these pathways.

  • PI3K/Akt/GSK-3β Pathway: this compound has been demonstrated to activate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[1][2][6] Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in apoptosis and tau hyperphosphorylation, a hallmark of Alzheimer's disease.[1][2][6] Studies have shown that this compound treatment can increase the phosphorylation of Akt and GSK-3β.[1][2][7]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation and apoptosis.[5][8] this compound has been observed to inhibit the phosphorylation of p38 MAPK and JNK, while its effect on ERK phosphorylation can be cell-type specific.[1][2][5]

  • NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. This compound has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.[9][10][11] This is often observed through the analysis of IκBα degradation and the nuclear translocation of the p65 subunit.

  • Apoptosis Pathway: this compound can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[4][5] Western blot analysis is critical for detecting changes in the levels of pro-apoptotic proteins like Bax and cleaved caspases, and anti-apoptotic proteins like Bcl-2.

Applications

Western blot analysis can be applied to investigate the effects of this compound in various research areas:

  • Neurodegenerative Diseases: To study the neuroprotective effects of this compound in models of Alzheimer's and Parkinson's disease by analyzing markers of apoptosis, tau phosphorylation, and synaptic plasticity.[1][2][6][9][10][12]

  • Cancer Biology: To evaluate the anti-cancer efficacy of this compound by examining its impact on cell proliferation, apoptosis, and metastasis-related signaling pathways in various cancer cell lines.[4][5]

  • Inflammation and Immunology: To understand the anti-inflammatory mechanisms of this compound by measuring the expression of key inflammatory mediators and signaling proteins in immune cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on key signaling proteins, as determined by Western blot analysis.

Table 1: Effect of this compound on PI3K/Akt/GSK-3β Signaling Pathway

ProteinCell/Tissue TypeTreatment ConditionChange in Protein Expression/PhosphorylationReference
p-Akt (Ser473)PC12 cellsAβ₂₅₋₃₅ + IRNIncreased[1][2]
p-GSK-3β (Ser9)Rat HippocampusAβ₂₅₋₃₅ + IRN (20 or 40 mg/kg)Increased[6]
p-Akt (Ser473)Mouse Hippocampus & CortexCUMS + IRN (20 or 40 mg/kg)Increased[7]
p-GSK-3β (Ser9)Mouse Hippocampus & CortexCUMS + IRN (20 or 40 mg/kg)Increased[7]

Table 2: Effect of this compound on MAPK Signaling Pathway

ProteinCell/Tissue TypeTreatment ConditionChange in Protein Expression/PhosphorylationReference
p-p38 MAPKMicroglial cellsLPS + IRNDecreased[1][2]
p-JNKPrimary Hippocampal NeuronsAβ + IRNDecreased[1][2]
p-ERKMicroglial cellsLPS + IRNIncreased[1][2]
p-p38HepG2 cellsIRNDecreased[5]
p-ERKHepG2 cellsIRNDecreased[5]
p-JNKHepG2 cellsIRNDecreased[5]

Table 3: Effect of this compound on Apoptosis-Related Proteins

ProteinCell/Tissue TypeTreatment ConditionChange in Protein ExpressionReference
Bcl-2/Bax ratioRat HippocampusAβ₂₅₋₃₅ + IRN (20 or 40 mg/kg)Increased[6]
Cleaved Caspase-3Rat HippocampusAβ₂₅₋₃₅ + IRN (20 or 40 mg/kg)Decreased[6]
Cleaved Caspase-9Rat HippocampusAβ₂₅₋₃₅ + IRN (20 or 40 mg/kg)Decreased[6]
Cleaved PARPHepG2 cellsIRNIncreased[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt and MAPK Pathways in Cultured Cells

This protocol provides a general procedure for analyzing the phosphorylation status of Akt, GSK-3β, ERK, JNK, and p38 in cultured cells treated with this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., PC12, SH-SY5Y, or relevant cancer cell lines) at an appropriate density and allow them to adhere overnight.
  • Pre-treat cells with this compound (e.g., 1-50 µM) for a specified time (e.g., 2 hours) before adding a stimulant (e.g., Aβ peptide, LPS) or continue incubation with this compound alone.[3]
  • Include appropriate controls: untreated cells, cells treated with stimulant alone, and vehicle control.

2. Protein Extraction:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]
  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% polyacrylamide gel.[8]
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, GSK-3β, ERK, JNK, and p38 overnight at 4°C with gentle agitation. (Follow manufacturer's recommended dilutions).
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Capture the images using a chemiluminescence imaging system.
  • Quantify the band intensities using densitometry software (e.g., ImageJ).
  • Normalize the intensity of the phosphorylated protein to the corresponding total protein. Use a housekeeping protein like β-actin or GAPDH as a loading control.

Signaling Pathway Diagrams

PI3K_Akt_this compound IRN This compound PI3K PI3K IRN->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt GSK3b GSK-3β p_Akt->GSK3b Inhibits by Phosphorylation Survival Neuronal Survival p_Akt->Survival Promotes p_GSK3b p-GSK-3β (Inactive) Tau Tau GSK3b->Tau Phosphorylates Apoptosis Neuronal Apoptosis p_GSK3b->Apoptosis Inhibits p_Tau Hyperphosphorylated Tau p_Tau->Apoptosis Promotes

Caption: this compound activates the PI3K/Akt pathway, leading to GSK-3β inactivation and promoting neuronal survival.

MAPK_this compound Stimuli Pro-inflammatory Stimuli (e.g., Aβ, LPS) JNK JNK Stimuli->JNK p38 p38 MAPK Stimuli->p38 IRN This compound p_JNK p-JNK IRN->p_JNK Inhibits p_p38 p-p38 IRN->p_p38 Inhibits Inflammation Neuroinflammation p_JNK->Inflammation Apoptosis Apoptosis p_JNK->Apoptosis p_p38->Inflammation

Caption: this compound inhibits the JNK and p38 MAPK pathways, reducing neuroinflammation and apoptosis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis cell_culture Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis normalization Normalization to Total Protein & Loading Control analysis->normalization

Caption: A typical workflow for Western blot analysis of this compound's effects on signaling pathways.

References

Application Notes and Protocols for Isorhynchophylline in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has garnered significant attention in neuroscience research for its potent neuroprotective properties.[1][2][3] This compound has demonstrated therapeutic potential in preclinical models of various central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2][4] Its ability to traverse the blood-brain barrier (BBB) makes it a promising candidate for CNS drug development.[1][5] These application notes provide a comprehensive overview of IRN's mechanisms of action and detailed protocols for its use in CNS studies.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms:

  • Anti-inflammatory Effects: IRN has been shown to suppress neuroinflammation by inhibiting microglial activation and the subsequent release of pro-inflammatory cytokines.[1][6] This is partly achieved by inhibiting the NF-κB signaling pathway.[1]

  • Modulation of Tau Phosphorylation and Amyloid-β Pathology: In models of Alzheimer's disease, IRN has been found to reduce the hyperphosphorylation of tau protein and decrease the levels of amyloid-β (Aβ) peptides.[4][7][8] The mechanism involves the PI3K/Akt/GSK-3β signaling pathway.[4][7]

  • Induction of Autophagy: IRN can induce neuronal autophagy, a cellular process responsible for the clearance of aggregated proteins. This is particularly relevant for neurodegenerative diseases characterized by protein accumulation, such as the degradation of α-synuclein in Parkinson's disease.[2][9][10]

  • Antioxidant Activity: The compound protects neuronal cells from oxidative stress by reducing intracellular reactive oxygen species and enhancing the levels of endogenous antioxidants like glutathione.[11]

  • NMDA Receptor Antagonism: this compound and its isomer, rhynchophylline, act as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective and anticonvulsant activities.[12]

Pharmacokinetics and CNS Delivery

A critical aspect of any CNS drug candidate is its ability to penetrate the blood-brain barrier. Studies have confirmed that this compound can cross the BBB.[1][5] An in vitro study using a Madin-Darby canine kidney cell monolayer model (MDCK-pHaMDR) demonstrated high permeability of this compound.[5][13]

Pharmacokinetic studies in rats have shown that after oral administration, this compound and its stereoisomer, rhynchophylline, can be detected in the brain and cerebrospinal fluid (CSF).[14] However, it is noteworthy that rhynchophylline appears to have higher systemic exposure and brain disposition than this compound after oral administration of either compound, suggesting in vivo interconversion.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound

CompoundApparent Permeability Coefficient (Papp) (cm/s)Transport DirectionCell ModelReference
This compound1.0 x 10⁻⁵ levelBidirectionalMDCK-pHaMDR[5][13]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

ParameterAdministered this compoundGenerated Rhynchophylline (from IRN)Administered RhynchophyllineGenerated this compound (from RN)Reference
Plasma [14]
Cmax (ng/mL)31.29 ± 1.59-190.87 ± 6.34-[14]
AUC (ng·min/mL)2483.43 ± 83.83-16382.06 ± 269.22-[14]
Brain [14]
Cmax (ng/g)----
AUC (ng·min/g)----
CSF [14]
Cmax (ng/mL)----
AUC (ng·min/mL)----

Note: Specific Cmax and AUC values for brain and CSF for the administered and generated isomers were not explicitly provided in the referenced abstract.

Experimental Protocols

Here we provide detailed protocols for in vivo and in vitro studies involving this compound.

Protocol 1: In Vivo Assessment of Neuroprotective Effects of this compound in a Rat Model of Alzheimer's Disease

Objective: To evaluate the effect of this compound on cognitive function, neuronal apoptosis, and tau hyperphosphorylation in a rat model of Alzheimer's disease induced by amyloid-β (Aβ).

Materials:

  • This compound (purity >98%)

  • Amyloid-β 25-35 peptide

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Morris Water Maze or Radial Arm Maze

  • Reagents for immunohistochemistry and Western blotting (e.g., primary antibodies against Bcl-2, Bax, cleaved caspase-3, caspase-9, phospho-tau (Ser396, Ser404, Thr205), PI3K, Akt, GSK-3β)

  • Saline (0.9% NaCl)

  • Vehicle for IRN (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

  • Animal Model Induction:

    • Anesthetize rats with an appropriate anesthetic (e.g., pentobarbital sodium).

    • Mount the rat in a stereotaxic apparatus.

    • Inject aggregated Aβ25-35 into the hippocampus.

  • Drug Administration:

    • Prepare this compound suspension in the vehicle.

    • Administer this compound orally by gavage at doses of 20 or 40 mg/kg daily for 21 days, starting after the Aβ injection.[7]

    • The control group receives the vehicle only.

  • Behavioral Testing:

    • Conduct cognitive tests such as the Morris Water Maze or Radial Arm Maze to assess spatial learning and memory.[8]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse with saline, followed by 4% paraformaldehyde for histology or collect fresh brain tissue for biochemical analysis.

    • Dissect the hippocampus for further analysis.

    • Immunohistochemistry: Process brain sections to assess neuronal apoptosis (e.g., TUNEL staining) and protein localization.

    • Western Blotting: Prepare hippocampal lysates to quantify the protein levels of apoptotic markers (Bcl-2, Bax, cleaved caspases) and proteins involved in the PI3K/Akt/GSK-3β pathway and tau phosphorylation.[7]

Protocol 2: In Vitro Evaluation of this compound's Protective Effect Against Aβ-Induced Neurotoxicity

Objective: To assess the neuroprotective effects of this compound against amyloid-β-induced cytotoxicity in a neuronal cell line.

Materials:

  • This compound (purity >98%)

  • Amyloid-β 25-35 peptide

  • PC12 cell line (or other suitable neuronal cell line like SH-SY5Y)

  • Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, penicillin-streptomycin)

  • MTT or other cell viability assay kit

  • Reagents for measuring intracellular reactive oxygen species (ROS) (e.g., DCFH-DA)

  • Kits for measuring malondialdehyde (MDA) and glutathione (GSH) levels

  • Fluorescent probes for mitochondrial membrane potential (e.g., JC-1)

  • Caspase-3 activity assay kit

  • Reagents for Western blotting (e.g., primary antibodies against Bcl-2, Bax)

Procedure:

  • Cell Culture:

    • Culture PC12 cells in standard conditions (37°C, 5% CO₂).

  • Aβ Peptide Preparation:

    • Prepare aggregated Aβ25-35 by incubating the peptide solution at 37°C for several days.

  • Treatment:

    • Pre-treat PC12 cells with various concentrations of this compound (e.g., 10, 50 µM) for a specified time (e.g., 2 hours).[11]

    • Subsequently, expose the cells to aggregated Aβ25-35 (e.g., 20 µM) for 24 hours.[15]

  • Cell Viability Assay:

    • Measure cell viability using the MTT assay according to the manufacturer's instructions.

  • Oxidative Stress Assessment:

    • Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

    • Quantify MDA and GSH levels in cell lysates using commercially available kits.[11]

  • Mitochondrial Function:

    • Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1.

  • Apoptosis Assays:

    • Measure caspase-3 activity in cell lysates using a colorimetric or fluorometric assay kit.

    • Perform Western blotting to determine the protein expression levels of Bcl-2 and Bax to evaluate the Bcl-2/Bax ratio.[11]

Visualizations

Below are diagrams illustrating key signaling pathways and experimental workflows related to this compound's action in the CNS.

Isorhynchophylline_Alzheimer_Pathway IRN This compound PI3K PI3K IRN->PI3K Neuroprotection Neuroprotection & Cognitive Improvement IRN->Neuroprotection JNK JNK Pathway IRN->JNK Abeta Amyloid-β GSK3b GSK-3β Abeta->GSK3b Abeta->JNK Akt Akt PI3K->Akt Akt->GSK3b Tau Tau GSK3b->Tau pTau Hyperphosphorylated Tau Tau->pTau pTau->Neuroprotection Inflammation Neuroinflammation JNK->Inflammation Inflammation->Neuroprotection Isorhynchophylline_Neuroinflammation_Pathway IRN This compound Microglia Microglia Activation IRN->Microglia CX3CR1 CX3CR1 IRN->CX3CR1 IkBa IκB-α IRN->IkBa Stimulus Ischemia/Reperfusion Injury Stimulus->Microglia Microglia->CX3CR1 Microglia->IkBa NFkB NF-κB p65 IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDeath Neuronal Death Neuroinflammation->NeuronalDeath InVivo_Workflow start Start model Induce CNS Disease Model (e.g., Aβ injection) start->model treatment Administer this compound (e.g., 20-40 mg/kg, p.o.) model->treatment behavior Behavioral Assessment (e.g., Morris Water Maze) treatment->behavior tissue Tissue Collection (Brain - Hippocampus) behavior->tissue analysis Biochemical & Histological Analysis (Western Blot, IHC) tissue->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Isorhynchophylline for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isorhynchophylline in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo studies?

A1: this compound has low solubility in aqueous solutions but is soluble in organic solvents. For in vivo studies, a common and effective method is to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute the solution with an aqueous buffer like phosphate-buffered saline (PBS) or a vehicle like corn oil.[1][2] It is crucial to minimize the final concentration of the organic solvent to avoid toxicity in the animal model.

Q2: What are the typical dosages of this compound used in mice for in vivo experiments?

A2: The dosage of this compound can vary depending on the research question and the animal model. However, studies have reported effective dosages for oral gavage in mice ranging from 10 mg/kg to 80 mg/kg.[3]

Q3: How should I prepare this compound for oral gavage in mice?

A3: For oral gavage, this compound can be suspended in a vehicle like a 0.5% solution of sodium carboxymethyl cellulose. Another approach is to first dissolve it in a minimal amount of an organic solvent like DMSO and then create a stable suspension in a vehicle such as corn oil.

Q4: Can I store the prepared this compound solution?

A4: It is generally recommended to prepare aqueous solutions of this compound fresh on the day of use. If you have a stock solution in an organic solvent like DMSO, it can be stored at -20°C for up to a year or at -80°C for up to two years.[2] However, aqueous dilutions should not be stored for more than one day to prevent precipitation and degradation.[1]

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock with PBS.

  • Cause: this compound is sparingly soluble in aqueous buffers. The rapid change in solvent polarity when adding the aqueous buffer to the DMSO stock can cause the compound to precipitate.

  • Solution 1: Optimize the Solvent Ratio. A common ratio for a DMSO:PBS solution is 1:5, which has a reported solubility of approximately 0.16 mg/ml for this compound.[1][2] You may need to empirically determine the optimal ratio for your desired final concentration to maintain solubility.

  • Solution 2: Use a Co-solvent. Consider using a co-solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common vehicle for in vivo studies and can improve the solubility of hydrophobic compounds.

  • Solution 3: Sonication. After dilution, briefly sonicate the solution. This can help to break up any initial precipitates and create a more uniform suspension.

  • Solution 4: Gentle Warming. Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the stability of the compound at higher temperatures.

Issue 2: I am observing signs of toxicity in my animals after administration.

  • Cause: The toxicity may be due to the compound itself at the administered dose or, more commonly, the vehicle, especially if a high concentration of an organic solvent like DMSO is used.

  • Solution 1: Reduce the Concentration of Organic Solvent. Aim to keep the final concentration of DMSO in your administered solution as low as possible, ideally below 10%.

  • Solution 2: Perform a Vehicle-only Control. Always include a control group that receives only the vehicle to distinguish between the effects of the vehicle and the effects of this compound.

  • Solution 3: Consider an Alternative Vehicle. If DMSO toxicity is suspected, explore other less toxic vehicles. For oral administration, 0.5% sodium carboxymethyl cellulose or corn oil are common alternatives.

Quantitative Data Summary

For ease of comparison, the solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)~10 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)~10 mg/mL[1][2]
Ethanol~1 mg/mL[1][2]
1:5 solution of DMSO:PBS (pH 7.2)~0.16 mg/mL[1][2]

Experimental Protocols

Detailed Methodology for Preparing this compound for Oral Gavage in Mice

This protocol is a general guideline and may require optimization for specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles) appropriate for the size of the mice

Procedure:

  • Calculate the Required Amount: Determine the total amount of this compound needed based on the desired dose (e.g., 20 mg/kg), the number of animals, and their average body weight.

  • Prepare the Stock Solution:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to completely dissolve the powder. For example, for a final concentration of 2 mg/mL in the dosing solution, you might start by dissolving 20 mg of this compound in 1 mL of DMSO to create a 20 mg/mL stock.

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare the Dosing Suspension:

    • In a separate tube, measure the required volume of corn oil.

    • Slowly add the this compound-DMSO stock solution to the corn oil while continuously vortexing. A common final concentration of DMSO in the dosing solution is 10%. For a final volume of 10 mL, you would add 1 mL of the 20 mg/mL stock to 9 mL of corn oil.

    • Continue to vortex for several minutes to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to improve uniformity.

  • Administration:

    • Administer the prepared suspension to the mice via oral gavage using an appropriately sized feeding needle.

    • Ensure the suspension is well-mixed immediately before drawing it into the syringe for each animal.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may exert its neuroprotective effects, based on its known modulation of the PI3K/Akt/GSK-3β pathway.

Isorhynchophylline_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection (e.g., Anti-apoptosis, Reduced Inflammation) GSK3b->Neuroprotection Promotes Experimental_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute with Vehicle (e.g., PBS, Corn Oil) dissolve->dilute vortex Vortex/Sonicate to Homogenize dilute->vortex administer Administer to Animal Model (e.g., Oral Gavage) vortex->administer end End administer->end

References

Improving Isorhynchophylline solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isorhynchophylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for experimental use. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer This compound is sparingly soluble in aqueous solutions. The addition of a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution.1. Decrease Final Concentration: The desired concentration may exceed the solubility limit of this compound in the final buffer. Try preparing a more dilute solution. 2. Optimize Co-solvent Ratio: The recommended method is to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer. A common starting point is a 1:5 ratio of DMSO to buffer, but this can be optimized.[1] Try increasing the proportion of the organic co-solvent. 3. Slow Addition and Mixing: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid dispersion.
Inconsistent results in cell-based assays Poor solubility can lead to inconsistent effective concentrations of this compound in your experiments. The compound may precipitate over time in the culture medium.1. Verify Solubility in Media: Before conducting your assay, visually inspect the final concentration of this compound in your cell culture medium for any signs of precipitation. 2. Prepare Fresh Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Prepare fresh dilutions from a frozen organic stock for each experiment. 3. Consider Solubility-Enhancing Formulations: For longer-term experiments, consider using formulations like cyclodextrin inclusion complexes or solid dispersions to improve stability and solubility in the aqueous environment.
Difficulty dissolving the solid powder This compound is a solid that is sparingly soluble in aqueous buffers.[1]1. Use an Appropriate Organic Solvent: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[1] Prepare a concentrated stock solution in one of these solvents first. 2. Gentle Heating and Sonication: To aid dissolution in the organic solvent, you can gently warm the solution to 37°C and use an ultrasonic bath.
Variability in solubility at different pH values This compound is an alkaloid, and its solubility is expected to be pH-dependent. As a basic compound, it will be more soluble in acidic conditions where it can be protonated.1. Adjust Buffer pH: If your experimental conditions allow, try using a buffer with a lower pH to increase the solubility of this compound. 2. Determine pH-Solubility Profile: If precise concentrations are critical, it is advisable to experimentally determine the solubility of this compound across a range of pH values relevant to your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a good choice, with a reported solubility of approximately 10 mg/mL or even higher (≥ 12.95 mg/mL).[2][3] Dimethylformamide (DMF) and ethanol are also suitable options with solubilities of approximately 10 mg/mL and 1 mg/mL, respectively.[1][2] This stock solution can then be diluted into your aqueous buffer or cell culture medium to the final desired concentration.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: The tolerance to DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in cell culture medium should be kept at or below 0.5%. For most cell types, a concentration of 0.1% is considered safe. It is highly recommended to perform a solvent toxicity control experiment to determine the maximum permissible DMSO concentration for your specific cell line.

Q3: How can I prepare a more stable aqueous solution of this compound for longer experiments?

A3: For improved stability and solubility in aqueous solutions, you can prepare a cyclodextrin inclusion complex or a solid dispersion of this compound. These formulations encapsulate the this compound molecule, enhancing its interaction with water. See the detailed protocols below for guidance on these methods.

Q4: How does pH affect the solubility of this compound?

Q5: Can I store aqueous solutions of this compound?

A5: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[1] It is best to prepare fresh solutions from a frozen organic stock for each experiment.

Quantitative Data on this compound Solubility

The following tables summarize the known solubility data for this compound in various solvents.

Table 1: Solubility in Organic Solvents

SolventSolubility
DMSO (Dimethyl sulfoxide)~10 mg/mL[1][2], ≥ 12.95 mg/mL[3]
DMF (Dimethylformamide)~10 mg/mL[1][2]
Ethanol~1 mg/mL[1][2]

Table 2: Solubility in Aqueous Buffer Systems

Solvent SystempHSolubility
1:5 DMSO:PBS7.2~0.16 mg/mL[1][2]
WaterNeutral< 0.1 mg/mL (insoluble)
0.1 M HCl, diluted with water6.0-6.510 mg/mL (as a salt)[4]

Experimental Protocols

Here are detailed methodologies for key experiments related to improving this compound solubility.

Protocol 1: Preparation of this compound Stock Solution and Dilution in Aqueous Buffer

This protocol describes the standard method for preparing an aqueous solution of this compound for immediate use.

Workflow for this compound Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Powder B Add Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D Add Aqueous Buffer to Tube C->D Use Stock for Dilution E Slowly Add Stock Solution while Vortexing D->E F Visually Inspect for Precipitation E->F

Caption: Workflow for preparing a working solution of this compound.

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Stock Solution Preparation: a. Under sterile conditions, weigh the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: a. In a sterile tube, add the required volume of your aqueous buffer. b. While vortexing the buffer, slowly add the calculated volume of the this compound stock solution drop-by-drop to achieve the final desired concentration. c. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. d. Use the freshly prepared working solution immediately. Do not store for more than one day.[1]

Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound. The optimal molar ratio of this compound to HP-β-CD may need to be determined experimentally.

Workflow for Cyclodextrin Inclusion Complex Preparation

G A Dissolve HP-β-CD in Water C Slowly Add this compound Solution to HP-β-CD Solution A->C B Dissolve this compound in Ethanol B->C D Stir for 24-48 hours at Room Temperature C->D E Freeze-Dry the Solution D->E F Collect and Store the Powdered Complex E->F

Caption: General workflow for preparing an this compound-cyclodextrin inclusion complex.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Determine Molar Ratio: A common starting point for drug:cyclodextrin complexes is a 1:1 molar ratio. Calculate the required mass of this compound and HP-β-CD.

  • Dissolve HP-β-CD: In a flask, dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Equilibration: Cover the flask and allow the mixture to stir at room temperature for 24 to 48 hours to allow for complex formation.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Storage: Store the powdered complex in a desiccator at room temperature, protected from light.

Protocol 3: Preparation of this compound Solid Dispersion using Polyvinylpyrrolidone (PVP K30)

This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with PVP K30 to improve its dissolution rate. The optimal drug-to-carrier ratio should be determined experimentally.

Workflow for Solid Dispersion Preparation

G A Dissolve this compound and PVP K30 in a Common Solvent (e.g., Ethanol) B Evaporate the Solvent under Reduced Pressure A->B C Dry the Resulting Film/Mass in a Vacuum Oven B->C D Pulverize and Sieve the Dried Mass C->D E Store the Solid Dispersion Powder D->E

Caption: General workflow for preparing an this compound solid dispersion.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Select Drug-to-Carrier Ratio: Common ratios to test are 1:1, 1:2, and 1:5 (w/w) of this compound to PVP K30.

  • Dissolution: In a round-bottom flask, dissolve the calculated amounts of this compound and PVP K30 in a sufficient volume of ethanol. Ensure both components are fully dissolved.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at an appropriate temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to protect it from moisture.

Signaling Pathway Diagram

This compound has been shown to exert neuroprotective effects, in part, by modulating the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis. The following diagram illustrates a proposed mechanism of how this compound can protect against β-amyloid (Aβ)-induced neurotoxicity.

PI3K_Akt_Pathway Abeta β-Amyloid (Aβ) PI3K PI3K Abeta->PI3K Inhibits IRN This compound IRN->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes CellSurvival Cell Survival Akt->CellSurvival Bax Bax GSK3b->Bax Promotes Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Bcl2->CellSurvival Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's role in the PI3K/Akt pathway against Aβ toxicity.

References

Isorhynchophylline in DMSO: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper handling of isorhynchophylline dissolved in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing an this compound stock solution in DMSO?

A1: To ensure maximum stability and longevity, prepare this compound stock solutions in high-purity, anhydrous DMSO. Follow this general protocol:

  • Weigh the desired amount of this compound powder in a sterile, amber glass vial or a polypropylene tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution, but avoid excessive heating.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

Q2: How should I store my this compound DMSO stock solutions?

A2: Proper storage is critical to prevent degradation. Storage recommendations from various suppliers are summarized below. For optimal stability, store solutions at -80°C.

Q3: My this compound solution has been stored at room temperature for a few hours. Is it still viable?

A3: While short-term exposure to ambient temperature is not ideal, it may not significantly compromise the integrity of the compound if it is dissolved in high-grade anhydrous DMSO and protected from light. However, this compound is known to be sensitive to heat, which can accelerate its conversion to its isomer, rhynchophylline, and other degradation products.[1] For critical experiments, it is always best to use freshly prepared solutions or solutions that have been properly stored at low temperatures.

Q4: I've diluted my DMSO stock solution in an aqueous buffer for my experiment. How long is this working solution stable?

A4: Working solutions of this compound in aqueous buffers are significantly less stable than DMSO stock solutions. It is strongly recommended to prepare these solutions fresh for each experiment and use them immediately. One supplier explicitly advises against storing aqueous solutions for more than one day.[2] The presence of water can facilitate hydrolysis and other degradation pathways.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: It is highly discouraged to subject this compound stock solutions to multiple freeze-thaw cycles. This can introduce moisture from the air into the DMSO, which is hygroscopic, and potentially lead to compound degradation over time.[3] Preparing single-use aliquots is the best practice to maintain the long-term stability of your stock.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or poor results in biological assays Compound degradation due to improper storage or handling. Isomerization of this compound to rhynchophylline.Prepare fresh dilutions from a properly stored, single-use aliquot of the DMSO stock solution. Verify the purity of your stock solution using HPLC if degradation is suspected. Consider that the biological activity of rhynchophylline may differ from that of this compound.
Precipitation observed in the stock solution upon thawing The concentration exceeds the solubility limit at a lower temperature. Absorption of water into the DMSO, reducing solubility.Gently warm the solution to 37°C and sonicate briefly to redissolve the compound.[4] Ensure you are using anhydrous DMSO and minimize the exposure of the solution to atmospheric moisture.
Visible color change in the DMSO stock solution This may indicate oxidative degradation or the formation of degradation products.Discard the solution immediately. Prepare a fresh stock solution using a new vial of this compound powder and high-purity anhydrous DMSO. Ensure the new solution is stored under an inert gas if possible and protected from light.

Stability Data

Table 1: Recommended Storage Conditions for this compound in DMSO

Storage Temperature Recommended Duration Source
-20°CUp to 1 yearMedchemExpress[5]
-20°CUp to 1 monthGlpBio[4]
-80°CUp to 2 yearsMedchemExpress[5]
-80°CUp to 6 monthsGlpBio[4]

Table 2: Thermal Stability of this compound in 70% Ethanol-Water Solution [1]

Temperature Half-life (t₀.₅) in days
90°C3.10

Note: This data was generated in a 70% ethanol-water solution and indicates the compound's inherent thermal lability. Degradation kinetics may differ in anhydrous DMSO.

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol can be adapted to test the stability of this compound in your specific experimental conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours, protected from light.

    • Thermal Degradation: Heat an aliquot of the stock solution at 90°C for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

    • Photodegradation: Expose an aliquot of the stock solution in a clear vial to UV light (254 nm) for 24 hours.

    • Control: Keep an aliquot of the stock solution at -20°C, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Example HPLC Method for this compound Analysis

This method is based on a published study and may require optimization for your specific instrumentation and application.[1]

  • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.01 M ammonium acetate buffer (pH adjusted to 8.0 with ammonia) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualized Signaling Pathways and Workflows

This compound has been shown to modulate several key signaling pathways in various biological contexts.

cluster_0 This compound-Modulated Pathways cluster_1 PI3K/AKT/mTOR Pathway cluster_2 MAPK Pathway IRN This compound PI3K PI3K IRN->PI3K Inhibits MAPK MAPK IRN->MAPK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Hypertrophy Cardiac Hypertrophy MAPK->Hypertrophy

Caption: Key signaling pathways modulated by this compound.

cluster_workflow Forced Degradation Study Workflow start Prepare 1 mg/mL Stock in Anhydrous DMSO stress Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress neutralize Neutralize/Stop Reaction stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Quantify Degradation & Identify Products analyze->end

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Optimizing Isorhynchophylline Extraction from Uncaria rhynchophylla

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of isorhynchophylline from Uncaria rhynchophylla (Gou Teng).

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the extraction efficiency of this compound?

A1: The extraction efficiency of this compound is influenced by several factors, including the choice of extraction method, solvent type and concentration, temperature, extraction time, and the pH of the extraction solvent. The quality and particle size of the raw plant material also play a crucial role.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: this compound is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] Ethanol and methanol, often in aqueous solutions (e.g., 70% ethanol), are commonly used for extraction from Uncaria rhynchophylla.[3][4] The choice of solvent can affect the selectivity and yield of the extraction process.

Q3: How does temperature affect the stability of this compound during extraction?

A3: this compound and its epimer, rhynchophylline, can interconvert, and this process is accelerated by heat.[5] Higher temperatures can lead to the degradation of this compound or its conversion to rhynchophylline, thus affecting the final yield and purity of the extract.[5] Therefore, it is crucial to control the temperature during extraction, especially in methods like reflux and Soxhlet extraction.

Q4: What is the importance of pH in the extraction of alkaloids like this compound?

A4: The pH of the extraction medium is a critical factor in alkaloid extraction. Alkaloids are basic compounds that are typically present as salts in plants. Adjusting the pH to a basic level (e.g., using ammonia or sodium carbonate) can convert these salts into their free base form, which is more soluble in organic solvents, thereby improving extraction efficiency.[6][7]

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative determination of this compound.[1][8] Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for simultaneous quantification of this compound and other related alkaloids.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Extraction Method: The chosen method may not be optimal for this specific compound. 2. Suboptimal Solvent: The solvent may have poor solubility for this compound or be too polar/non-polar. 3. Insufficient Extraction Time: The extraction may not have run long enough to extract the compound fully. 4. Poor Raw Material Quality: The Uncaria rhynchophylla used may have a naturally low concentration of this compound.[1] 5. Incorrect pH: The pH of the extraction medium may not be suitable for alkaloid extraction.1. Method Optimization: Compare different extraction methods such as ultrasonic-assisted or microwave-assisted extraction, which can offer higher efficiency. 2. Solvent Screening: Test different solvents (e.g., ethanol, methanol) and their concentrations. An 80% ethanol solution has been shown to be effective.[10] 3. Time Optimization: Extend the extraction time and monitor the yield at different time points to determine the optimal duration. 4. Raw Material Analysis: Source high-quality, authenticated Uncaria rhynchophylla. The content of active ingredients can vary significantly based on the plant's origin and harvesting time.[9] 5. pH Adjustment: Alkalinize the raw material or extraction solvent to a pH of around 9.5 before extraction to improve the solubility of this compound in organic solvents.[6]
This compound Degradation/Conversion 1. High Temperature: Excessive heat during extraction can cause the conversion of this compound to its epimer, rhynchophylline.[5] 2. Prolonged Exposure to Light or Air: this compound may be sensitive to light and oxidation.1. Temperature Control: Use low-temperature extraction methods or carefully control the temperature in heat-based methods. For example, in reflux extraction, avoid excessive boiling. 2. Protect from Light and Air: Conduct the extraction in amber glassware and consider using an inert gas atmosphere (e.g., nitrogen) to minimize oxidation.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent used may be extracting a wide range of other compounds along with this compound. 2. Inadequate Pre-extraction/Post-extraction Cleanup: Lack of proper cleanup steps can result in a crude extract with many impurities.1. Solvent System Modification: Use a more selective solvent system. Sometimes a preliminary extraction with a non-polar solvent like petroleum ether can remove some lipophilic impurities before the main extraction. 2. Purification Steps: Incorporate post-extraction purification techniques such as liquid-liquid partitioning or column chromatography (e.g., using macroporous resin or silica gel) to isolate this compound from other co-extracted compounds.[2][10]
Inconsistent Results 1. Variability in Raw Material: Different batches of Uncaria rhynchophylla can have varying levels of active compounds.[1] 2. Lack of Standardized Protocol: Inconsistent application of the extraction procedure.1. Standardize Raw Material: Whenever possible, use a standardized and authenticated source of Uncaria rhynchophylla. 2. Develop a Standard Operating Procedure (SOP): Document and strictly follow a detailed SOP for the entire extraction and analysis process to ensure reproducibility.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to accelerate the extraction process.

Materials and Equipment:

  • Dried and powdered Uncaria rhynchophylla (60 mesh)

  • 80% Ethanol

  • Ultrasonic bath/extractor

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Uncaria rhynchophylla and place it in a flask.

  • Add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:5).[10]

  • Place the flask in an ultrasonic bath.

  • Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 40-50°C) to prevent degradation.[10]

  • Filter the extract through filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Maceration and Reflux Extraction

A conventional method involving soaking the plant material followed by heating.

Materials and Equipment:

  • Dried and powdered Uncaria rhynchophylla

  • 70% Ethanol

  • Maceration vessel

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filter paper

  • Rotary evaporator

Procedure:

  • Macerate 1 kg of powdered Uncaria rhynchophylla in 6 L of 70% aqueous ethanol for 24 hours at room temperature.[3]

  • After maceration, transfer the mixture to a round-bottom flask and perform reflux extraction for 30 minutes.[3]

  • Allow the mixture to cool and then filter.

  • Repeat the extraction process twice with fresh solvent.

  • Pool the filtrates and concentrate using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.[3]

Quantitative Data Summary

Extraction Method Solvent Key Parameters Recovery/Yield Reference
Ultrasonic Extraction 80% Ethanol30 minutes, solid-to-liquid ratio 1:5Yield of 0.48 g/kg of crude extract containing this compound[10]
Reflux Extraction --Lower recovery of rhynchophylline (12.60%) and this compound (40.00%) compared to ultrasonic extraction, suggesting potential degradation or conversion.[1]
Maceration followed by Reflux 70% EthanolMaceration for 24h, followed by 30 min refluxYield of 140 g of crude extract from 1 kg of raw material[3]
Supercritical CO2 Extraction CO2 with 10% Ethanol and 0.1% Diethylamine (DEA) as co-solvents40°C, 25 MPaA selective method for alkaloids, but specific yield for this compound is not detailed.[11]

Visualizations

Experimental_Workflow_UAE cluster_prep Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_processing Post-Extraction raw_material Uncaria rhynchophylla (Dried, Powdered) add_solvent Add 80% Ethanol (1:5 ratio) raw_material->add_solvent ultrasonication Ultrasonication (30 min, 40-50°C) add_solvent->ultrasonication filtration Filtration ultrasonication->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.

Experimental_Workflow_Maceration_Reflux cluster_prep Preparation cluster_extraction Maceration & Reflux cluster_processing Post-Extraction raw_material Uncaria rhynchophylla (Powdered) maceration Maceration with 70% Ethanol (24 hours) raw_material->maceration reflux Reflux Extraction (30 minutes) maceration->reflux filtration Filtration reflux->filtration concentration Concentration (Rotary Evaporator, 40°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for Maceration and Reflux Extraction of this compound.

References

Isorhynchophylline Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and degradation of isorhynchophylline.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound at different temperatures?

A1: this compound is known to be thermally unstable. Studies have shown significant degradation at elevated temperatures. For instance, when heated in a solution for 2 hours, the content of this compound decreased by over 38% at 60°C and over 50% at 90°C[1]. In contrast, its stereoisomer, rhynchophylline, is considerably more stable under the same conditions[1].

Q2: What is the primary degradation product of this compound under thermal stress?

A2: The primary thermal degradation pathway for this compound is epimerization to its more stable stereoisomer, rhynchophylline[2][3]. This conversion is a common issue encountered during extraction, processing, and storage at elevated temperatures.

Q3: What factors can influence the rate of this compound degradation?

A3: The degradation of this compound is primarily influenced by temperature and the polarity of the solvent. Higher temperatures significantly accelerate the conversion to rhynchophylline[3]. The solvent system also plays a role; for example, the conversion rate can be affected by the concentration of ethanol in an ethanol-water solution[3].

Q4: Are there other degradation products of this compound besides rhynchophylline?

A4: While the main thermal degradation product is rhynchophylline, in vivo studies have identified several metabolites of this compound. These are not direct thermal degradants but are products of metabolic processes. These metabolites are formed through pathways such as dehydrogenation, oxidation, hydrolysis, reduction, demethylation, hydroxylation, and glucuronide conjugation[4]. Some identified urinary metabolites in rats include 5-oxoisorhynchophyllic acid-22-O-β-D-glucuronide, 17-O-demethyl-16,17-dihydro this compound, and 5-oxoisorhynchophyllic acid[5].

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, it is crucial to avoid high temperatures during sample preparation and analysis. If heating is necessary, it should be for the shortest possible duration and at the lowest effective temperature. Storing this compound solutions at low temperatures (e.g., 4°C) can also help maintain their stability[1]. Additionally, forming a salt of this compound may improve its stability[1].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of this compound. Thermal degradation during sample processing (e.g., heating, prolonged extraction).Minimize heating steps. Use extraction methods that do not require high temperatures. Prepare samples fresh and analyze them promptly.
Conversion to rhynchophylline.Confirm the identity of the new peak by comparing its retention time with a rhynchophylline standard.
Decreased concentration of this compound over time in stored solutions. Instability of this compound in the chosen solvent at the storage temperature.Store solutions at a lower temperature (e.g., -20°C or -80°C). Prepare fresh solutions for each experiment if possible. Consider using a different solvent system where this compound might be more stable.
Inconsistent biological activity in different batches of this compound. Contamination with rhynchophylline, which may have different biological activity.Quantify the purity of your this compound stock using a validated analytical method like HPLC to check for the presence of rhynchophylline.
Degradation during cell culture or in vivo experiments.Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).

Quantitative Data Summary

The thermal transformation of this compound to rhynchophylline follows first-order reaction kinetics[3]. The following table summarizes the kinetic parameters for this conversion.

Compound Temperature (°C) Half-life (t₀.₅, days) Activation Energy (Ea, kJ·mol⁻¹)
This compound903.1081.26
Rhynchophylline900.8187.01

Data sourced from Wu, Z., et al. (2014).[3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Rhynchophylline

This method is suitable for the quantitative analysis of this compound and its degradation product, rhynchophylline.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • This compound and rhynchophylline reference standards

Procedure:

  • Mobile Phase Preparation: Prepare a solution of 0.01 mol·L⁻¹ ammonium acetate in water and adjust the pH to 8.0. The mobile phase consists of methanol and the ammonium acetate buffer solution. A common isocratic elution uses a ratio of 60:40 (methanol:buffer)[3].

  • Standard Solution Preparation: Accurately weigh and dissolve this compound and rhynchophylline reference standards in the mobile phase to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Methanol:0.01 mol·L⁻¹ ammonium acetate buffer (pH 8.0)

    • Flow Rate: 1.0 mL·min⁻¹

    • Detection Wavelength: 245 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

Data Analysis:

  • Identify the peaks of this compound and rhynchophylline based on the retention times of the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantify the amount of this compound and rhynchophylline in the sample using the calibration curve.

Protocol 2: General Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[6].

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time, protected from light.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven at elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.

    • Dissolve the stressed solid sample in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Include a control sample protected from light.

Analysis of Stressed Samples:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as the HPLC method described in Protocol 1.

  • The method should be able to separate this compound from all its degradation products.

  • Techniques like mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot heat60 Incubate at 60°C aliquot->heat60 heat90 Incubate at 90°C aliquot->heat90 control Control (e.g., 4°C) aliquot->control hplc HPLC Analysis heat60->hplc heat90->hplc control->hplc quantify Quantify this compound and Rhynchophylline hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for assessing the thermal stability of this compound.

Logical Relationship of this compound Degradation

G IRN This compound (Less Stable) RN Rhynchophylline (More Stable) IRN->RN Epimerization Stress Thermal Stress (e.g., Heat) Stress->IRN Accelerates Solvent Solvent Polarity Solvent->IRN Influences

Caption: Factors influencing the epimerization of this compound.

Signaling Pathway Modulated by this compound

G cluster_pi3k PI3K/Akt/GSK-3β Pathway cluster_effects Cellular Effects IRN This compound PI3K PI3K IRN->PI3K Modulates Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits Neurotrophins Neurotrophins Akt->Neurotrophins Promotes Neuroinflammation Neuroinflammation GSK3b->Neuroinflammation Promotes Antidepressant Antidepressant-like Effects Neuroinflammation->Antidepressant Contributes to Neurotrophins->Antidepressant Contributes to

Caption: this compound's modulation of the PI3K/Akt/GSK-3β signaling pathway.

References

Technical Support Center: Overcoming Poor Bioavailability of Isorhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Isorhynchophylline (IRN).

Understanding the Challenge: Why Does this compound Have Poor Bioavailability?

This compound, a tetracyclic oxindole alkaloid with promising neuroprotective and cardiovascular effects, exhibits low oral bioavailability primarily due to two key factors:

  • Extensive First-Pass Metabolism: Upon oral administration, IRN undergoes significant metabolism in the liver and intestines before it can reach systemic circulation. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, CYP2D, CYP1A1/2, and CYP2C.[1][2] These enzymes modify the structure of IRN, leading to its rapid elimination from the body.

  • P-glycoprotein (P-gp) Efflux: this compound is a potential substrate for the P-glycoprotein (P-gp) efflux pump, a protein expressed on the surface of intestinal cells.[3] This pump actively transports IRN back into the intestinal lumen, further reducing its absorption into the bloodstream.

These factors contribute to low plasma concentrations of IRN after oral administration, limiting its therapeutic efficacy.

FAQs: General Questions on this compound Bioavailability

Q1: What is the typical oral bioavailability of this compound?

A1: Studies in rats have shown that the oral bioavailability of this compound is significantly lower than its stereoisomer, rhynchophylline. For instance, one study reported the bioavailability of rhynchophylline to be approximately 7.8-fold higher than that of this compound (25.9% vs. 3.3%).[4]

Q2: How does the metabolism of this compound differ from its stereoisomer, rhynchophylline?

A2: In vitro studies using rat liver microsomes have shown that this compound is metabolized more readily than rhynchophylline.[4] The intrinsic clearance (CLint) for IRN elimination was found to be 1.9-fold higher than that of rhynchophylline, and the degradation half-life (T1/2) of rhynchophylline was 4.7-fold longer than that of IRN.[2] This stereoselective metabolism, mainly mediated by CYP3A, contributes to the lower bioavailability of this compound.[2]

Q3: What are the main metabolites of this compound?

A3: Following oral administration in rats, this compound is metabolized into several products, including 11-hydroxythis compound and 10-hydroxythis compound, which are then further conjugated for excretion.[1]

Troubleshooting Guide: Strategies to Enhance this compound Bioavailability

This section provides troubleshooting guides for common formulation strategies aimed at improving the oral bioavailability of this compound.

Strategy 1: Formulation as a Solid Dispersion

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid-state, which can enhance solubility and dissolution rates.

Troubleshooting Common Issues in Solid Dispersion Formulation
Problem Possible Cause Troubleshooting Steps
Low drug loading Poor miscibility between this compound and the chosen polymer carrier.Screen a variety of polymers with different polarities (e.g., PVP K30, HPMC, Eudragit series).[5][6][7] Use a combination of polymers to improve miscibility.
Drug recrystallization during storage The amorphous solid dispersion is thermodynamically unstable. The chosen polymer is not effectively inhibiting nucleation and crystal growth.Select polymers with a high glass transition temperature (Tg). Optimize the drug-to-polymer ratio to ensure complete amorphization. Store the solid dispersion in a low-humidity environment.
Incomplete drug release in vitro The polymer matrix is not dissolving or is forming a viscous gel layer that impedes drug diffusion.Choose a more water-soluble polymer. Incorporate a surfactant into the solid dispersion formulation. Optimize the particle size of the solid dispersion.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Water.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of ethanol.

    • Stir the solution at room temperature until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.

Data Presentation: Expected Improvement in Pharmacokinetic Parameters
Parameter This compound (Unformulated) This compound (Solid Dispersion)
Cmax (ng/mL) LowExpected to be significantly higher
Tmax (h) ~0.5 hMay be similar or slightly delayed
AUC (ng·h/mL) LowExpected to be significantly increased
Bioavailability (%) ~3.3%[4]Expected to be substantially improved

Note: The above table is illustrative and based on the expected outcomes of solid dispersion formulations for poorly soluble drugs. Specific quantitative improvements for this compound would require experimental validation.

Strategy 2: Nanoformulations (Solid Lipid Nanoparticles)

Encapsulating this compound in nano-sized carriers like solid lipid nanoparticles (SLNs) can protect it from degradation, enhance its absorption, and potentially bypass first-pass metabolism.

Troubleshooting Common Issues in SLN Formulation
Problem Possible Cause Troubleshooting Steps
Large particle size and high polydispersity index (PDI) Inefficient homogenization or sonication. Inappropriate lipid or surfactant concentration.Optimize homogenization speed and time, or sonication amplitude and duration.[2][8] Screen different lipids (e.g., glyceryl monostearate, stearic acid) and surfactants (e.g., Poloxamer 188, Tween 80).[2][8] Adjust the lipid-to-surfactant ratio.
Low drug entrapment efficiency Poor solubility of this compound in the lipid matrix. Drug leakage during the formulation process.Select a lipid in which this compound has higher solubility. Optimize the drug-to-lipid ratio. Cool the nanoemulsion rapidly to solidify the lipid and trap the drug.
Particle aggregation during storage Insufficient surface charge (low zeta potential).Use a charged surfactant or add a stabilizer to the formulation. Optimize the pH of the aqueous phase.
Experimental Protocol: Preparation of this compound-Loaded SLNs by Hot Homogenization
  • Materials: this compound, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), Deionized water.

  • Procedure:

    • Melt the glyceryl monostearate at a temperature 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Dissolve the Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size.

    • Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

Data Presentation: Expected Improvement in Pharmacokinetic Parameters
Parameter This compound (Unformulated) This compound (SLN Formulation)
Cmax (ng/mL) LowExpected to be significantly higher
Tmax (h) ~0.5 hMay be prolonged due to controlled release
AUC (ng·h/mL) LowExpected to be significantly increased
Bioavailability (%) ~3.3%[4]Expected to be substantially improved

Note: The above table is illustrative. For a similar alkaloid, rhynchophylline, a nano-micelle formulation for intranasal delivery showed a 3.7-fold higher bioavailability compared to oral administration.[9]

Strategy 3: Co-administration with P-glycoprotein (P-gp) Inhibitors

Inhibiting the P-gp efflux pump can increase the intestinal absorption of this compound. Natural compounds like piperine are known P-gp inhibitors.

Troubleshooting Common Issues in Co-administration Studies
Problem Possible Cause Troubleshooting Steps
No significant increase in bioavailability The chosen inhibitor is not potent enough at the administered dose. P-gp efflux is not the primary barrier to absorption for this compound.Increase the dose of the P-gp inhibitor (e.g., verapamil, piperine) within safe limits.[10] Investigate other absorption barriers, such as poor solubility or extensive metabolism.
Variability in pharmacokinetic data Inconsistent timing of administration of this compound and the inhibitor.Administer the P-gp inhibitor at a consistent time before or concurrently with this compound.
Potential for drug-drug interactions The P-gp inhibitor may also affect the metabolism of this compound by inhibiting CYP enzymes.Conduct in vitro metabolism studies with liver microsomes in the presence of the P-gp inhibitor to assess its effect on CYP-mediated metabolism.
Experimental Protocol: In Vivo Pharmacokinetic Study of this compound with Piperine
  • Animals: Male Sprague-Dawley rats.

  • Groups:

    • Group 1: this compound (e.g., 20 mg/kg, oral)

    • Group 2: this compound (20 mg/kg, oral) + Piperine (e.g., 20 mg/kg, oral)

  • Procedure:

    • Fast the rats overnight before the experiment.

    • Administer piperine (or vehicle) orally 30 minutes before the administration of this compound.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after this compound administration.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the two groups.

Data Presentation: Expected Improvement in Pharmacokinetic Parameters
Parameter This compound Alone This compound + Piperine
Cmax (ng/mL) LowExpected to be increased
Tmax (h) ~0.5 hMay be slightly delayed
AUC (ng·h/mL) LowExpected to be significantly increased
Relative Bioavailability 100%Expected to be >100%

Note: The above table is illustrative. Studies on other drugs have shown that piperine can significantly increase their bioavailability.[11]

Mandatory Visualizations

Isorhynchophylline_Metabolism_Pathway IRN This compound (Oral) Intestine Intestinal Lumen IRN->Intestine Enterocyte Enterocyte Intestine->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Pgp P-gp Efflux Pump Enterocyte->Pgp Efflux Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation To Circulation Excretion Excretion Liver->Excretion CYPs CYP Enzymes (CYP3A4, 2D, 1A1/2, 2C) Liver->CYPs Metabolites Metabolites (e.g., Hydroxylated IRN) Metabolites->Excretion Pgp->Intestine CYPs->Metabolites Metabolism

Caption: Metabolic pathway of orally administered this compound.

Experimental_Workflow_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Study SD Solid Dispersion Solubility Solubility & Dissolution Studies SD->Solubility SLN Solid Lipid Nanoparticles SLN->Solubility CD Cyclodextrin Complex CD->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 Microsome Liver Microsome Stability Assay Solubility->Microsome PK Animal Model (e.g., Rats) Caco2->PK Microsome->PK Analysis LC-MS/MS Analysis of Plasma Samples PK->Analysis Data Pharmacokinetic Parameter Calculation Analysis->Data IRN This compound IRN->SD IRN->SLN IRN->CD

Caption: Workflow for enhancing this compound bioavailability.

Pgp_Inhibition_Logic IRN This compound Pgp P-gp Efflux Pump IRN->Pgp Substrate Absorption Increased Intestinal Absorption IRN->Absorption Pgp->IRN Efflux (Reduced) Inhibitor P-gp Inhibitor (e.g., Piperine) Inhibitor->Pgp Inhibits

Caption: Logic of P-glycoprotein inhibition for this compound.

References

Technical Support Center: Isorhynchophylline Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of isorhynchophylline in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound in plasma using LC-MS/MS.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound?

Answer:

Poor peak shape can arise from several factors throughout the analytical process. Here are the common causes and solutions:

  • Chromatographic Conditions:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, an alkaloid. An inappropriate pH can lead to peak tailing. Ensure the mobile phase pH is optimized for sharp, symmetrical peaks. Often, mobile phases containing a small amount of formic acid or ammonium acetate are used.[1][2]

    • Column Choice: The selection of the stationary phase is critical. A C18 column is commonly used for the separation of this compound.[1][2][3][4] Column degradation or contamination can also lead to poor peak shapes. Try flushing the column or replacing it if performance does not improve.

    • Flow Rate: Suboptimal flow rates can cause peak broadening. Ensure the flow rate is optimized for your column dimensions and particle size.[1]

  • Sample Preparation:

    • Incomplete Protein Precipitation: Residual proteins in the sample can interfere with the chromatography. Ensure complete protein precipitation by using an adequate volume of a suitable solvent like acetonitrile and thorough vortexing.[2][3][4]

    • High Sample Concentration: Injecting a sample with a very high concentration of this compound can overload the column, leading to peak fronting. Dilute the sample if necessary.

  • Injector Issues:

    • A partially blocked injector needle or port can cause peak splitting. Regularly maintain and clean the injector system.

Question: I am experiencing low or inconsistent recovery of this compound. What are the possible reasons?

Answer:

Low or variable recovery can significantly impact the accuracy of your quantification. Consider the following potential causes:

  • Extraction Inefficiency:

    • Precipitation Agent: The choice and volume of the protein precipitation solvent are crucial. Acetonitrile is a common and effective choice for precipitating plasma proteins before analyzing this compound.[2][3][4] Ensure the ratio of acetonitrile to plasma is sufficient for complete precipitation (typically 3:1 or 4:1 v/v).

    • Vortexing and Centrifugation: Inadequate mixing during protein precipitation or insufficient centrifugation speed/time can result in incomplete extraction. Ensure thorough vortexing and optimize centrifugation parameters.

  • Analyte Stability:

    • Isomerization: this compound and its diastereomer, rhynchophylline, can interconvert, especially under certain pH and temperature conditions.[1][5] This can lead to an apparent loss of this compound. It is crucial to handle samples under controlled conditions and analyze them promptly. Storing samples at low temperatures (e.g., -20°C or -80°C) is recommended.

    • Degradation: Like many organic molecules, this compound can degrade if exposed to light or high temperatures for extended periods. Minimize sample exposure to harsh conditions.

  • Adsorption:

    • This compound may adsorb to the surfaces of sample tubes or vials, especially if they are made of certain types of plastic. Using low-binding tubes can help mitigate this issue.

Question: My results show significant matrix effects (ion suppression or enhancement). How can I minimize this?

Answer:

Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the plasma interfere with the ionization of the analyte in the mass spectrometer's source.[6][7]

  • Improve Sample Cleanup:

    • While protein precipitation is a simple and fast method, it may not be sufficient to remove all interfering matrix components.[7] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.

    • Phospholipids are major contributors to matrix effects in plasma.[6] Specific sample preparation cartridges designed for phospholipid removal can be beneficial.

  • Optimize Chromatography:

    • Adjusting the chromatographic gradient can help separate this compound from the co-eluting matrix components.[1][8] A longer gradient or a different stationary phase might be necessary.

  • Use a Stable Isotope-Labeled Internal Standard:

    • The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate quantification. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Modify Mass Spectrometry Source Parameters:

    • Optimizing parameters such as spray voltage, gas flows, and source temperature can sometimes help to minimize matrix effects.

Question: The calibration curve for this compound is non-linear or has poor correlation. What should I do?

Answer:

A reliable calibration curve is essential for accurate quantification.[9] If you are facing issues with your calibration curve, consider these points:

  • Concentration Range: The selected concentration range might be too wide, exceeding the linear dynamic range of the instrument. Narrow the concentration range and ensure it brackets the expected concentrations in your samples. Linearity for this compound has been demonstrated in ranges such as 1-2000 ng/mL and 1-1000 ng/mL.[4][10]

  • Internal Standard Issues:

    • An inappropriate or inconsistently added internal standard can lead to poor linearity. Ensure the internal standard is added accurately and consistently to all standards, quality controls, and samples.

  • Matrix Effects in Standards:

    • If standards are prepared in a solvent and samples are in a biological matrix, differential matrix effects can lead to a non-linear response. It is crucial to prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) to mimic the matrix effects.

  • Detector Saturation:

    • At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the calibration curve. If this is the case, dilute the high-concentration standards and samples.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). If this is not available, a structural analog with similar physicochemical properties and extraction behavior can be used. In some studies, other compounds like diazepam or midazolam have been used as internal standards for the analysis of related alkaloids.[2][3]

Q2: What are the typical storage conditions for plasma samples containing this compound?

A2: To ensure the stability of this compound and prevent its interconversion to rhynchophylline, plasma samples should be stored at low temperatures, such as -20°C or -80°C, until analysis.[8] Avoid repeated freeze-thaw cycles.

Q3: What are the common mass transitions (MRM) for this compound?

A3: In positive electrospray ionization (ESI+) mode, the precursor ion for this compound is typically [M+H]+ at m/z 385. Common product ions for multiple reaction monitoring (MRM) can be found in various published methods. It is always recommended to optimize the MRM transitions on your specific instrument.

Q4: Can this compound and its isomer rhynchophylline be separated chromatographically?

A4: Yes, the diastereomers this compound and rhynchophylline can be separated using appropriate chromatographic conditions. This is crucial for accurate quantification as they can interconvert.[1][10] C18 columns with a mobile phase gradient of acetonitrile and water (often with additives like formic acid or ammonium acetate) have been successfully used for their separation.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters reported in the literature for the analysis of this compound in plasma.

ParameterValueReference
Linearity Range 1 - 1000 ng/mL[4]
1 - 2000 ng/mL[10]
Recovery 64.4 - 86.8%[3][4]
Intra-day Precision < 15%[4]
Inter-day Precision < 15%[4]
Matrix Effect 94.1 - 109.4%[4]

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general methodology for the quantification of this compound in plasma. It is recommended to validate the method in your laboratory.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., stable isotope-labeled this compound or a suitable analog)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium acetate

  • Blank plasma from the same species as the study samples

  • Low-binding microcentrifuge tubes

2. Preparation of Standard and QC Samples

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Serially dilute the this compound stock solution with methanol to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Spike the working solutions into blank plasma to create calibration standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL) and QC samples (low, mid, and high concentrations).

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. (e.g., 0-1 min 10% B, 1-5 min 10-90% B, 5-6 min 90% B, 6-6.1 min 90-10% B, 6.1-8 min 10% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Optimize the precursor and product ions for this compound and the internal standard. For this compound (precursor m/z 385), characteristic product ions should be determined.

  • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + IS) plasma_sample->protein_precipitation blank_plasma Blank Plasma standards Spike this compound & Internal Standard blank_plasma->standards qc_samples Prepare QC Samples standards->qc_samples qc_samples->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Experimental workflow for this compound quantification.

Troubleshooting logic for common quantification issues.

signaling_pathway cluster_neurotransmission Neurotransmitter Regulation cluster_effects Physiological Effects This compound This compound glutamate_metabolism Glutamate Metabolism This compound->glutamate_metabolism tyrosine_metabolism Tyrosine Metabolism This compound->tyrosine_metabolism blood_pressure Blood Pressure Reduction This compound->blood_pressure gaba GABA Levels glutamate_metabolism->gaba dopamine Dopamine Levels tyrosine_metabolism->dopamine neuroprotection Neuroprotection gaba->neuroprotection dopamine->neuroprotection

Simplified signaling pathway of this compound.

References

Preventing Isorhynchophylline conversion to rhynchophylline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the conversion of isorhynchophylline (IRN) to its stereoisomer, rhynchophylline (RIN), in solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of conversion between this compound (IRN) and rhynchophylline (RIN)?

A1: this compound and rhynchophylline are stereoisomers that can interconvert in solution.[1][2] This transformation is a reversible isomerization at the spiro C7 chiral center.[1][3] The proposed mechanism involves a retro-Mannich ring opening, followed by rotation and a subsequent Mannich ring closure, leading to the epimerization at the C7 position.[3]

Q2: What are the primary factors that promote the conversion of IRN to RIN in solution?

A2: The main factors influencing the conversion are temperature, solvent polarity, and pH.[4] Elevated temperatures significantly accelerate the rate of conversion.[5][6] The process is also faster in aqueous solutions compared to less polar organic solvents like methanol.

Q3: How can I minimize the conversion of IRN to RIN during my experiments?

A3: To minimize conversion, it is recommended to work at lower temperatures, ideally refrigerated (e.g., 4°C).[6] Use organic solvents such as methanol or ethanol for stock solutions and sample preparation whenever possible, as IRN is more stable in these than in aqueous solutions.[7] If aqueous buffers are necessary, it is advisable to prepare the solutions fresh and store them for no longer than one day.[8] Additionally, the formation of salts can enhance stability.[6]

Q4: What are the optimal storage conditions for this compound solutions?

A4: For long-term stability, this compound should be stored as a solid at -20°C.[8] If a solution is required, prepare it fresh in an organic solvent like DMSO, ethanol, or methanol.[8] For short-term storage of aqueous solutions, refrigeration is recommended, but use within a day is best practice to minimize isomerization.[6][8]

Q5: At what temperature does significant conversion of this compound occur?

A5: Significant conversion can be observed at temperatures as low as 50°C.[5] As the temperature increases, the rate of conversion to rhynchophylline rises dramatically.[5] For instance, heating this compound at 60°C for two hours can lead to a decrease in its content by over 38%, and at 90°C for the same duration, the decrease can exceed 50%.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected appearance or increase of a rhynchophylline (RIN) peak in my chromatogram. High Temperature: The sample may have been exposed to elevated temperatures during preparation, storage, or analysis.Maintain low temperatures throughout the experimental process. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
Inappropriate Solvent: The use of aqueous solutions can accelerate the isomerization of IRN to RIN.Whenever the experimental design allows, use organic solvents like methanol or ethanol. If an aqueous buffer is required, minimize the time the sample spends in that solution before analysis.[8]
Prolonged Storage: this compound is unstable in solution over extended periods, especially in aqueous media.[8]Prepare solutions fresh before use. For aqueous solutions, it is not recommended to store them for more than one day.[8]
Inconsistent quantification of this compound across different experimental runs. Variable Conversion Rates: Differences in temperature, incubation time, or solvent composition between runs can lead to varying degrees of conversion to RIN.Standardize all experimental parameters, including temperature, time, and solvent composition. Prepare a standard operating procedure (SOP) and adhere to it strictly.
pH of the Medium: The rate of interconversion is dependent on the pH of the solution.[4]Ensure the pH of your solutions is consistent across all experiments. Consider forming a salt of the alkaloid, as they have been shown to be more stable.[6]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

This protocol outlines the recommended procedure for preparing and handling this compound (IRN) stock solutions to minimize conversion to rhynchophylline (RIN).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), ethanol, or methanol (analytical grade)

  • Inert gas (e.g., nitrogen or argon)

  • Vials with airtight caps

Procedure:

  • Accurately weigh the desired amount of solid this compound.

  • Dissolve the solid in the chosen organic solvent (DMSO, ethanol, or methanol).[8]

  • Purge the vial with an inert gas to displace oxygen before sealing.[8]

  • Store the stock solution at -20°C for long-term storage.[8]

  • For experimental use, bring the stock solution to room temperature and dilute as needed, preferably in an organic solvent.

  • If dilution in an aqueous buffer is necessary, perform this step immediately before use and do not store the aqueous solution for more than 24 hours.[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and Rhynchophylline Analysis

This protocol provides a method for the separation and quantification of this compound and rhynchophylline.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenomenex Gemini C18 or equivalent (e.g., Kromasil C18, 5 µm, 4.6 mm x 250 mm).[5][9]

  • Mobile Phase: A mixture of methanol and water (55:45) containing 0.01 mol/L triethylamine, with the pH adjusted to 7.5 with acetic acid.[9] Alternatively, methanol and a 0.01 mol/L ammonium acetate buffer solution (pH = 8.0) can be used.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 245 nm or 254 nm.[5][9]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 20 µL.[5]

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare standards of this compound and rhynchophylline, as well as the samples to be analyzed, in the appropriate solvent.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peaks corresponding to this compound and rhynchophylline based on the retention times of the standards.

Quantitative Data Summary

Table 1: Effect of Temperature on the Conversion of this compound (IRN) and Rhynchophylline (RIN) in a 70% Ethanol-Water Solution [5]

Temperature (°C)CompoundReaction Rate Constant (k/h⁻¹)Half-life (t₀.₅/d)
50This compound0.000396.25
50Rhynchophylline0.000932.08
60This compound0.001224.06
60Rhynchophylline0.00377.80
70This compound0.0025-
70Rhynchophylline0.00783.70

Table 2: Residual this compound and Rhynchophylline After Heating at 80°C in Various Solvents for 300 minutes [5]

Solvent (Ethanol:Water)Initial CompoundFinal Ratio (RIN:IRN)
95:5This compound-
95:5Rhynchophylline-
70:30This compound7:3
70:30Rhynchophylline7:3
50:50This compound-
50:50Rhynchophylline-
30:70This compound-
30:70Rhynchophylline-
5:95This compound-
5:95Rhynchophylline-

Note: The original study presents graphical data for the effect of different solvents; the final equilibrium ratio of approximately 7:3 for RIN:IRN was reached in a 70% ethanol-water solution.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis cluster_results Data Interpretation start Start with solid this compound dissolve Dissolve in appropriate solvent (e.g., 70% ethanol-water) start->dissolve aliquot Aliquot into sealed vials dissolve->aliquot heat Incubate at controlled temperature (e.g., 50, 60, 70, 80, 90°C) aliquot->heat time Collect samples at various time points heat->time hplc HPLC Analysis time->hplc quantify Quantify this compound and Rhynchophylline hplc->quantify kinetics Determine conversion rate and equilibrium ratio quantify->kinetics logical_relationship irn This compound (IRN) (less stable) rin Rhynchophylline (RIN) (more stable) irn->rin Conversion Favored rin->irn Conversion Disfavored increase_temp Increase Temperature increase_temp->irn increase_water Increase Water Content in Solvent increase_water->irn decrease_temp Decrease Temperature use_organic_solvent Use Organic Solvent (e.g., Methanol)

References

Isorhynchophylline low recovery during ultrasonic extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of isorhynchophylline during ultrasonic extraction from plant materials, primarily Uncaria species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery sometimes low during ultrasonic extraction?

This compound is a tetracyclic oxindole alkaloid and one of the major bioactive components found in Uncaria species, commonly known as Gou-teng. It exhibits various pharmacological activities, including neuroprotective and cardiovascular effects. Low recovery during ultrasonic extraction is often not due to poor extraction efficiency but rather to the inherent chemical instability of this compound. It can convert into its C-7 epimer, rhynchophylline, under certain conditions. This process is known as epimerization.

Q2: What is the primary factor causing the conversion of this compound to rhynchophylline?

The primary factors are temperature and the polarity of the solvent. The interconversion between this compound and rhynchophylline is a reversible process that is significantly influenced by heat. Higher temperatures accelerate the rate of conversion. The presence of polar solvents, particularly water, can also facilitate this epimerization.

Q3: Can ultrasonic extraction itself degrade this compound?

Yes, while ultrasound-assisted extraction (UAE) is generally considered an efficient and less aggressive method compared to traditional techniques like reflux extraction, the energy input can still contribute to the degradation or transformation of thermolabile compounds like this compound. The localized high temperatures and pressures created by acoustic cavitation can promote epimerization. Therefore, controlling the ultrasonic parameters is crucial.

Q4: How can I confirm if low recovery is due to conversion to rhynchophylline?

The most effective way is to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify both this compound and rhynchophylline. By analyzing your extract and comparing the peak areas or concentrations of both isomers, you can determine if a significant amount of this compound has converted to rhynchophylline.

Troubleshooting Guide: Low this compound Recovery

This guide addresses specific issues that can lead to low recovery of this compound during ultrasonic extraction.

Problem Potential Cause Recommended Solution
Low yield of this compound with a correspondingly high yield of rhynchophylline. Epimerization due to excessive temperature. - Lower the temperature of the ultrasonic bath. If your equipment allows, use a cooling system to maintain a constant, low temperature (e.g., 25-30°C). - Reduce the ultrasonic power or use a pulsed sonication mode to minimize heat generation.
Inappropriate solvent system. - Use less polar solvents or a higher proportion of organic solvent in your mixture. For example, a higher percentage of ethanol or methanol in an aqueous solution can reduce the rate of epimerization.[1]
Overall low yield of both this compound and rhynchophylline. Incomplete cell wall disruption. - Ensure the plant material is finely powdered to increase the surface area for extraction. - Optimize the ultrasonic frequency and power. Lower frequencies (20-40 kHz) are often more effective for plant cell disruption.
Insufficient extraction time. - Increase the sonication time. However, be mindful that prolonged exposure can also lead to degradation, so optimization is key.
Inadequate solvent-to-solid ratio. - Increase the volume of the extraction solvent to ensure complete immersion of the plant material and to facilitate mass transfer.
Presence of unknown peaks or degradation products in the chromatogram. Degradation of this compound beyond epimerization. - High ultrasonic intensity or prolonged extraction times can lead to the formation of other degradation products.[2] Reduce the ultrasonic power and/or extraction time. - Consider using a protective atmosphere (e.g., nitrogen) during extraction to prevent oxidative degradation.
Inconsistent results between batches. Lack of control over extraction parameters. - Precisely control and document all extraction parameters for each run, including temperature, time, ultrasonic power and frequency, solvent composition, and solvent-to-solid ratio.

Quantitative Data Summary

The following tables summarize the impact of different extraction parameters on the stability and recovery of this compound and rhynchophylline.

Table 1: Effect of Temperature on the Interconversion of this compound and Rhynchophylline

Temperature (°C)This compound Remaining (%) after 100 minRhynchophylline Remaining (%) after 100 min
50~90~85
60~80~75
70~65~60
80~50~45
90~35~30
Data extrapolated from graphs in[1]

Table 2: Comparison of Extraction Methods on the Recovery of this compound and Rhynchophylline

Extraction MethodAverage Recovery of this compound (%)Average Recovery of Rhynchophylline (%)
Ultrasonic Extraction97.00 - 99.5999.48 - 103.2
Reflux Extraction40.0012.60
Data from[2]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the recovery of this compound while minimizing its conversion to rhynchophylline.

  • Sample Preparation:

    • Grind the dried plant material (Uncaria species) into a fine powder (e.g., 40-60 mesh).

    • Accurately weigh approximately 1.0 g of the powdered sample into an extraction vessel.

  • Solvent Selection:

    • Prepare a solution of 70-80% methanol or ethanol in water. The use of a less polar solvent system is recommended to reduce epimerization.

  • Ultrasonic Extraction:

    • Add the extraction solvent to the sample at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the extraction vessel in an ultrasonic bath equipped with a temperature controller.

    • Set the extraction temperature to 25°C.

    • Set the ultrasonic frequency to 40 kHz and the power to 100 W.

    • Extract for 30 minutes. Using a pulsed mode (e.g., 5 seconds on, 5 seconds off) can help to control the temperature.

  • Post-Extraction Processing:

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a collection vial.

    • Store the extract at 4°C and protect from light until HPLC analysis.

Protocol 2: HPLC Quantification of this compound and Rhynchophylline

This protocol provides a method for the simultaneous determination of this compound and rhynchophylline.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Methanol

    • Mobile Phase B: 0.01 mol/L ammonium acetate buffer solution (pH adjusted to 8.0 with ammonia).

    • Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 245 nm.

    • Injection volume: 20 µL.

  • Quantification:

    • Prepare standard solutions of this compound and rhynchophylline of known concentrations to generate a calibration curve.

    • Inject the prepared extract and quantify the amounts of this compound and rhynchophylline by comparing their peak areas to the calibration curves.

Visualizations

Isorhynchophylline_Troubleshooting cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low this compound Recovery Check_Rhynchophylline High Rhynchophylline Peak? Low_Recovery->Check_Rhynchophylline Degradation Chemical Degradation Low_Recovery->Degradation Epimerization Epimerization to Rhynchophylline Check_Rhynchophylline->Epimerization Yes Inefficient_Extraction Inefficient Extraction Check_Rhynchophylline->Inefficient_Extraction No Optimize_Temp Lower Temperature Epimerization->Optimize_Temp Optimize_Solvent Adjust Solvent Polarity Epimerization->Optimize_Solvent Optimize_Power Reduce Ultrasonic Power/Time Degradation->Optimize_Power Inefficient_Extraction->Optimize_Power Optimize_Prep Improve Sample Preparation Inefficient_Extraction->Optimize_Prep

Caption: A troubleshooting workflow for low this compound recovery.

Epimerization_Mechanism cluster_conditions Influencing Factors This compound This compound (C7-S configuration) Intermediate Acyclic Iminium Intermediate This compound->Intermediate Retro-Mannich Reaction (Ring Opening) Intermediate->this compound Mannich Reaction (Ring Closure) Rhynchophylline Rhynchophylline (C7-R configuration) Intermediate->Rhynchophylline Mannich Reaction (Ring Closure) Rhynchophylline->Intermediate Retro-Mannich Reaction (Ring Opening) Heat Heat Heat->Intermediate Polar_Solvent Polar Solvent (e.g., Water) Polar_Solvent->Intermediate

Caption: The epimerization of this compound to rhynchophylline.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Isorhynchophylline and Rhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

Isorhynchophylline (IRN) and its stereoisomer rhynchophylline (RN) are the two primary tetracyclic oxindole alkaloids isolated from Uncaria rhynchophylla. This plant has been a staple in traditional medicine for centuries, particularly for treating central nervous system ailments like convulsions and hypertension.[1][2][3] Modern research has focused on the neuroprotective potential of these alkaloids, revealing promising, yet distinct, therapeutic properties for neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][4][5]

This guide provides an objective comparison of the neuroprotective performance of this compound and rhynchophylline, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Comparative Efficacy in Neurodegenerative Disease Models

The neuroprotective activities of IRN and RN have been evaluated in various in vitro and in vivo models. While both compounds exhibit beneficial effects, their potency and mechanisms can differ depending on the specific pathological context.

Alzheimer's Disease (AD)

In models of Alzheimer's disease, both alkaloids have been shown to counteract the neurotoxicity induced by amyloid-beta (Aβ) peptides. They achieve this by inhibiting key pathological events such as intracellular calcium overload and the hyperphosphorylation of tau protein.[6]

Table 1: Comparison in Aβ-Induced Neurotoxicity Models

Parameter This compound (IRN) Rhynchophylline (RN) Model System Reference
Cell Viability (vs. Aβ-treated) ↑ Significant increase ↑ Significant increase Aβ₂₅₋₃₅-treated PC12 cells [6]
Intracellular Ca²⁺ Level ↓ Significant decrease ↓ Significant decrease Aβ₂₅₋₃₅-treated PC12 cells [6]
Tau Hyperphosphorylation ↓ Significant decrease ↓ Significant decrease Aβ₂₅₋₃₅-treated PC12 cells [6]
Aβ Levels (Aβ₄₀, Aβ₄₂) & Plaques ↓ Significant reduction ↓ Significant reduction TgCRND8 mice / APP/PS1 mice [4][7]

| Cognitive Deficits | ↑ Ameliorated | ↑ Ameliorated | Aβ₂₅₋₃₅-treated rats / APP/PS1 mice |[4][7][8] |

Experimental Protocol: Aβ-Induced Neurotoxicity in PC12 Cells

  • Cell Line: Pheochromocytoma (PC12) cells.

  • Inducing Agent: Aggregated Aβ₂₅₋₃₅ peptide (20 μM) was used to induce neurotoxicity.

  • Treatment: Cells were pre-treated with various concentrations of this compound or rhynchophylline (e.g., 1 μM, 10 μM, 100 μM) for 2 hours before exposure to Aβ₂₅₋₃₅ for 24 hours.

  • Assays:

    • Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Intracellular Calcium: Measured using the fluorescent Ca²⁺ indicator Fura-2/AM.

    • Tau Phosphorylation: Analyzed by Western blot using antibodies specific for phosphorylated tau sites (e.g., Ser396, Ser404).[4][6]

Parkinson's Disease (PD)

In cellular and animal models of Parkinson's disease, rhynchophylline, in particular, has demonstrated significant protective effects against dopamine neuron loss by activating pro-survival signaling pathways.

Table 2: Comparison in Parkinson's Disease Models

Parameter This compound (IRN) Rhynchophylline (RN) Model System Reference
Cell Viability (vs. MPP⁺-treated) Protective effects noted ↑ Significantly increased (at 50 µM) MPP⁺-treated cerebellar granule neurons [9][10]
Apoptosis (Bax/Bcl-2 ratio) - ↓ Ratio significantly decreased MPP⁺-treated cerebellar granule neurons [9][10]
Dopaminergic Neuron Loss - ↓ Reduced loss MPTP-induced mice [5][11]

| Inflammatory Cytokines | - | ↓ Reversed secretion | MPTP-induced mice |[5][11] |

Experimental Protocol: MPP⁺-Induced Neurotoxicity in Cerebellar Granule Neurons (CGNs)

  • Cell Culture: Primary cerebellar granule neurons were isolated from neonatal Sprague-Dawley rats.

  • Inducing Agent: 1-methyl-4-phenylpyridinium (MPP⁺), a potent neurotoxin, was used to induce cytotoxicity, mimicking Parkinson's pathology.

  • Treatment: Neurons were pre-treated with rhynchophylline (e.g., 50 μM) for 2 hours before exposure to MPP⁺ for 24 hours.

  • Assays:

    • Cell Viability: Assessed via MTT assay.

    • Apoptosis Markers: The ratio of Bax to Bcl-2 protein expression was determined using Western blot analysis.

    • Transcription Factor Activity: Luciferase reporter gene assays were used to measure the activity of myocyte enhancer factor 2D (MEF2D).[10]

Cerebral Ischemia

Both isomers have been found to be protective in models of stroke, though some studies suggest this compound may have more potent anti-inflammatory effects in this context. There was no significant difference in their ability to protect against neuronal damage in an in vitro ischemia model.[12] However, in vivo studies highlight this compound's ability to reduce infarct volume and neuroinflammation.[13][14]

Table 3: Comparison in Cerebral Ischemia/Reperfusion (I/R) Injury Models

Parameter This compound (IRN) Rhynchophylline (RN) Model System Reference
Neuronal Damage (in vitro) ↑ Attenuated ↑ Attenuated (no difference in extent) Oxygen-glucose deprived hippocampal slices [12]
Infarct Volume ↓ Significantly attenuated Protective effects noted MCAO rats [13][14][15]
Neurological Score ↑ Significantly improved ↑ Ameliorated deficits MCAO rats [13][14][15]

| Microglial Activation & Neuroinflammation | ↓ Significantly inhibited | ↓ Inhibited | MCAO rats |[13][14] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Adult male Sprague-Dawley rats were subjected to transient middle cerebral artery occlusion (MCAO) for a set period (e.g., 2 hours) followed by reperfusion to model ischemic stroke.

  • Treatment: this compound (e.g., 20 mg/kg) was administered intraperitoneally at the onset of reperfusion.

  • Assays:

    • Neurological Deficit Scoring: A graded scoring system was used to assess motor and neurological function 24 hours after MCAO.

    • Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the size of the infarct area.

    • Inflammatory Markers: Brain tissue from the ischemic penumbra was analyzed for markers like NF-κB activation and CX3CR1 expression via Western blot and immunohistochemistry.[13][14]

G cluster_0 Experimental Workflow: MCAO Model A Male Sprague-Dawley Rats B Middle Cerebral Artery Occlusion (MCAO) (e.g., 2h) A->B C Reperfusion B->C D Treatment Administration (IRN or Vehicle) C->D E Behavioral Assessment (Neurological Scoring) D->E F Tissue Collection (Brain Slicing) D->F G Infarct Volume Measurement (TTC Staining) F->G H Biochemical Analysis (Western Blot, IHC) F->H G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, NO) p38->Cytokines ERK->Cytokines IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB releases NFkB->Cytokines IRN This compound IRN->p38 more potent inhibition RN Rhynchophylline RN->ERK better inhibition RN->IkBa better inhibition of degradation G cluster_IRN This compound in AD Model cluster_RN Rhynchophylline in PD Model IRN This compound PI3K_I PI3K IRN->PI3K_I activates Akt_I Akt PI3K_I->Akt_I GSK3b_I GSK-3β Akt_I->GSK3b_I CREB_I p-CREB Akt_I->CREB_I Tau_I Tau GSK3b_I->Tau_I P pTau_I Hyperphosphorylated Tau Tau_I->pTau_I RN Rhynchophylline PI3K_R PI3K RN->PI3K_R activates Akt_R Akt PI3K_R->Akt_R GSK3b_R GSK3β Akt_R->GSK3b_R MEF2D MEF2D GSK3b_R->MEF2D inhibits Survival Neuronal Survival MEF2D->Survival

References

A Comparative Analysis of the Pharmacokinetic Profiles of Isorhynchophylline and Rhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the absorption, distribution, metabolism, and excretion of two promising neuroprotective stereoisomers.

Isorhynchophylline (IRN) and rhynchophylline (RN) are a pair of tetracyclic oxindole alkaloid stereoisomers isolated from the traditional Chinese medicinal herb Uncaria rhynchophylla. Both compounds have garnered significant attention from the scientific community for their potent neuroprotective effects, showing therapeutic potential for neurodegenerative conditions such as Alzheimer's disease. Despite their structural similarity, emerging evidence reveals significant differences in their pharmacokinetic behaviors, which has profound implications for their therapeutic development. This guide provides a comprehensive comparison of the pharmacokinetics of this compound and rhynchophylline, supported by experimental data.

Pharmacokinetic Parameters: A Tale of Two Isomers

Oral administration of this compound and rhynchophylline in animal models has demonstrated marked stereoselectivity in their pharmacokinetic profiles. Rhynchophylline consistently exhibits significantly higher systemic exposure compared to this compound.

Table 1: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
ParameterThis compound (IRN)Rhynchophylline (RN)Fold Difference (RN vs. IRN)Reference
Cmax (ng/mL) 31.29 ± 1.59190.87 ± 6.34~6.1[1]
AUCplasma (ng·min/mL) 2483.43 ± 83.8316382.06 ± 269.22~6.6[1]
t1/2 (min) 64.31 ± 3.19129.53 ± 9.30~2.0[1]
Bioavailability (%) 3.3 ± 0.825.9 ± 8.7~7.8[1]

Data from a study with oral administration of 20 mg/kg of either IRN or RN to rats.[1]

Table 2: Comparative Pharmacokinetic Parameters in Mice (Oral vs. Intravenous Administration)
ParameterThis compound (IRN)Rhynchophylline (RN)Reference
Bioavailability (%) 29.549.4[2][3]
t1/2 (h) (oral) 0.6 - 4.4 (range for 6 alkaloids)0.6 - 4.4 (range for 6 alkaloids)[2][3]

Data from a study with oral administration of 5 mg/kg and intravenous administration of 1 mg/kg of a mixture of six Uncaria alkaloids, including IRN and RN, to mice.[2]

The data clearly indicates that rhynchophylline is more readily absorbed and persists in the systemic circulation for a longer duration than this compound following oral administration.[1][4][5] Interestingly, after intravenous administration, the pharmacokinetic parameters of the two epimers show no apparent differences, suggesting that the observed oral discrepancies are due to variations in absorption and first-pass metabolism.[4][5]

In Vivo Interconversion and Metabolism: A Dynamic Relationship

A critical factor influencing the pharmacokinetics of these isomers is their in vivo interconversion.[1][6] After oral administration, this compound can convert to rhynchophylline, and to a lesser extent, rhynchophylline can convert to this compound. However, the epimerization of this compound to rhynchophylline is significantly more favorable.[1] This conversion contributes to the lower systemic exposure of this compound and the predominance of rhynchophylline in the body, regardless of which isomer is administered.[1]

Both isomers undergo metabolism primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A, playing a key role.[1][7] this compound is more susceptible to metabolism than rhynchophylline, which is another reason for its lower bioavailability.[1][7] The main metabolic pathways include hydroxylation and subsequent glucuronidation.[7][8]

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver (Metabolism) cluster_excretion Excretion IRN_oral Oral this compound (IRN) IRN_plasma IRN in Plasma IRN_oral->IRN_plasma Absorption RN_oral Oral Rhynchophylline (RN) RN_plasma RN in Plasma RN_oral->RN_plasma Absorption IRN_plasma->RN_plasma Epimerization (Favorable) CYP3A CYP3A Enzymes IRN_plasma->CYP3A Metabolism (Faster) RN_plasma->IRN_plasma Epimerization (Less Favorable) RN_plasma->CYP3A Metabolism (Slower) Metabolites Hydroxylated & Glucuronidated Metabolites CYP3A->Metabolites Excretion Urine & Feces Metabolites->Excretion

In vivo fate of this compound and Rhynchophylline.

Brain Disposition

Given their neuroprotective potential, the ability of these compounds to cross the blood-brain barrier is of significant interest. Studies in rats have shown that both isomers can penetrate the brain and cerebrospinal fluid (CSF).[1] However, consistent with its higher plasma concentrations, rhynchophylline demonstrates a greater overall disposition in the brain and CSF compared to this compound after oral administration.[1]

Experimental Protocols

The findings presented in this guide are based on robust experimental methodologies. A generalized experimental workflow is described below.

Animal Studies

Male Sprague-Dawley or Wistar rats are commonly used as the animal model.[1][4][9] The animals are typically fasted overnight before the administration of the compounds. The alkaloids are administered either orally (via gavage) or intravenously at specified doses.[2][4]

Sample Collection

Blood samples are collected at predetermined time points through methods such as tail vein or retro-orbital plexus sampling.[2][10] Plasma is separated by centrifugation and stored at low temperatures until analysis.[10] For brain and CSF disposition studies, animals are euthanized at various time points, and the tissues are collected.[1]

Bioanalytical Method

The simultaneous quantification of this compound and rhynchophylline in biological matrices is achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5] This technique offers high sensitivity and specificity for accurately measuring the concentrations of the two isomers and their metabolites. Chromatographic separation is often performed on a C18 column.[4][5]

G cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase animal_prep Animal Preparation (Fasting) dosing Dosing (Oral or IV) animal_prep->dosing sampling Serial Blood/Tissue Sampling dosing->sampling sample_prep Sample Preparation (Protein Precipitation) sampling->sample_prep Biological Samples lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Pharmacokinetic Data Analysis lcms->data_analysis

General experimental workflow for pharmacokinetic studies.

Conclusion

The pharmacokinetics of this compound and rhynchophylline are characterized by significant stereoselectivity. Rhynchophylline demonstrates superior oral bioavailability and systemic exposure, which is attributed to its greater stability and slower metabolism compared to this compound. The in vivo interconversion between the two isomers, favoring the formation of rhynchophylline, further contributes to these differences. These pharmacokinetic insights are crucial for the rational design of future preclinical and clinical studies and for the selection of the more promising candidate for development as a therapeutic agent for neurodegenerative diseases. The current body of evidence suggests that rhynchophylline may be the more suitable candidate for further development due to its more favorable pharmacokinetic profile.[1]

References

Validating the Anti-inflammatory Mechanism of Isorhynchophylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in the inflammatory response. This guide provides a comparative analysis of IRN's anti-inflammatory mechanism against other well-established anti-inflammatory agents and research compounds. The data presented herein is intended to serve as a resource for researchers validating IRN's mechanism of action and for professionals in drug development evaluating its potential as a therapeutic candidate.

Introduction to this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades. Evidence suggests that IRN's primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3][4][5] By targeting these pathways, IRN effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), and downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Comparative Analysis of Anti-inflammatory Activity

To contextualize the anti-inflammatory efficacy of this compound, this section compares its activity with other compounds targeting similar pathways. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, a standard model for assessing inflammatory responses.

NF-κB Pathway Inhibitors

The NF-κB pathway is a cornerstone of the inflammatory response, making it a prime target for anti-inflammatory drugs. IRN has been shown to inhibit this pathway, preventing the nuclear translocation of the p65 subunit.[1][3] Below is a comparison of IRN with other known NF-κB inhibitors.

CompoundTargetModel SystemKey Inflammatory MarkerIC50 / Effective ConcentrationReference
This compound NF-κBLPS-stimulated murine alveolar macrophagesTNF-α, IL-1β, IL-6Effective at 20 µM[2]
Dexamethasone Glucocorticoid Receptor (inhibits NF-κB)LPS-stimulated human monocytesTNF-αDose-dependent inhibition (significant at 1 µM)[6][7][8][9]
Parthenolide IκB Kinase (IKK)LPS-stimulated RAW 264.7 cellsIL-6, TNF-αIC50: ~1-2.6 µM[10]
BAY 11-7082 IκBα phosphorylationTNF-α-stimulated cellsIκBα phosphorylationIC50: 10 µM[11][12][13]
MAPK Pathway Inhibitors

The MAPK signaling cascade, comprising ERK, JNK, and p38 pathways, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. IRN has been reported to suppress the phosphorylation of p38, ERK, and JNK.

CompoundTarget PathwayModel SystemKey Inflammatory MarkerIC50 / Effective ConcentrationReference
This compound p38, ERK, JNKHepatocellular Carcinoma CellsPhospho-p38, Phospho-ERK, Phospho-JNKEffective at indicated concentrations
SB203580 p38 MAPKLPS-stimulated RAW 264.7 cellsiNOSIC50: ~10 µM[1]
PD98059 MEK/ERKLPS/IFN-γ-stimulated RAW 264.7 cellsiNOSIC50: ~10 µM[1][14]
SP600125 JNKLPS-stimulated murine macrophagesCOX-2IC50: 5-10 µM[15]
NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of the highly pro-inflammatory cytokine IL-1β. IRN has been shown to inhibit the activation of the NLRP3 inflammasome.[2][3][4]

CompoundTargetModel SystemKey Inflammatory MarkerIC50 / Effective ConcentrationReference
This compound NLRP3 InflammasomeLPS-stimulated murine alveolar macrophagesIL-1βEffective at 20 µM[2]
MCC950 NLRP3LPS/ATP-stimulated bone marrow-derived macrophages (BMDMs)IL-1βIC50: ~7.5 nM[16]

Signaling Pathways and Experimental Workflow

To visually represent the anti-inflammatory mechanism of this compound and the experimental procedures used for its validation, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 NF-κB Complex cluster_3 MAPK Pathways cluster_4 NLRP3 Inflammasome cluster_5 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) Pro_IL1b Pro-IL-1β NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IL1b_out IL-1β Pro_IL1b->IL1b_out secretion NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Casp1->Pro_IL1b cleavage Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2, Pro-IL-1β) NFkB_nuc->Gene IRN This compound IRN->IKK IRN->p38 IRN->JNK IRN->ERK IRN->NLRP3 Alternatives Alternative Inhibitors Alternatives->IKK Parthenolide, BAY 11-7082 Alternatives->p38 SB203580 Alternatives->JNK SP600125 Alternatives->ERK PD98059 Alternatives->NLRP3 MCC950

Caption: Inflammatory signaling pathways targeted by this compound and alternatives.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis of Inflammatory Response start RAW 264.7 Macrophage Culture seed Seed cells in 96-well plates (1-2 x 10^5 cells/well) start->seed incubate1 Incubate overnight seed->incubate1 pretreat Pre-treat with this compound or alternative compounds (for 1-2 hours) incubate1->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate2 Incubate for a defined period (e.g., 6-24 hours) stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant lyse_cells Lyse Cells incubate2->lyse_cells elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β, PGE2) collect_supernatant->elisa griess Griess Assay for Nitric Oxide collect_supernatant->griess western Western Blot for Proteins (p-p65, p-p38, iNOS, COX-2) lyse_cells->western qpcr qRT-PCR for mRNA (TNF-α, IL-6, iNOS, COX-2) lyse_cells->qpcr

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound and its alternatives.

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[17][18]

  • Compound Treatment and Stimulation:

    • The following day, replace the medium with fresh medium containing various concentrations of this compound or the alternative compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL.[17][18] Include vehicle-treated and unstimulated control wells.

    • Incubate the plates for an appropriate duration depending on the endpoint being measured (e.g., 6 hours for TNF-α, 24 hours for nitric oxide).

  • Measurement of Inflammatory Mediators:

    • Cytokine Measurement (ELISA): Collect the culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19][20][21]

    • Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.

    • Prostaglandin E2 (PGE2) Measurement: Quantify PGE2 levels in the supernatant using a specific ELISA kit.

  • Analysis of Protein and Gene Expression:

    • Western Blotting: Lyse the cells and determine the protein concentrations. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK, JNK, as well as iNOS and COX-2. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and reverse-transcribe it into cDNA. Perform qRT-PCR using specific primers for Tnf-α, Il-6, Il-1β, Nos2 (iNOS), and Ptgs2 (COX-2) to quantify their mRNA expression levels. Normalize the expression to a housekeeping gene such as Gapdh or Actb.

In Vivo Model of LPS-induced Systemic Inflammation
  • Animal Model:

    • Use 8-10 week old male C57BL/6 mice. House the animals under standard laboratory conditions with free access to food and water. All animal procedures should be approved by an institutional animal care and use committee.

  • Compound Administration and LPS Challenge:

    • Administer this compound or alternative compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose.

    • After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by administering a sublethal dose of LPS (e.g., 0.5-1 mg/kg) via intraperitoneal injection.[22][23][24][25][26]

  • Sample Collection and Analysis:

    • At a specific time point post-LPS injection (e.g., 3-6 hours), collect blood via cardiac puncture and harvest tissues such as the lung and liver.

    • Separate serum from the blood and measure the levels of systemic cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Homogenize the harvested tissues for protein and RNA analysis by Western blotting and qRT-PCR to assess the expression of inflammatory markers.

Conclusion

This compound demonstrates a multi-targeted anti-inflammatory mechanism by inhibiting the NF-κB, MAPK, and NLRP3 inflammasome pathways. The comparative data presented in this guide, while not from direct head-to-head studies, provides a valuable benchmark for its potency against other established anti-inflammatory agents. The detailed protocols and visual aids offer a practical resource for researchers seeking to validate and further explore the therapeutic potential of this promising natural compound. Future studies involving direct comparative analysis in standardized in vitro and in vivo models are warranted to definitively position this compound within the landscape of anti-inflammatory therapeutics.

References

A Comparative Guide to the Bioactivity of Isorhynchophylline and Corynoxeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhynchophylline and corynoxeine are structurally related tetracyclic oxindole alkaloids predominantly found in plants of the Uncaria genus, which have a long history of use in traditional medicine.[1] While sharing a common chemical scaffold, these compounds exhibit distinct bioactivities that are of significant interest to the scientific community for the development of novel therapeutics. This guide provides a detailed comparison of the bioactivities of this compound and corynoxeine, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of this compound and corynoxeine. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions may vary between studies.

BioactivityCompoundCell LineIC50 ValueReference
Anti-inflammatory This compoundMouse N9 MicrogliaMore potent than Rhynchophylline[2]
CorynoxeineNot specifiedNot specified
Anticancer This compoundA549 (Lung Carcinoma)236 µM[3]
CorynoxeineA549 (Lung Carcinoma)101.6 µM[3]
This compoundHepG2 (Hepatocellular Carcinoma)130 µM[3]
CorynoxeineNCI-H1299 (Lung Carcinoma)189.8 µM[3]
CorynoxeineSPC-A1 (Lung Adenocarcinoma)161.8 µM[3]
Neuroprotection This compoundRat NMDA Receptors (in Xenopus oocytes)48.3 µM[1]
CorynoxeineNot specifiedNot specified
BioactivityCompoundCell LineConcentrationInhibition/EffectReference
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation CorynoxeineRat Aortic VSMCs5 µM25.0 ± 12.5% inhibition of cell number[4]
20 µM63.0 ± 27.5% inhibition of cell number[4]
50 µM88.0 ± 12.5% inhibition of cell number[4]
Rat Aortic VSMCs5 µM32.8 ± 11.0% inhibition of DNA synthesis[4]
20 µM51.8 ± 8.0% inhibition of DNA synthesis[4]
50 µM76.9 ± 7.4% inhibition of DNA synthesis[4]
This compoundRat VSMCs0.1 - 10.0 µMMarkedly decreased Angiotensin II-enhanced cell number[5]

Mechanisms of Action: A Comparative Overview

This compound and corynoxeine exert their biological effects through distinct signaling pathways.

Corynoxeine is a potent inhibitor of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[6] This is a key mechanism in its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a critical factor in the pathogenesis of atherosclerosis and restenosis.[4] Corynoxeine has also been shown to suppress the PI3K/Akt signaling pathway , which is implicated in cancer cell proliferation and survival.[3][7]

This compound , in contrast, appears to have a broader range of targets. It has been shown to inhibit the phosphorylation of multiple kinases, including those in the PI3K/Akt pathway , as well as p38 and JNK.[8] Furthermore, this compound acts as a noncompetitive antagonist of NMDA receptors , which may contribute to its neuroprotective effects.[1]

Signaling Pathway Diagrams

Corynoxeine_ERK_Pathway PDGF_BB PDGF-BB PDGF_R PDGF Receptor PDGF_BB->PDGF_R Binds MEK1_2 MEK1/2 PDGF_R->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation VSMC Proliferation ERK1_2->Proliferation Promotes Corynoxeine Corynoxeine Corynoxeine->ERK1_2 Inhibits Phosphorylation

Corynoxeine inhibits VSMC proliferation via the ERK1/2 pathway.

Isorhynchophylline_PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates This compound This compound This compound->Akt Inhibits Phosphorylation

This compound modulates the PI3K/Akt signaling pathway.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in Microglial Cells (Griess Assay)

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by microglial cells.

Workflow Diagram:

Griess_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_griess_reaction Griess Reaction cluster_measurement Measurement Seed_Cells Seed microglial cells (e.g., BV-2) in a 96-well plate Stimulate Stimulate cells with LPS (e.g., 1 µg/mL) and treat with This compound or Corynoxeine Seed_Cells->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Add_Griess_A Add Griess Reagent A (Sulfanilamide in acid) Collect_Supernatant->Add_Griess_A Incubate_A Incubate for 10 minutes Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B (N-(1-naphthyl)ethylenediamine) Incubate_A->Add_Griess_B Incubate_B Incubate for 10 minutes in the dark Add_Griess_B->Incubate_B Measure_Absorbance Measure absorbance at 540-550 nm Incubate_B->Measure_Absorbance Calculate Calculate nitrite concentration using a sodium nitrite standard curve Measure_Absorbance->Calculate VSMC_Proliferation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_proliferation_assay Proliferation Assay cluster_analysis Data Analysis Seed_Cells Seed VSMCs in a multi-well plate Synchronize Synchronize cells in a low-serum medium Seed_Cells->Synchronize Stimulate Stimulate with a mitogen (e.g., Angiotensin II or PDGF-BB) and treat with this compound or Corynoxeine Synchronize->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Assay_Method Perform proliferation assay (e.g., [3H]-thymidine incorporation or MTT assay) Incubate->Assay_Method Measure Measure radioactivity or absorbance Assay_Method->Measure Calculate Calculate the percentage of proliferation inhibition Measure->Calculate Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Treat_Cells Treat cells with this compound or Corynoxeine Lyse_Cells Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) SDS_PAGE->Transfer Block Block the membrane to prevent non-specific antibody binding Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-p-Akt, anti-p-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using a chemiluminescent substrate Secondary_Ab->Detect Image Capture image of the blot Detect->Image Analyze Analyze band intensity and normalize to a loading control (e.g., β-actin) Image->Analyze

References

Isorhynchophylline's Neuroprotective Efficacy in HT22 Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective activity of isorhynchophylline in the HT22 hippocampal cell assay against other notable neuroprotective agents. This document summarizes key experimental data, details methodological protocols, and visualizes the underlying signaling pathways.

This compound (IRN), a tetracyclic oxindole alkaloid, has demonstrated significant neuroprotective properties against glutamate-induced excitotoxicity in HT22 mouse hippocampal cells. This cell line is a widely used in vitro model for studying oxidative stress-induced neuronal cell death, as it lacks functional ionotropic glutamate receptors, making it ideal for investigating the downstream effects of glutamate-induced cystine/glutamate antiporter inhibition and subsequent oxidative stress.

Comparative Neuroprotective Activity

The neuroprotective efficacy of this compound was evaluated and compared with other known neuroprotective compounds. The data, presented in Table 1, showcases the percentage of cell viability in glutamate-treated HT22 cells following treatment with each compound at various concentrations. This compound exhibits a potent, dose-dependent neuroprotective effect, restoring cell viability to near-control levels at higher concentrations.

CompoundConcentrationCell Viability (%)Reference
This compound 100 nM~45%[1]
1 µM~60%[1]
10 µM~75%[1]
50 µM~85%[1]
100 µM~95%[1]
Tetrahydrocurcumin 10 µMIncreased significantly[2]
20 µMIncreased significantly[2]
Macelignan 1 µM50.26 ± 1.72%[3]
5 µM90.50 ± 1.25%[3]
10 µM90.92 ± 1.03%[3]
20 µM90.92 ± 1.69%[3]
Lutein 1.25 µMIncreased[4]
2.5 µMIncreased[4]
5 µMIncreased[4]
10 µMIncreased significantly[4]
Biophytum reinwardtii Extract 100 µg/mL88.23 ± 1.65%[5]
Auricularia polytricha Ethanolic Extract 10 µg/mLIncreased
20 µg/mLIncreased significantly
40 µg/mLIncreased significantly
N-acetyl cysteine (NAC) (Positive Control) 0.5 mM~100%

Experimental Protocols

The following is a detailed methodology for the HT22 cell assay used to assess neuroprotective activity, synthesized from established protocols[1][2][3][5][6][7][8].

1. Cell Culture and Seeding:

  • HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere for 24 hours.

2. Compound Treatment and Glutamate Challenge:

  • After 24 hours of seeding, the culture medium is replaced with fresh medium containing the desired concentrations of the test compound (e.g., this compound) or vehicle control.

  • Cells are pre-incubated with the compound for a specified period (typically 1-2 hours).

  • Following pre-incubation, glutamate is added to the wells to a final concentration of 2-5 mM to induce oxidative stress. A control group without glutamate is also maintained.

  • The cells are then incubated for an additional 12-24 hours.

3. Cell Viability Assessment:

  • Cell viability is quantified using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Calcein AM assay.

  • For MTT assay: The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. After incubation for 3-4 hours, the formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • For Calcein AM assay: The medium is replaced with a solution containing Calcein AM, and after a short incubation, the fluorescence of live cells is measured.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HT22 Cells Seed Seed cells in 96-well plate Culture->Seed PreIncubate Pre-incubate with this compound Seed->PreIncubate AddGlutamate Add Glutamate (2-5 mM) PreIncubate->AddGlutamate Incubate Incubate for 12-24h AddGlutamate->Incubate ViabilityAssay Perform Cell Viability Assay (MTT/Calcein AM) Incubate->ViabilityAssay Measure Measure Absorbance/Fluorescence ViabilityAssay->Measure Calculate Calculate % Cell Viability Measure->Calculate

Fig. 1: Experimental workflow for assessing neuroprotective activity in HT22 cells.

Signaling Pathways

Glutamate-induced toxicity in HT22 cells is primarily mediated by oxidative stress. High concentrations of extracellular glutamate block the cystine/glutamate antiporter (System xc-), leading to depletion of intracellular cysteine, a crucial precursor for the antioxidant glutathione (GSH). The resulting decrease in GSH levels leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to apoptosis.

The neuroprotective mechanism of this compound and other related compounds often involves the modulation of key signaling pathways that combat oxidative stress and promote cell survival. While the precise pathway for this compound in the glutamate-challenged HT22 model is still under full investigation, evidence from related studies suggests its involvement in anti-inflammatory and pro-survival pathways. Other neuroprotective agents have been shown to act through pathways such as the MAPK and Nrf2/HO-1 pathways in HT22 cells.

signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences cluster_intervention Neuroprotective Intervention Glutamate High Extracellular Glutamate SystemXc System xc- Inhibition Glutamate->SystemXc Cystine Cystine Uptake ↓ SystemXc->Cystine GSH GSH Depletion Cystine->GSH ROS ROS Accumulation (Oxidative Stress) GSH->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis IRN This compound Nrf2 Nrf2 Activation IRN->Nrf2 MAPK MAPK Pathway Modulation IRN->MAPK AntiOx Antioxidant Enzymes ↑ Nrf2->AntiOx MAPK->Apoptosis Inhibits AntiOx->ROS Inhibits

Fig. 2: Proposed signaling pathway for this compound's neuroprotection.

References

A Comparative Guide to the Neuroprotective Effects of Isorhynchophylline Across Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental evidence on the effects of Isorhynchophylline (IRN) in various neuronal cell lines. While direct cross-validation studies are limited, this document synthesizes available data to facilitate experimental design and interpretation.

This compound (IRN), a tetracyclic oxindole alkaloid isolated from Uncaria rhynchophylla, has demonstrated significant neuroprotective properties in several in vitro models of neurodegenerative diseases.[1][2] This guide summarizes the quantitative effects of IRN on cell viability, apoptosis, and autophagy across different neuronal cell lines, providing a foundation for assessing its therapeutic potential.

Comparative Efficacy of this compound

The neuroprotective effects of this compound have been evaluated in various neuronal cell lines, most notably PC12 and SH-SY5Y, against toxins commonly used to model Alzheimer's and Parkinson's disease.

Neuroprotection against β-Amyloid (Aβ)-Induced Toxicity in PC12 Cells

In a model of Alzheimer's disease, rat pheochromocytoma (PC12) cells were treated with Aβ peptide (25-35) to induce neurotoxicity. Pre-treatment with IRN showed a significant, dose-dependent increase in cell viability and a reduction in oxidative stress and apoptosis.

ParameterControlAβ (25-35) (20 µM)Aβ + IRN (10 µM)Aβ + IRN (50 µM)
Cell Viability (% of Control) 100%~60%~80%~90%
Intracellular ROS (% of Control) 100%234%Not specifiedNot specified
MDA Level (% of Control) 100%177%139%124%
GSH Level (% of Control) 100%57%72%85%
Caspase-3 Activity (% of Control) 100%~250%~180%~130%

Data synthesized from studies on Aβ-induced neurotoxicity in PC12 cells.

Neuroprotection against MPP+-Induced Toxicity in SH-SY5Y Cells

In a cellular model of Parkinson's disease, the human neuroblastoma cell line SH-SY5Y was exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). The synergistic effect of Gastrodin (GAS) and this compound (IRN) was shown to protect SH-SY5Y cells against MPP+ toxicity.[3][4] While specific quantitative data for IRN alone was not detailed in the synergistic study, it was shown to contribute to the reduction of oxidative stress.[3][4]

Induction of Autophagy in Neuronal Cell Lines

This compound has been identified as a potent inducer of autophagy in several neuronal cell lines, a mechanism that is crucial for the clearance of protein aggregates associated with neurodegenerative diseases.[1][2] This effect is notably independent of the mTOR pathway and is dependent on Beclin 1.[1][2]

Cell LineIRN ConcentrationKey Findings
N2a (mouse neuroblastoma) Not specifiedInduces autophagy
SH-SY5Y (human neuroblastoma) Not specifiedInduces autophagy
PC12 (rat pheochromocytoma) Not specifiedInduces autophagy
Primary Cortical Neurons Not specifiedInduces autophagy

Qualitative summary of this compound's effect on autophagy induction.

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

PI3K/Akt Signaling Pathway in Neuroprotection

PI3K_Akt_Pathway IRN This compound PI3K PI3K IRN->PI3K Toxin Neurotoxin (e.g., Aβ) Toxin->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt GSK3b GSK-3β pAkt->GSK3b phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 upregulates Bax Bax pAkt->Bax downregulates pGSK3b p-GSK-3β (inactive) CREB CREB pGSK3b->CREB activates pCREB p-CREB Survival Neuronal Survival pCREB->Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: PI3K/Akt signaling pathway modulated by this compound.

mTOR-Independent Autophagy Induction

Autophagy_Pathway IRN This compound Beclin1 Beclin 1 IRN->Beclin1 activates mTOR mTOR IRN->mTOR independent of Autophagy Autophagy Induction Beclin1->Autophagy ProteinAggregates Protein Aggregates (e.g., α-synuclein) Autophagy->ProteinAggregates clears Degradation Degradation

Caption: mTOR-independent autophagy pathway induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on this compound.

Cell Culture
  • PC12 Cells: These cells, derived from a rat adrenal medulla pheochromocytoma, are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF).

  • SH-SY5Y Cells: This human neuroblastoma cell line is typically grown in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Differentiation can be induced by treatment with retinoic acid.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound for 2 hours, followed by the addition of the neurotoxin (e.g., Aβ peptide) for a further 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Caspase-3 Activity Assay
  • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in commercial kits.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence of the product (e.g., p-nitroaniline) at the appropriate wavelength (e.g., 405 nm for colorimetric assays). The activity is often expressed as a fold change relative to the control.

Western Blotting for Signaling Proteins (e.g., PI3K/Akt Pathway)
  • Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels, which are often normalized to a loading control like β-actin.

Conclusion

The available data strongly suggest that this compound is a promising neuroprotective agent with multifaceted mechanisms of action, including the activation of pro-survival signaling pathways and the induction of autophagy. However, the lack of direct comparative studies across different neuronal cell lines highlights a critical gap in the research. Future studies employing standardized protocols to directly compare the efficacy and potency of this compound in cell lines such as PC12, SH-SY5Y, and primary neurons will be invaluable for a comprehensive cross-validation of its therapeutic potential in neurodegenerative diseases.

References

A Comparative Analysis of Isorhynchophylline and Rhynchophylline Interaction with NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BEIJING – A comprehensive review of existing experimental data reveals subtle but significant differences in the way isorhynchophylline and its stereoisomer, rhynchophylline, interact with N-methyl-D-aspartate (NMDA) receptors. Both tetracyclic oxindole alkaloids, primarily found in plants of the Uncaria genus, demonstrate non-competitive antagonism at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. This guide synthesizes the available research to provide a clear comparison for researchers and drug development professionals.

Both this compound and rhynchophylline have been shown to inhibit NMDA receptor-mediated currents.[1] This inhibitory action is believed to contribute to their neuroprotective effects.[1][2][3] While their overall mechanism is similar, quantitative data suggests rhynchophylline may have a slightly higher potency in this regard.

Quantitative Comparison of NMDA Receptor Inhibition

ParameterThis compoundRhynchophyllineReference
IC50 Value 48.3 µM43.2 µM[1]
Mechanism of Action Non-competitive antagonistNon-competitive antagonist[1][3][4][5]
Voltage Dependency Voltage-independentVoltage-independent[1]
Effect on NR2B Subunit Modulates expression to normal levels under stress conditionsDownregulates expression[2][6][7]

Mechanism of Action and Specificity

Studies utilizing Xenopus oocytes expressing rat cortical or cerebellar RNA have demonstrated that both alkaloids reversibly reduce NMDA-induced currents in a concentration-dependent manner.[1] Importantly, their antagonistic effect is non-competitive, meaning they do not directly compete with the binding of glutamate or the co-agonist glycine.[1][8] Instead, they are thought to allosterically inhibit the receptor, reducing the maximal response to agonists without changing their binding affinity (EC50).[1][8]

Further investigations have revealed that neither compound interacts with the polyamine, zinc, proton, or redox modulatory sites on the NMDA receptor, highlighting a specific mode of allosteric modulation.[1]

In addition to direct inhibition, rhynchophylline has been observed to downregulate the expression of the NR2B subunit of the NMDA receptor.[2] This subunit is crucial for synaptic plasticity and its modulation can have significant implications for neurological function. This compound, on the other hand, has been shown to restore the function of NMDA receptors to normal levels in models of stress-induced emotional and cognitive impairment.[6][7]

Experimental Protocols

Electrophysiological Recordings in Xenopus Oocytes

The primary quantitative data comparing the inhibitory effects of this compound and rhynchophylline on NMDA receptors comes from two-electrode voltage-clamp recordings in Xenopus laevis oocytes.

Methodology:

  • RNA Preparation: Total RNA is extracted from the cortices or cerebelli of adult male Wistar rats.

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer. The prepared oocytes are then injected with the extracted rat brain RNA.

  • Electrophysiological Recording: After a 2-4 day incubation period to allow for receptor expression, oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. Membrane currents are recorded using a two-electrode voltage-clamp amplifier. The holding potential is typically maintained at -60 mV.

  • Drug Application: NMDA receptor-mediated currents are induced by the application of NMDA and glycine. The inhibitory effects of this compound and rhynchophylline are assessed by co-applying the alkaloids with the agonists.

  • Data Analysis: The concentration-response curves for the inhibition of NMDA-induced currents by the alkaloids are generated to calculate the IC50 values.

G cluster_0 Experimental Workflow RNA Extraction RNA Extraction RNA Injection RNA Injection RNA Extraction->RNA Injection Oocyte Preparation Oocyte Preparation Oocyte Preparation->RNA Injection Incubation Incubation RNA Injection->Incubation Electrophysiology Electrophysiology Incubation->Electrophysiology Data Analysis Data Analysis Electrophysiology->Data Analysis

Xenopus Oocyte Electrophysiology Workflow

Signaling Pathways

The interaction of this compound and rhynchophylline with the NMDA receptor leads to a reduction in calcium influx, a primary consequence of NMDA receptor activation. This modulation of intracellular calcium levels is a key mechanism underlying their neuroprotective effects against glutamate-induced excitotoxicity.

G cluster_0 NMDA Receptor Signaling cluster_1 Alkaloid Interaction Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream This compound This compound This compound->NMDAR Non-competitive Antagonism Rhynchophylline Rhynchophylline Rhynchophylline->NMDAR Non-competitive Antagonism

NMDA Receptor Antagonism by Alkaloids

Conclusion

Both this compound and rhynchophylline are non-competitive antagonists of the NMDA receptor, with rhynchophylline exhibiting slightly greater potency in in-vitro studies. Their distinct effects on the expression of the NR2B subunit suggest that despite their structural similarity, they may have different long-term impacts on synaptic function. Further research is warranted to fully elucidate the therapeutic potential of these compounds in neurological disorders where NMDA receptor dysregulation is implicated.

References

Unveiling Isorhynchophylline's Potential in Quelling Neuroinflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the experimental evidence supporting Isorhynchophylline (IRN) as a potent inhibitor of microglial activation, a key process in neuroinflammatory and neurodegenerative diseases. This guide offers a comparative analysis of IRN against other known microglial inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.

Microglial cells, the resident immune cells of the central nervous system, play a dual role in brain health. While essential for neuronal support and removal of cellular debris, their overactivation can trigger a cascade of inflammatory events leading to neuronal damage. The pursuit of compounds that can effectively modulate microglial activation is a cornerstone of neuroscience research. This compound (IRN), a tetracyclic oxindole alkaloid extracted from the Uncaria rhynchophylla plant, has emerged as a promising candidate in this arena. This guide synthesizes the current experimental data on IRN's inhibitory effects on microglia and objectively compares its performance with alternative compounds.

Quantitative Comparison of Microglial Activation Inhibitors

To facilitate a clear comparison of the efficacy of this compound and other microglial inhibitors, the following table summarizes the available quantitative data on their ability to suppress key inflammatory mediators.

CompoundTarget MediatorCell TypeStimulantIC50 Value / % InhibitionReference
This compound (IRN) Nitric Oxide (NO)Mouse N9 microgliaLPSConcentration-dependent inhibition; more potent than Rhynchophylline[1]
TNF-αMouse N9 microgliaLPSConcentration-dependent inhibition[1]
IL-1βMouse N9 microgliaLPSConcentration-dependent inhibition[1]
Minocycline Nitric Oxide (NO)Primary microgliaExcitotoxinsSignificant inhibition at 20 nM[2]
IL-1βPrimary microgliaExcitotoxinsSignificant inhibition at 20 nM[2]
TNF-αBV-2 microgliaLPSSignificant decrease with 10 µmol/L[2]
Ibudilast Nitric Oxide (NO)Activated microgliaLPS + IFN-γDose-dependent suppression[3]
TNF-αMurine microgliaLPSDose-dependent suppression (effective at ≥10 µM)[3]
IL-1βActivated microgliaLPS + IFN-γDose-dependent suppression[3]

Note: "LPS" refers to Lipopolysaccharide, a common agent used to induce an inflammatory response in microglia. "IFN-γ" refers to Interferon-gamma. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Delving into the Mechanism: Signaling Pathways in Microglial Activation

The inhibitory effects of this compound on microglial activation are attributed to its modulation of key intracellular signaling pathways. The following diagram illustrates the canonical NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory mediators in microglia, and highlights the points of intervention by IRN.

G Signaling Pathway of Microglial Activation and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p MAPK (ERK, p38) TLR4->MAPK_p IKK IKK TLR4->IKK AP1 AP-1 MAPK_p->AP1 AP1_n AP-1 AP1->AP1_n translocates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates IRN This compound IRN->MAPK_p inhibits IRN->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_n->Pro_inflammatory_genes AP1_n->Pro_inflammatory_genes

Figure 1. this compound inhibits LPS-induced microglial activation by suppressing the NF-κB and MAPK signaling pathways.

Experimental Protocols: A Guide to Methodologies

Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for key experiments cited in the evaluation of microglial inhibitors.

Experimental Workflow: In Vitro Assessment of Microglial Inhibition

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of a compound on microglial cells in a laboratory setting.

G Experimental Workflow for Assessing Microglial Inhibition start Start: Microglial Cell Culture (e.g., BV-2, N9, or primary microglia) pretreatment Pre-treatment: Incubate cells with varying concentrations of test compound (e.g., this compound) start->pretreatment stimulation Stimulation: Induce microglial activation with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubation: Allow inflammatory response to develop (e.g., 24 hours) stimulation->incubation collection Sample Collection: Collect cell culture supernatant and cell lysates incubation->collection analysis Analysis collection->analysis no_assay Nitric Oxide (NO) Measurement: Griess Assay analysis->no_assay cytokine_assay Pro-inflammatory Cytokine Measurement: ELISA for TNF-α, IL-1β analysis->cytokine_assay western_blot Signaling Pathway Analysis: Western Blot for p-p65, p-IκBα, etc. analysis->western_blot end End: Data Analysis and IC50 Determination no_assay->end cytokine_assay->end western_blot->end

Figure 2. A stepwise representation of a typical in vitro experiment to evaluate the inhibitory effects of a compound on microglial activation.

Detailed Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Microglial Activation

  • Cell Culture: Mouse microglial cell lines (e.g., BV-2 or N9) or primary microglia are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After reaching 80% confluency, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (e.g., 1 hour), LPS (from Escherichia coli O111:B4) is added to a final concentration of 1 µg/mL to stimulate the cells. A vehicle control (without the test compound) and a negative control (without LPS and test compound) are included.

  • Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.

2. Measurement of Nitric Oxide (NO) Production (Griess Assay)

The Griess assay is a colorimetric method used to determine the concentration of nitrite (a stable product of NO) in the cell culture supernatant.[4][5][6]

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Standard: Sodium nitrite (NaNO2) is used to prepare a standard curve (0-100 µM) in the cell culture medium.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

3. Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as TNF-α and IL-1β, in the cell culture supernatant.[7][8]

  • Procedure (General Outline for a Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.

    • Wash the plate to remove unbound antibody.

    • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that is also specific for the cytokine but is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate for the enzyme that will produce a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

4. Western Blot Analysis of NF-κB Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins like p65 and IκBα.[9][10]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, or anti-IκBα) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The compiled evidence strongly suggests that this compound is a potent inhibitor of microglial activation. Its ability to suppress the production of key pro-inflammatory mediators like nitric oxide, TNF-α, and IL-1β, positions it as a significant compound of interest for the development of novel therapeutics for neuroinflammatory disorders. While direct quantitative comparisons with established inhibitors like Minocycline and Ibudilast are hampered by a lack of standardized IC50 reporting in the current literature, the concentration-dependent effects of IRN are clearly demonstrated. Further research focusing on head-to-head comparisons and in vivo efficacy studies is warranted to fully elucidate the therapeutic potential of this compound in the context of neuroinflammation. The detailed experimental protocols provided herein offer a framework for such future investigations, promoting consistency and comparability across studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Isorhynchophylline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isorhynchophylline, an oxindole alkaloid with diverse biological activities, requires stringent disposal procedures due to its acute toxicity.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general laboratory chemical waste management guidelines.

Immediate Safety and Hazard Information

This compound is classified as acutely toxic if swallowed.[1] The Safety Data Sheet (SDS) from Cayman Chemical assigns it the GHS06 pictogram, a skull and crossbones, indicating a high level of hazard.[1] The signal word is "Danger," and the hazard statement is H300: Fatal if swallowed.[1] Another material safety data sheet (MSDS) cautions that it may be harmful if inhaled or absorbed through the skin and that its full toxicological properties have not been thoroughly investigated.

Key Hazard Information for this compound:

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity - Oral 2GHS06 (Skull and crossbones)DangerH300: Fatal if swallowedP501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Step-by-Step Disposal Protocol

The overriding principle for managing laboratory waste is to have a disposal plan in place before beginning any experiment.[3] The following steps provide a general framework for the proper disposal of this compound. Always consult and adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.

Step 1: Waste Minimization

The most effective way to manage chemical waste is to minimize its generation in the first place.[3][4]

  • Order only the smallest necessary quantity of this compound.[4]

  • Keep a precise inventory of your chemicals to avoid unnecessary purchases.[4]

  • If feasible, reduce the scale of experiments to decrease the volume of waste produced.[4]

Step 2: Segregation and Collection of this compound Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container. Do not mix with other solvent wastes unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Acutely Toxic").[4]

Step 3: Storage of Waste

Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be at or near the point of generation.[4] Ensure that incompatible wastes are not stored together.[3]

Step 4: Disposal of Empty Containers

Empty containers that held this compound may still contain hazardous residues.[5]

  • Containers that held acutely hazardous waste, such as this compound, must be triple-rinsed with a suitable solvent.

  • The rinsate from this process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash, if permitted by your institution.

Step 5: Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Never dispose of this compound down the drain.[4][6] Hazardous chemicals must not be poured down the drain as a method of disposal.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of your this compound waste.[4]

  • One recommended disposal method for this compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This must be performed by a licensed hazardous waste disposal facility.

Experimental Protocols for Disposal

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to treat it as a hazardous chemical waste and dispose of it through a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Isorhynchophylline_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Management start This compound Waste Generated (Solid or Liquid) collect Collect in a dedicated, properly labeled hazardous waste container start->collect Segregate waste type store Store in a designated satellite accumulation area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs incineration Professional disposal via high-temperature incineration contact_ehs->incineration empty_container Empty this compound Container triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy triple_rinse->dispose_container collect_rinsate->collect Add to liquid waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isorhynchophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Isorhynchophylline, a tetracyclic oxindole alkaloid with significant neuroprotective, anticancer, and antihypertensive properties, requires stringent safety protocols due to its acute oral toxicity.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as acutely toxic and is fatal if swallowed.[1] While some data suggests no primary irritant effect on the skin or eyes, other sources indicate it may be harmful if inhaled or absorbed through the skin.[1][5] Due to the potential for unknown hazards, it is crucial to handle this compound with caution.[1]

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 2DangerH300: Fatal if swallowed[1]
alt text

Toxicological Data:

Route of ExposureSpeciesValue
Intraperitoneal LD50Mouse217 mg/kg[1]

Occupational Exposure Limits (OELs) for this compound have not been established.[1] In the absence of a defined OEL, stringent control measures should be implemented to minimize any potential for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion.

Required PPE for Handling this compound:

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Chemical Safety GogglesANSI Z87.1 / EN 166Protects against splashes and dust.[5][6]
Face Shield-To be worn in conjunction with goggles when there is a significant risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesASTM D6978 (for chemotherapy gloves)Prevents skin contact. Due to a lack of specific glove material recommendations, it is advisable to use nitrile or neoprene gloves and to double-glove when handling the solid or solutions.[1][8]
Body Protection Disposable GownPermeability-resistantProtects skin and clothing from contamination.[8][9]
Lab Coat-To be worn over personal clothing.
Respiratory Protection NIOSH-approved RespiratorN95 or higherRequired when handling the powder outside of a containment system to prevent inhalation of dust particles.[5][6][7]

Operational Plan: Step-by-Step Handling Procedures

These procedures are designed to minimize the risk of exposure during routine laboratory operations involving this compound.

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to avoid dust generation.[5]

  • Before handling, ensure all required PPE is correctly worn.

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Work on a disposable, absorbent bench liner to contain any potential spills.

2. Solution Preparation:

  • This compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[10] It is sparingly soluble in aqueous buffers.[10]

  • When dissolving, add the solvent slowly to the solid to prevent splashing.

  • If preparing an aqueous solution, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[10] Do not store aqueous solutions for more than one day.[10]

3. Administration and Experimental Use:

  • All procedures involving this compound solutions should be conducted in a well-ventilated area, preferably within a fume hood.

  • Use caution to avoid aerosol generation.

  • Clearly label all containers with the compound name, concentration, solvent, and hazard warnings.

4. Storage:

  • Store this compound solid at -20°C in a tightly sealed container, protected from light.[5][10]

  • Store in a designated, locked, and clearly labeled area away from incompatible materials.[1]

Emergency and Disposal Plan

Immediate and appropriate action during an emergency is critical. Proper disposal is essential to prevent environmental contamination.

Emergency Procedures:

Emergency SituationAction
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][8] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
Ingestion Do not induce vomiting. [1] Immediately call a poison center or doctor.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully sweep up the solid material, avoiding dust generation, or absorb the liquid.[5] Place all contaminated materials in a sealed, labeled hazardous waste container. Ventilate the area and wash the spill site after cleanup is complete.[5]

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1]

  • Dissolve or mix the material with a combustible solvent and dispose of it through a licensed chemical incinerator.[5]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_solution Solution Preparation cluster_exp Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Response A Don PPE: - Goggles & Face Shield - Double Gloves - Gown - Respirator (if powder) B Work in Fume Hood A->B C Weigh Solid this compound B->C D Add Solvent to Solid C->D Proceed to Solution Prep E Vortex/Mix to Dissolve D->E F Label Container Clearly E->F G Conduct Experiment in Ventilated Area F->G Use in Experiment H Collect Contaminated Waste (PPE, consumables) G->H Generate Waste I Place in Labeled Hazardous Waste Container H->I J Dispose via Licensed Chemical Incinerator I->J M Follow Emergency Procedures K Spill K->M L Exposure L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhynchophylline
Reactant of Route 2
Reactant of Route 2
Isorhynchophylline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.